molecular formula C8H6BrClO2 B1288874 2-(4-Bromo-3-chlorophenyl)acetic acid CAS No. 1261643-24-6

2-(4-Bromo-3-chlorophenyl)acetic acid

Cat. No.: B1288874
CAS No.: 1261643-24-6
M. Wt: 249.49 g/mol
InChI Key: RMGCJLITIJXUAB-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenyl)acetic acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-3-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGCJLITIJXUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261643-24-6
Record name 2-(4-bromo-3-chlorophenyl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Bromo-3-chlorophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of phenylacetic acid. The introduction of bromine and chlorine atoms onto the phenyl ring significantly influences its electronic properties, reactivity, and potential biological activity.[1] It is a solid, appearing as a white to yellow substance at room temperature.[2]

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name (4-bromo-3-chlorophenyl)acetic acid[2]
CAS Number 1261643-24-6[2][3]
Molecular Formula C₈H₆BrClO₂[3]
Molecular Weight 249.49 g/mol [3][4]
InChI Key RMGCJLITIJXUAB-UHFFFAOYSA-N[2]
SMILES O=C(O)Cc1cc(Cl)c(Br)cc1[4]

Table 2: Physical and Chemical Properties

PropertyValueNotes
Physical Form White to Yellow Solid[2]
Melting Point 101-103 °CPredicted value for the isomer 2-Bromo-5-chlorophenylacetic acid.[5] Experimental data for the target compound is not readily available.
Boiling Point 345.6 ± 27.0 °CPredicted value for the isomer 2-Bromo-5-chlorophenylacetic acid.[5] Experimental data for the target compound is not readily available.
pKa 3.87 ± 0.10Predicted value for the isomer 2-Bromo-5-chlorophenylacetic acid.[5] The acidity is expected to be higher than unsubstituted phenylacetic acid (pKa ≈ 4.31) due to the electron-withdrawing effects of the halogen substituents.[6]
Solubility Slightly soluble in water; Soluble in ethanol.Data for the related compound 4-Bromophenylacetic acid.[7] Expected to be soluble in other organic solvents like methanol, ethyl acetate, and dichloromethane.
Storage Sealed in a dry place at room temperature.[2]

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Willgerodt-Kindler reaction, followed by hydrolysis. This reaction converts an aryl alkyl ketone into the corresponding carboxylic acid with the same number of carbon atoms.[8] The starting material for this synthesis, 1-(4-bromo-3-chlorophenyl)ethanone, is commercially available.[1][9][10][11][12]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound A 1-(4-bromo-3-chlorophenyl)ethanone C Thioamide Intermediate A->C Willgerodt-Kindler Reaction B Morpholine, Sulfur B->C E This compound C->E Hydrolysis D Acid Hydrolysis (e.g., H2SO4/AcOH/H2O) D->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

This protocol is a general procedure adapted for the specific substrate.

Step 1: Synthesis of the Thioamide Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-bromo-3-chlorophenyl)ethanone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

  • After completion, cool the reaction mixture to room temperature. The crude thioamide can be carried forward to the next step without extensive purification.

Step 2: Hydrolysis to this compound

  • To the crude thioamide intermediate, add a mixture of glacial acetic acid, sulfuric acid, and water (e.g., in a 2:1:1 ratio).

  • Heat the mixture to reflux (approximately 110-120 °C) for 6-12 hours, until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • The precipitated crude product is collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (3H): Three signals are expected in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, complex splitting (doublets and doublet of doublets) is anticipated. The proton ortho to the bromine will likely be the most deshielded.

  • Methylene Protons (2H): A singlet is expected for the -CH₂- group, typically in the range of δ 3.6-3.8 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift, typically δ 10-12 ppm, which is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: A signal around 175-180 ppm.

  • Aromatic Carbons: Six signals are expected in the range of 120-140 ppm. The carbons directly attached to the halogens (C-Br and C-Cl) will have their chemical shifts influenced by the electronegativity and anisotropy of the halogens.

  • Methylene Carbon: A signal for the -CH₂- group is expected around 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-2500O-H (Carboxylic Acid)Stretching (broad)
3100-3000C-H (Aromatic)Stretching
2960-2850C-H (Methylene)Stretching
1730-1700C=O (Carboxylic Acid)Stretching (strong)
1600-1475C=C (Aromatic)Stretching
1320-1210C-O (Carboxylic Acid)Stretching
900-675C-H (Aromatic)Out-of-plane bending
800-600C-ClStretching
Below 600C-BrStretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed. The M, M+2, and M+4 peaks will have relative intensities determined by the natural abundance of the isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br). The base peak is likely to be from the loss of the carboxyl group, forming the corresponding benzyl cation.

Biological Activity and Potential Applications

While specific in vitro or in vivo studies on this compound are not extensively reported, the broader class of phenylacetic acid derivatives is known for a range of biological activities.[13]

Many halogenated phenylacetic acids and their derivatives are investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Signaling_Pathway Generalized Anti-inflammatory Pathway for Phenylacetic Acid Derivatives A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX Enzymes (COX-1, COX-2) B->C D Prostaglandins C->D E Inflammation Pain, Fever D->E F This compound (Potential Inhibitor) F->C Inhibition

Caption: Potential mechanism of action for phenylacetic acid derivatives as anti-inflammatory agents.

Furthermore, some phenylacetamide derivatives have been shown to possess cytotoxic and pro-apoptotic effects on cancer cell lines, suggesting potential applications in oncology.[16] Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[17]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

This document is intended for informational purposes for research and development professionals. All handling and experimental work should be conducted by trained personnel in accordance with established laboratory safety protocols.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromo-3-chlorophenyl)acetic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and other fine chemicals. Its substituted phenylacetic acid scaffold allows for diverse functionalization, making it a key building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes for researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways, primarily differing in the method used to introduce the acetic acid moiety. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and safety considerations. This guide will focus on three principal and field-proven synthetic strategies:

  • The Cyanide Pathway: A classic and reliable method involving the conversion of a benzyl halide to a nitrile, followed by hydrolysis.

  • The Willgerodt-Kindler Reaction Pathway: A powerful transformation that converts an acetophenone into a terminal carboxylic acid derivative.

  • The Grignard Reagent Pathway: A versatile approach utilizing the formation of an organometallic intermediate followed by carboxylation.

Pathway 1: The Cyanide Pathway

This pathway is a robust and widely employed method for the synthesis of phenylacetic acids. It commences with the commercially available 4-bromo-3-chlorotoluene and proceeds through a two-step sequence of side-chain halogenation and subsequent cyanation, followed by hydrolysis.

Logical Workflow for the Cyanide Pathway

Cyanide Pathway A 4-Bromo-3-chlorotoluene B 4-Bromo-3-chlorobenzyl Bromide A->B NBS, Benzoyl Peroxide CCl4, Reflux C 2-(4-Bromo-3-chlorophenyl)acetonitrile B->C NaCN Ethanol/Water D This compound C->D H2SO4 (aq) Heat

Figure 1: Reaction scheme for the synthesis of this compound via the cyanide pathway.

Step 1: Side-Chain Bromination of 4-Bromo-3-chlorotoluene

The initial step involves the free-radical bromination of the methyl group of 4-bromo-3-chlorotoluene to yield 4-bromo-3-chlorobenzyl bromide. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation, as it allows for a controlled, low-concentration of bromine in the reaction mixture, minimizing side reactions. A radical initiator, such as benzoyl peroxide, is required to initiate the reaction.

Experimental Protocol:

  • To a solution of 4-bromo-3-chlorotoluene (31.8 g) in carbon tetrachloride (75 ml), add N-bromosuccinimide (27.5 g) and benzoyl peroxide (3.6 g)[1].

  • Heat the mixture to reflux and maintain for 10 hours[1].

  • Cool the reaction mixture and filter to remove the succinimide byproduct[1].

  • Wash the filtrate with an aqueous ferrous sulfate solution to remove any remaining bromine, followed by drying over magnesium sulfate[1].

  • Filter and evaporate the solvent under reduced pressure to obtain 4-bromo-3-chlorobenzyl bromide as a pale orange oil (Yield: 44 g)[1].

Step 2: Cyanation of 4-Bromo-3-chlorobenzyl Bromide

The resulting benzyl bromide is then converted to 2-(4-bromo-3-chlorophenyl)acetonitrile through a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. The choice of solvent is crucial; typically, a mixture of a water-miscible organic solvent like ethanol and water is used to dissolve both the organic substrate and the inorganic cyanide salt.

Experimental Protocol:

  • Prepare a solution of sodium cyanide in a mixture of ethanol and water.

  • To this solution, add the 4-bromo-3-chlorobenzyl bromide dropwise with stirring at a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it into a large volume of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-bromo-3-chlorophenyl)acetonitrile.

Step 3: Hydrolysis of 2-(4-Bromo-3-chlorophenyl)acetonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis, often with aqueous sulfuric acid, is commonly employed and typically proceeds to completion with heating.

Experimental Protocol:

  • To a solution of 2-(4-bromo-3-chlorophenyl)acetonitrile in a suitable solvent, add an excess of aqueous sulfuric acid[2].

  • Heat the mixture to reflux and maintain until the reaction is complete, as monitored by TLC[3].

  • Cool the reaction mixture to room temperature and pour it into ice-water, which will cause the carboxylic acid product to precipitate[3].

  • Collect the solid product by vacuum filtration, wash with cold water to remove any residual acid, and dry to obtain this compound[3].

Step Reactants Reagents Solvent Temperature Typical Yield
14-Bromo-3-chlorotolueneNBS, Benzoyl PeroxideCarbon TetrachlorideReflux~98%[1]
24-Bromo-3-chlorobenzyl BromideSodium CyanideEthanol/WaterRefluxHigh
32-(4-Bromo-3-chlorophenyl)acetonitrileAqueous H2SO4-RefluxHigh

Pathway 2: The Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a unique and powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives.[4][5] This pathway involves the reaction of 4-bromo-3-chloroacetophenone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.

Logical Workflow for the Willgerodt-Kindler Pathway

Willgerodt-Kindler Pathway A 4-Bromo-3-chlorobenzene B 4-Bromo-3-chloroacetophenone A->B Acetic Anhydride AlCl3 C Thioamide Intermediate B->C Sulfur, Morpholine Heat D This compound C->D Acid or Base Hydrolysis Heat

Figure 2: Reaction scheme for the synthesis of this compound via the Willgerodt-Kindler reaction.

Step 1: Synthesis of 4-Bromo-3-chloroacetophenone

The starting material for this pathway, 4-bromo-3-chloroacetophenone, can be prepared via a Friedel-Crafts acylation of 4-bromo-3-chlorobenzene with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[6]

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or dichloromethane), add 4-bromo-3-chlorobenzene.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat gently to ensure completion.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water and a dilute base solution, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 4-bromo-3-chloroacetophenone by distillation or recrystallization.

Step 2: The Willgerodt-Kindler Reaction

In this key step, the acetophenone derivative is heated with elemental sulfur and a secondary amine, typically morpholine. The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements ultimately leads to the formation of a thioamide at the terminal position of the alkyl chain.[4][5]

Experimental Protocol:

  • In a round-bottom flask, combine 4-bromo-3-chloroacetophenone, elemental sulfur, and morpholine.

  • Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically run neat or in a high-boiling solvent.

  • Monitor the reaction by TLC until the starting acetophenone is consumed.

  • Cool the reaction mixture and proceed to the hydrolysis step.

Step 3: Hydrolysis of the Thioamide

The crude thioamide intermediate from the Willgerodt-Kindler reaction is hydrolyzed to the final carboxylic acid product. This can be accomplished by heating with either a strong acid or a strong base.

Experimental Protocol:

  • To the crude thioamide product, add an excess of an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • If basic hydrolysis is used, cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

Step Reactants Reagents Solvent Temperature Typical Yield
14-Bromo-3-chlorobenzeneAcetic Anhydride, AlCl3DichloromethaneRefluxModerate to High
24-Bromo-3-chloroacetophenoneSulfur, MorpholineNeat or High-boiling solventRefluxModerate to High
3Thioamide IntermediateAqueous Acid or Base-RefluxHigh

Pathway 3: The Grignard Reagent Pathway

This pathway offers an alternative route that avoids the use of highly toxic cyanide salts. It begins with the same side-chain halogenation as the cyanide pathway to form 4-bromo-3-chlorobenzyl halide. This is then converted to a Grignard reagent, which is subsequently carboxylated using carbon dioxide (dry ice).

Logical Workflow for the Grignard Reagent Pathway

Grignard Pathway A 4-Bromo-3-chlorotoluene B 4-Bromo-3-chlorobenzyl Chloride A->B SO2Cl2, Benzoyl Peroxide Reflux C 4-Bromo-3-chlorobenzylmagnesium Chloride B->C Mg, Anhydrous Ether Initiator (I2) D This compound C->D 1. CO2 (solid) 2. H3O+

Figure 3: Reaction scheme for the synthesis of this compound via a Grignard reagent.

Step 1: Side-Chain Chlorination of 4-Bromo-3-chlorotoluene

For this pathway, it is often preferable to synthesize the benzyl chloride to facilitate the formation of the Grignard reagent. This can be achieved by reacting 4-bromo-3-chlorotoluene with sulfuryl chloride in the presence of a radical initiator.

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, combine 4-bromo-3-chlorotoluene and a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture to reflux and add sulfuryl chloride dropwise.

  • Continue to reflux for several hours until the reaction is complete.

  • Cool the mixture and carefully wash with water and a dilute base to remove any acidic byproducts.

  • Dry the organic layer and remove the solvent under reduced pressure. The crude 4-bromo-3-chlorobenzyl chloride can be purified by vacuum distillation.

Step 2: Formation of the Grignard Reagent

The formation of a Grignard reagent requires strictly anhydrous conditions. All glassware must be thoroughly dried, and anhydrous ether is used as the solvent.

Experimental Protocol:

  • Place magnesium turnings in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Prepare a solution of 4-bromo-3-chlorobenzyl chloride in anhydrous diethyl ether or tetrahydrofuran (THF) in the dropping funnel.

  • Add a small amount of the benzyl chloride solution to the magnesium. The reaction is initiated by gentle heating or sonication, indicated by the disappearance of the iodine color and the formation of a cloudy solution[7].

  • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 3: Carboxylation of the Grignard Reagent

The Grignard reagent is a strong nucleophile and will react readily with the electrophilic carbon of carbon dioxide. Solid carbon dioxide (dry ice) is a convenient source for this reaction.

Experimental Protocol:

  • Cool the Grignard reagent solution in an ice-salt bath.

  • Carefully add crushed dry ice to the reaction mixture with vigorous stirring. An excess of carbon dioxide is used to ensure complete reaction.

  • Allow the mixture to warm to room temperature, and the excess carbon dioxide will sublime.

  • Quench the reaction by slowly adding a dilute acid (e.g., aqueous HCl or H2SO4). This will protonate the carboxylate salt and dissolve the magnesium salts.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

  • The final product can be purified by recrystallization.

Step Reactants Reagents Solvent Temperature Typical Yield
14-Bromo-3-chlorotolueneSO2Cl2, Benzoyl PeroxideNeatRefluxModerate to High
24-Bromo-3-chlorobenzyl ChlorideMagnesium, IodineAnhydrous Ether/THFRefluxHigh
34-Bromo-3-chlorobenzylmagnesium ChlorideSolid CO2, then H3O+Ether/THF-78 °C to RTHigh

Comparative Analysis and Conclusion

Each of the described pathways offers a viable route to this compound, and the optimal choice depends on the specific requirements of the synthesis.

  • The Cyanide Pathway is often the most direct and high-yielding route. However, the use of highly toxic cyanide salts necessitates stringent safety precautions and waste disposal procedures, which may not be suitable for all laboratory settings or for large-scale production.

  • The Willgerodt-Kindler Reaction Pathway is a powerful alternative, particularly if the corresponding acetophenone is readily available or easily synthesized. The reaction conditions are often harsh, requiring high temperatures, but it avoids the use of cyanides.

  • The Grignard Reagent Pathway is an excellent choice for avoiding toxic reagents. The main challenge lies in maintaining strictly anhydrous conditions for the formation of the Grignard reagent. This method is generally reliable and provides good yields.

References

An In-depth Technical Guide to 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological significance of 2-(4-Bromo-3-chlorophenyl)acetic acid. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Properties

This compound is a halogenated derivative of phenylacetic acid. Its chemical structure consists of a phenyl ring substituted with a bromine atom at the 4-position, a chlorine atom at the 3-position, and an acetic acid group at the 1-position.

Molecular Formula: C₈H₆BrClO₂[1][2]

Molecular Weight: 249.49 g/mol [1][2]

CAS Number: 1261643-24-6[1][2]

IUPAC Name: (4-bromo-3-chlorophenyl)acetic acid[2]

Physicochemical Properties
PropertyValue (Estimated or from Related Compounds)Citation
Physical Form White to yellow solid[2]
Melting Point Data not available for the specific compound. Isomeric α-Bromo-2-chlorophenylacetic acid has a melting point of 106-110 °C.[3]
Boiling Point Data not available.
Solubility Expected to be soluble in organic solvents like ethanol, and slightly soluble in water.[3]
pKa Data not available. The pKa of the related 4-Bromophenylacetic acid is 4.19.[4]
Storage Sealed in a dry environment at room temperature.[2]

Spectroscopic Data

Detailed spectroscopic data for this compound is not publicly available. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, including the carboxyl carbon, the methylene carbon, and the six carbons of the aromatic ring. The positions of the bromo and chloro substituents would influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxyl group (~1700 cm⁻¹), and C-H stretches of the aromatic ring and methylene group.

Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of the carboxyl group and halogen atoms. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would be a key feature.

Synthesis and Experimental Protocols

This compound can be synthesized through various organic chemistry methodologies. A plausible synthetic route involves the bromination of a substituted phenylacetic acid derivative. Below is a representative experimental protocol based on general methods for the synthesis of similar compounds.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of α-bromo-phenylacetic acids and related halogenated phenylacetic acids.

dot

SynthesisWorkflow Start Starting Material: 3-Chloro-4-bromotoluene Step1 Side-chain Bromination (e.g., NBS, AIBN) Start->Step1 Intermediate1 3-Chloro-4-bromobenzyl bromide Step1->Intermediate1 Step2 Cyanation (e.g., NaCN in ethanol/water) Intermediate1->Step2 Intermediate2 2-(4-Bromo-3-chlorophenyl)acetonitrile Step2->Intermediate2 Step3 Hydrolysis (e.g., NaOH(aq), then H3O+) Intermediate2->Step3 Product Final Product: This compound Step3->Product COX_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological Functions) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_COX2 Inhibitor Phenylacetic Acid Derivatives (e.g., NSAIDs) Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition PPAR_Pathway Ligand Phenylacetic Acid Derivatives (PPAR Agonists) PPAR PPARα / PPARγ Ligand->PPAR Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription Initiates MetabolicEffects Regulation of Lipid and Glucose Metabolism GeneTranscription->MetabolicEffects

References

Spectroscopic Characterization of 2-(4-Bromo-3-chlorophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the spectroscopic characterization of 2-(4-Bromo-3-chlorophenyl)acetic acid. As of the last search, specific experimentally obtained spectroscopic data for this compound was not available in the public domain. Therefore, the data presented in this guide is predicted based on established principles of spectroscopy and analysis of structurally similar compounds. The experimental protocols provided are generalized methods applicable to the analysis of this class of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are intended to guide researchers in the identification and characterization of this molecule.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.65Doublet1HAr-H (H2)
~7.40Doublet of doublets1HAr-H (H6)
~7.15Doublet1HAr-H (H5)
~3.65Singlet2H-CH₂-

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may exchange with D₂O.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~176-COOH
~135Ar-C (C4)
~134Ar-C (C1)
~132Ar-C (C3)
~131Ar-C (C6)
~129Ar-C (C2)
~122Ar-C (C5)
~40-CH₂-
Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid)
~3080MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium to WeakC=C stretch (Aromatic ring)
~1420MediumC-O-H bend
~1250StrongC-O stretch
~820StrongC-H out-of-plane bend (Aromatic)
~780MediumC-Cl stretch
~650MediumC-Br stretch
Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
248/250/252High[M]⁺ (Molecular ion)
203/205/207Medium[M-COOH]⁺
124/126High[C₆H₃BrCl]⁺
89Medium[C₇H₅]⁺
45High[COOH]⁺

Note: The isotopic pattern for the molecular ion will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample (microgram quantities)

  • Suitable solvent (e.g., methanol or dichloromethane)

  • Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MS system or equivalent)

Procedure:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent.

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source.

  • Mass Analysis:

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. Pay close attention to the isotopic patterns resulting from the presence of bromine and chlorine.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Identify Functional Group Absorptions IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

2-(4-Bromo-3-chlorophenyl)acetic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Bromo-3-chlorophenyl)acetic acid

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in chemical synthesis and drug discovery. It serves as a crucial intermediate and building block for a variety of more complex molecules. This document details its physicochemical properties, a generalized synthesis protocol, and its potential applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid, typically appearing white to yellow.[1] Its key properties are summarized in the table below, providing essential data for laboratory and research applications. Proper handling and storage, sealed in a dry environment at room temperature, are recommended to maintain its integrity.[1]

PropertyValueReference
Molecular Weight 249.5 g/mol [2]
Chemical Formula C₈H₆BrClO₂[1][2]
CAS Number 1261643-24-6[1][2]
IUPAC Name (4-bromo-3-chlorophenyl)acetic acid[1]
Physical Form White to Yellow Solid[1]
Purity ≥95%[1]
InChI Key RMGCJLITIJXUAB-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1CC(=O)O)Cl)Br[2]
Storage Temperature Room Temperature, Sealed in Dry[1]

Chemical Structure

The molecular structure of this compound is characterized by a phenyl ring substituted with a bromine atom at the 4-position and a chlorine atom at the 3-position. An acetic acid moiety is attached at the 1-position. This specific arrangement of halogens and the carboxylic acid group dictates its reactivity and utility as a synthetic intermediate.

Chemical Structure of this compound cluster_ring cluster_substituents C1 C C2 C C1->C2 C6 C AceticAcid CH₂COOH C1->AceticAcid C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 Br Br C4->Br C5->C6 H2 H C5->H2 C6->C1 H3 H C6->H3 Generalized Synthesis Workflow start Starting Material: (4-Bromo-3-chlorophenyl)acetonitrile hydrolysis Acid Hydrolysis (e.g., with H₂SO₄ solution) start->hydrolysis crude Crude Product Formation hydrolysis->crude stripping Purification: Steam Stripping to remove organic impurities crude->stripping washing Washing with Water stripping->washing drying Drying washing->drying product Final Product: This compound drying->product Potential Application Pathways cluster_pharma Pharmaceutical Research cluster_agro Agrochemical Research core 2-(4-Bromo-3-chlorophenyl) acetic acid anti_inflammatory Anti-inflammatory Agents core->anti_inflammatory anticancer Anticancer Agents core->anticancer antidiabetic Antidiabetic & Anti-hyperlipidemic Agents core->antidiabetic agrochemicals Pesticides & Herbicides core->agrochemicals

References

An In-depth Technical Guide to the Purity and Appearance of 2-(4-Bromo-3-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, the characterization of chemical intermediates is a cornerstone of robust and reproducible science. This guide provides a comprehensive technical overview of 2-(4-Bromo-3-chlorophenyl)acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific principles that govern the purity and appearance of this compound. This document is structured to offer both theoretical understanding and practical, field-tested methodologies for its analysis and purification.

Core Characteristics of this compound

This compound, with the chemical formula C₈H₆BrClO₂ and a molecular weight of approximately 249.49 g/mol , is a disubstituted phenylacetic acid derivative.[1][2] Its structure, featuring both bromine and chlorine atoms on the phenyl ring, imparts specific chemical reactivity and physical properties that are critical to its application in organic synthesis.

Physical Appearance

High-purity this compound typically presents as a white to off-white or light-yellow crystalline solid or powder .[2] The color can be an initial, albeit qualitative, indicator of purity. The presence of a more pronounced yellow or orange hue may suggest the presence of chromophoric impurities, which can arise from side reactions during synthesis or degradation upon storage. It is crucial to note that color alone is not a definitive measure of purity and must be substantiated with rigorous analytical testing.

PropertyDescriptionSource(s)
Chemical Name This compound[2]
CAS Number 1261643-24-6[1]
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight ~249.49 g/mol [2]
Typical Appearance White to off-white or light-yellow solid[2]
Typical Purity ≥95%[2]

The Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities in a sample of this compound begins with an examination of its synthesis. While specific proprietary synthesis routes may vary, common pathways for preparing substituted phenylacetic acids often involve steps like the hydrolysis of a corresponding benzyl cyanide.[3][4]

Potential impurities can include:

  • Isomeric Byproducts: Incomplete regioselectivity during the halogenation of the aromatic ring can lead to the formation of other bromochloro-substituted phenylacetic acid isomers.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Over-halogenated or Under-halogenated Species: Molecules with additional or missing halogen atoms.

  • Solvent Residues: Trapped solvents from the reaction or purification steps.

  • Degradation Products: Resulting from harsh reaction conditions or improper storage.

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted phenylacetic acid, highlighting stages where impurities might be introduced.

Caption: Generalized workflow for synthesis and purification.

Rigorous Purity Determination: A Multi-faceted Approach

A self-validating system for purity assessment relies on the orthogonal application of multiple analytical techniques. Each method provides a unique perspective on the sample's composition, and their collective data builds a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds like this compound. A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate the main component from its impurities.

Causality Behind Experimental Choices:

  • Column: A C18 column is typically the first choice for non-polar to moderately polar analytes. The hydrophobic stationary phase interacts with the phenyl ring of the analyte.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing a small amount of acid like phosphoric or formic acid) is used. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detector: A UV detector is suitable as the phenyl ring is a chromophore. The detection wavelength should be set at or near the absorbance maximum of the compound for optimal sensitivity.

Experimental Protocol: RP-HPLC for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient: A typical starting point would be a gradient from 60:40 (A:B) to 20:80 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the initial mobile phase composition.

The following diagram illustrates the logical workflow for an HPLC-based purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solution Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used for both qualitative and quantitative purity assessment.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons of the acetic acid side chain. The integration of these signals can be used to confirm the structure and to detect and quantify impurities with distinct proton signals.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The number of signals and their chemical shifts can confirm the presence of the expected carbon atoms and help in the identification of isomeric impurities.

Interpreting the Spectra:

For this compound, one would expect:

  • In the ¹H NMR spectrum, a singlet for the two methylene protons and a complex splitting pattern for the three aromatic protons.

  • In the ¹³C NMR spectrum, signals for the carboxylic acid carbon, the methylene carbon, and the six aromatic carbons (some of which may be close in chemical shift).

The presence of unexpected signals in either spectrum would indicate the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound and for identifying impurities.

Expected Mass Spectrum Features:

Due to the presence of bromine and chlorine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak.[5]

  • Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)

  • Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)

This will result in a cluster of peaks for the molecular ion, with the relative intensities determined by the natural abundance of these isotopes. This isotopic signature is a highly specific identifier for the compound.

Purification Strategies for Enhanced Purity

For applications requiring higher purity, recrystallization is a common and effective purification technique for solid compounds like this compound.[3][6][7]

Principle of Recrystallization:

The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain either highly soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Screen various solvents (e.g., toluene, ethanol, ethyl acetate, or mixtures with heptane) to find one that provides good solubility at its boiling point and poor solubility at room temperature or below.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

The following diagram outlines the decision-making process for selecting a suitable recrystallization solvent.

Recrystallization_Solvent_Selection Start Start Select_Solvent Select Potential Solvent Start->Select_Solvent Test_Solubility_Hot Test Solubility in Hot Solvent Select_Solvent->Test_Solubility_Hot Test_Solubility_Cold Test Solubility in Cold Solvent Test_Solubility_Hot->Test_Solubility_Cold Soluble Bad_Solvent Unsuitable Solvent Test_Solubility_Hot->Bad_Solvent Insoluble Good_Solvent Suitable Solvent Found Test_Solubility_Cold->Good_Solvent Insoluble Test_Solubility_Cold->Bad_Solvent Soluble Bad_Solvent->Select_Solvent Try Another

Caption: Decision tree for recrystallization solvent selection.

Conclusion

The purity and appearance of this compound are critical parameters that directly impact its suitability for use in pharmaceutical synthesis. A thorough understanding of its physical properties, potential impurities, and the application of orthogonal analytical techniques are essential for its proper characterization. The methodologies outlined in this guide provide a robust framework for ensuring the quality and consistency of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Solubility of 2-(4-Bromo-3-chlorophenyl)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Bromo-3-chlorophenyl)acetic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document offers a detailed, generalized experimental protocol for determining solubility, based on established scientific methodologies. Furthermore, it presents estimated solubility in common organic solvents, drawing upon data from structurally analogous compounds.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆BrClO₂--INVALID-LINK--
Molecular Weight 249.49 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 1261643-24-6--INVALID-LINK--, --INVALID-LINK--
Appearance White to Yellow Solid--INVALID-LINK--
Storage Sealed in dry, room temperature--INVALID-LINK--

Estimated Solubility in Organic Solvents

The presence of a carboxylic acid group suggests some degree of polarity, allowing for potential solubility in polar organic solvents. The aromatic ring and halogen substituents (bromo and chloro groups) contribute to the molecule's lipophilicity, suggesting solubility in non-polar organic solvents as well.

Based on the general principle of "like dissolves like" and data for related compounds, the following table provides an estimated solubility profile. It is crucial to note that these are not experimentally verified values for this compound and should be confirmed through empirical testing.

SolventSolvent PolarityExpected SolubilityRationale
Methanol Polar ProticHighThe carboxylic acid group can form hydrogen bonds with methanol.
Ethanol Polar ProticHighSimilar to methanol, hydrogen bonding is expected to facilitate dissolution. A product page for the related 4-Bromophenylacetic acid indicates solubility in ethanol.[1]
Acetone Polar AproticModerate to HighThe polar nature of acetone can interact with the carboxylic acid group.
Ethyl Acetate Moderately PolarModerateOffers a balance of polar and non-polar characteristics.
Dichloromethane Non-polarModerate to LowThe lipophilic phenyl ring and halogen substituents may promote solubility.
Toluene Non-polarLowThe non-polar nature of toluene would primarily interact with the aromatic and halogenated portions of the molecule.
Hexane Non-polarVery LowAs a non-polar hydrocarbon, significant solubility is not expected due to the presence of the polar carboxylic acid group.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This protocol is adapted from the guidelines provided by the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements".[3][4][5][6]

Materials and Equipment
  • This compound (crystalline powder)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add a known volume of the selected organic solvent A->B to each vial C Seal vials and place in orbital shaker B->C D Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot using a syringe filter to remove any remaining solid particles (or centrifuge) F->G H Dilute the filtered sample with a suitable solvent G->H I Analyze the diluted sample by a validated HPLC method H->I J Quantify the concentration using a calibration curve I->J

Workflow for Shake-Flask Solubility Determination
Detailed Procedure

  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a precise volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary studies.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. Alternatively, the sample can be centrifuged at the same temperature to separate the solid phase.[7]

    • Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • Calculate the solubility of the compound in the test solvent from the concentration of the saturated solution, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure the reliability of the results.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound and should be carefully controlled during experimental determination:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

  • pH (for aqueous solutions): As a carboxylic acid, the aqueous solubility of this compound will be highly pH-dependent. In its ionized (deprotonated) form at higher pH, it will be more soluble in water.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Logical Relationship of Solubility Determination

G Logical Flow of Solubility Assessment A Define Compound (this compound) B Select Solvents (e.g., Methanol, Ethanol, Acetone) A->B C Choose Method (Shake-Flask) A->C D Execute Experimental Protocol B->D C->D E Equilibration D->E F Phase Separation E->F G Analytical Quantification (HPLC) F->G H Data Analysis and Reporting G->H

Logical Flow of Solubility Assessment

This guide provides a foundational understanding of the solubility of this compound and a robust framework for its experimental determination. For researchers and drug development professionals, obtaining accurate solubility data is a critical step in formulation development, bioavailability assessment, and ensuring the overall success of a drug candidate. It is strongly recommended that the experimental protocol outlined herein be followed to generate precise and reliable solubility data for this compound.

References

Technical Guide: Safety and Handling of 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 2-(4-Bromo-3-chlorophenyl)acetic acid (CAS No: 1261643-24-6). The information herein is compiled to ensure safe laboratory practices and to mitigate potential risks associated with the use of this compound.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure and properties are summarized below.

PropertyValueReference
IUPAC Name (4-bromo-3-chlorophenyl)acetic acid
CAS Number 1261643-24-6
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
Physical Form White to Yellow Solid
Purity Typically ≥95%[2]
Solubility No data available
Melting Point No data available
Boiling Point No data available
Storage Temperature Room temperature, sealed in a dry environment

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation

Signal Word: Warning

GHS Pictograms:

alt text

Personal Protective Equipment (PPE) and Handling

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to ensure safety.

Engineering Controls
  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Recommended Personal Protective Equipment
Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.
General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or fumes.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep containers tightly closed when not in use.[2]

  • Avoid generation of dust.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the initial steps to be taken.

FirstAidWorkflow cluster_exposure Exposure Event cluster_assessment Initial Assessment & Action cluster_procedures Specific First Aid Procedures cluster_medical Medical Attention Exposure Exposure Occurs Remove Remove from exposure source. Remove contaminated clothing. Exposure->Remove Assess Assess nature of exposure Remove->Assess Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Assess->Inhalation Inhaled Skin Skin Contact: Wash with plenty of soap and water for at least 15 minutes. Assess->Skin Skin Contact Eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Assess->Eye Eye Contact Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor. Assess->Ingestion Ingested Medical Seek immediate medical advice/attention. Show Safety Data Sheet to the doctor. Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: General First Aid Workflow for Exposure.

Accidental Release and Disposal

Proper containment and disposal of this compound are necessary to prevent environmental contamination and further exposure.

Accidental Release Measures

The following workflow should be followed in the event of a spill.

SpillResponse cluster_spill Spill Event cluster_procedure Cleanup Procedure cluster_disposal Disposal Spill Spill Detected Evacuate Evacuate personnel to a safe area. Spill->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate PPE Wear appropriate PPE (respirator, gloves, eye protection). Ventilate->PPE Contain Prevent further leakage or spillage if safe to do so. PPE->Contain Cleanup Sweep up the solid material. Avoid generating dust. Place in a suitable, labeled container for disposal. Contain->Cleanup Dispose Dispose of contents/container to an approved waste disposal plant. Cleanup->Dispose

Caption: Spill Response and Cleanup Workflow.

Waste Disposal
  • Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[2][3]

  • Do not allow the product to enter drains, other waterways, or soil.[2]

Storage and Stability

ConditionRecommendation
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Store locked up.[2][3]
Stability Stable under recommended storage conditions.
Incompatible Materials Strong oxidizing agents.
Conditions to Avoid Dust generation, sources of ignition.[2]
Hazardous Decomposition Products Carbon oxides, hydrogen chloride gas, hydrogen bromide gas.

Toxicological Information

Detailed toxicological studies for this specific compound are not widely available. The hazard classification is based on data from similar compounds.

Toxicity MetricValue
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4]
Mutagenicity No data available
Teratogenicity No data available

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are proprietary and specific to the research being conducted. Users must develop their own Standard Operating Procedures (SOPs) that incorporate the safety and handling information provided in this guide and the official Safety Data Sheet (SDS).

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical. The user is solely responsible for all safety precautions and for ensuring that all activities are carried out in accordance with current local, state, and federal regulations.

References

The Versatile Scaffold: Exploring the Medicinal Chemistry Applications of 2-(4-Bromo-3-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a key building block in the development of novel therapeutics.

For Immediate Release

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Among the myriad of chemical scaffolds utilized by medicinal chemists, halogenated phenylacetic acids represent a privileged class of intermediates. This in-depth technical guide focuses on the multifaceted applications of a specific, yet highly versatile, member of this class: 2-(4-Bromo-3-chlorophenyl)acetic acid. This document serves as a resource for researchers, scientists, and drug development professionals, providing a detailed overview of its synthetic utility, potential pharmacological applications, and the biological activities of its derivatives.

Introduction: The Significance of the Phenylacetic Acid Core

Phenylacetic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents. The introduction of halogen substituents onto the phenyl ring profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications can lead to enhanced pharmacological activity and improved pharmacokinetic profiles. The specific substitution pattern of a bromo group at the 4-position and a chloro group at the 3-position of the phenyl ring in this compound offers a unique combination of steric and electronic features, making it an attractive starting material for the synthesis of diverse compound libraries.

Synthetic Utility and Key Reactions

This compound is a versatile precursor for a variety of chemical transformations, primarily centered around the carboxylic acid functionality and the potential for further reactions on the aromatic ring. The most common application of this compound is as a starting material for the synthesis of more complex molecules, particularly through the formation of amide and ester derivatives.

Amide Bond Formation

The carboxylic acid group of this compound can be readily activated and coupled with a wide range of primary and secondary amines to yield the corresponding amides. This reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active compounds.

Experimental Protocol: General Procedure for Amide Synthesis

A solution of this compound (1.0 eq.) in an appropriate aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is treated with a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq.) or dicyclohexylcarbodiimide (DCC, 1.1 eq.), and a base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.). The desired amine (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired amide derivative.

The workflow for a typical amide synthesis is depicted below:

Amide_Synthesis_Workflow Start Start: this compound + Amine Coupling Coupling Reaction (Coupling Agent, Base, Solvent) Start->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification End End: Purified Amide Derivative Purification->End

Figure 1. General workflow for the synthesis of amide derivatives.

Potential Therapeutic Applications

While this compound itself is not typically the active pharmaceutical ingredient, its derivatives have been explored for a range of therapeutic applications, leveraging the structural features imparted by the substituted phenylacetic acid core.

Anti-inflammatory and Analgesic Agents

Phenylacetic acid derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of this compound provides a foundation for the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. The halogen substituents can influence the binding affinity and selectivity for key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Although specific quantitative data for derivatives of this compound are not widely published, studies on structurally related halogenated phenylacetic acid amides have demonstrated significant anti-inflammatory activity.

Anticancer Agents

The development of novel anticancer agents often involves the synthesis of compounds that can interact with specific targets in cancer cells. The this compound scaffold can be incorporated into larger molecules designed to inhibit cancer cell proliferation, induce apoptosis, or interfere with other critical cellular processes. For instance, the synthesis of novel acetamide derivatives bearing halogenated phenyl rings has been a strategy in the development of potential anticancer therapeutics.

Antimicrobial Agents

The search for new antimicrobial agents is a critical area of research. The structural features of this compound can be utilized to design and synthesize compounds with potential antibacterial or antifungal activity. The lipophilicity and electronic properties conferred by the halogen atoms can play a crucial role in the ability of these molecules to penetrate microbial cell membranes and interact with intracellular targets.

Future Directions and Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its synthetic tractability, coupled with the unique electronic and steric properties of its substitution pattern, provides a solid foundation for the generation of diverse chemical libraries for drug discovery. While the direct biological activity of this compound is limited, its true potential lies in its role as a key intermediate for the synthesis of novel therapeutic agents.

Future research efforts should focus on the systematic synthesis and biological evaluation of a wider range of derivatives of this compound. The exploration of different amide and ester linkages with various functionalized moieties could lead to the discovery of potent and selective inhibitors of a variety of biological targets. Detailed structure-activity relationship (SAR) studies will be crucial in guiding the optimization of lead compounds. Furthermore, the elucidation of the mechanisms of action and the identification of specific signaling pathways affected by these novel derivatives will be essential for their advancement as potential clinical candidates.

The Strategic Role of 2-(4-Bromo-3-chlorophenyl)acetic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-(4-Bromo-3-chlorophenyl)acetic acid is a halogenated aromatic carboxylic acid that holds significant potential as a versatile synthetic intermediate in medicinal chemistry and drug development. Its unique substitution pattern, featuring both bromo and chloro substituents on the phenyl ring, offers a scaffold for the construction of complex molecular architectures, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. This technical guide provides an in-depth analysis of its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties and Spectral Data

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 1261643-24-6[1]
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
Appearance White to off-white solid
SMILES O=C(O)Cc1ccc(Br)c(Cl)c1[1]
InChI Key Not available

Synthesis of this compound

While a specific, published protocol for the synthesis of this compound is not widely available, two plausible synthetic routes can be proposed based on established organic chemistry methodologies for analogous compounds.

Route 1: Willgerodt-Kindler Reaction of 4-Bromo-3-chloroacetophenone

The Willgerodt-Kindler reaction provides a robust method for converting aryl ketones into the corresponding phenylacetic acids.[2][3] This approach involves the reaction of 4-bromo-3-chloroacetophenone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocol (Proposed):

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, 4-bromo-3-chloroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) are combined. The mixture is heated to reflux (typically around 130-140 °C) for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, the reaction mixture is concentrated under reduced pressure to remove excess morpholine. A solution of sodium hydroxide (4.0 eq) in a mixture of water and ethanol (1:1) is added, and the mixture is refluxed for 12-18 hours until the thioamide is fully hydrolyzed.

  • Work-up and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) affords the purified product.

Logical Workflow for Willgerodt-Kindler Synthesis:

G A 4-Bromo-3-chloroacetophenone C Thioamide Intermediate A->C Willgerodt-Kindler Reaction B Sulfur + Morpholine B->C E This compound C->E Hydrolysis D NaOH / H₂O, EtOH (Hydrolysis) D->E

Proposed synthesis via Willgerodt-Kindler reaction.
Route 2: From 4-Bromo-3-chlorobenzaldehyde

Another viable synthetic pathway involves the conversion of 4-bromo-3-chlorobenzaldehyde to the target phenylacetic acid. This can be achieved through various methods, including the Darzens condensation followed by hydrolysis and decarboxylation, or via conversion to the corresponding benzyl cyanide followed by hydrolysis. A more direct, albeit potentially lower-yielding, approach is the reaction with bromoform and a strong base.

Experimental Protocol (Proposed, adapted from similar syntheses): [4]

  • Reaction Setup: A solution of 4-bromo-3-chlorobenzaldehyde (1.0 eq) and tribromomethane (bromoform, 1.2 eq) in a suitable solvent (e.g., dioxane or isopropyl ether) is prepared.

  • Addition: This solution is added dropwise to a vigorously stirred, cooled (0-5 °C) mixture of potassium hydroxide (3-4 eq) in water and a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride).

  • Reaction: The reaction mixture is stirred at a low temperature (0-5 °C) for 18-24 hours.

  • Work-up: The mixture is diluted with water and washed with a non-polar organic solvent (e.g., isopropyl ether) to remove unreacted bromoform and other impurities.

  • Acidification and Extraction: The aqueous phase is acidified with concentrated hydrochloric acid, and the product is extracted with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Logical Workflow for Synthesis from Benzaldehyde:

G A 4-Bromo-3-chlorobenzaldehyde C Intermediate Adduct A->C Reaction B CHBr₃, KOH B->C E This compound C->E Hydrolysis & Rearrangement D Acidic Work-up D->E

Proposed synthesis from the corresponding benzaldehyde.

Application as a Synthetic Intermediate in Drug Development

Halogenated phenylacetic acids are crucial building blocks in the synthesis of numerous pharmaceuticals, particularly NSAIDs. The presence of bromo and chloro substituents in this compound provides handles for further functionalization through cross-coupling reactions or serves to modulate the electronic and lipophilic properties of the final molecule.

Potential Role in the Synthesis of NSAIDs

While direct evidence of this compound being used in the synthesis of a marketed drug is scarce, its structure strongly suggests its potential as an intermediate for NSAIDs like lornoxicam or analogues of diclofenac. For instance, the synthesis of lornoxicam involves the formation of a thieno[2,3-e][5][6]thiazine-4-one 1,1-dioxide core, which is then N-acylated. A plausible, albeit hypothetical, synthetic route could involve the use of this compound to introduce the substituted phenylacetyl moiety.

Hypothetical Synthesis of a Lornoxicam Analogue:

The following is a proposed experimental protocol for the synthesis of an N-acylated lornoxicam analogue, illustrating the potential utility of this compound.

Experimental Protocol (Hypothetical):

  • Acid Chloride Formation: this compound (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane. Oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction is stirred at room temperature for 2-3 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-(4-bromo-3-chlorophenyl)acetyl chloride.

  • N-Acylation: The crude acid chloride is dissolved in dry dichloromethane and added dropwise to a cooled (0 °C) solution of a suitable lornoxicam precursor (e.g., 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide-1,1-dioxide) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

  • Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The mixture is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the target lornoxicam analogue.

Quantitative Data from Analogous Reactions:

While specific yield data for the above hypothetical reaction is not available, similar acylation reactions reported in the synthesis of related compounds typically proceed with yields ranging from 60% to 85%.

Reaction StepReagentsTypical Yield Range (%)
Acid Chloride FormationOxalyl chloride, DMF (cat.)>95 (often used crude)
N-AcylationAmine, Triethylamine60 - 85
Signaling Pathway: Mechanism of Action of NSAIDs

NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced by inflammatory stimuli.

COX Inhibition Pathway:

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A₂ C1 COX-1 (Constitutive) B->C1 C2 COX-2 (Inducible by inflammation) B->C2 D1 Prostaglandins (Homeostatic functions) C1->D1 D2 Prostaglandins (Inflammation, Pain, Fever) C2->D2 E NSAID (e.g., Lornoxicam analogue) E->C1 Inhibition (less selective) E->C2 Inhibition

Mechanism of action of NSAIDs via COX inhibition.

Derivatives of this compound, when incorporated into NSAID-like structures, would be expected to act as inhibitors of COX enzymes. The specific substitution pattern of the phenyl ring would influence the potency and selectivity of COX-2 inhibition over COX-1, which is a key objective in modern NSAID design to minimize gastrointestinal side effects.

Conclusion

This compound represents a valuable and versatile, though perhaps underutilized, synthetic intermediate. While direct applications in marketed pharmaceuticals are not prominently documented, its structural features make it an attractive starting material for the synthesis of complex molecules, particularly in the field of anti-inflammatory agents. The proposed synthetic routes and its potential incorporation into NSAID scaffolds highlight the opportunities this compound presents for medicinal chemists and drug development professionals. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to the Discovery and History of Halogenated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of halogenated phenylacetic acids. This class of compounds has garnered significant attention in various scientific fields, from agriculture to medicine, owing to the profound impact of halogen substitution on the physicochemical and biological properties of the parent phenylacetic acid structure. This document details the historical milestones in their discovery, provides in-depth experimental protocols for their synthesis, and presents a systematic compilation of their quantitative data. Furthermore, it elucidates the key signaling pathways through which these molecules exert their biological effects, supported by graphical representations.

Introduction

Phenylacetic acid is a naturally occurring auxin in plants and a metabolic byproduct in animals.[1] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring of phenylacetic acid gives rise to a diverse family of compounds with a broad spectrum of biological activities.[2] Halogenation can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, leading to enhanced potency and selectivity for various biological targets.[2] This guide explores the rich history of these modifications, from the development of synthetic auxins for agricultural use to the creation of potent non-steroidal anti-inflammatory drugs (NSAIDs).

A Historical Timeline of Discovery and Key Developments

The journey of halogenated phenylacetic acids is intertwined with major advancements in chemistry and biology throughout the 20th century.

  • Early 20th Century: The fundamental structure of phenylacetic acid was known, and initial studies on its biological role as a plant growth regulator were underway.[3]

  • 1940s: A pivotal decade for this class of compounds. During World War II, research into plant growth regulators for agricultural applications intensified. In 1941, Robert Pokorny published the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), a potent herbicide.[4] This discovery, a case of multiple independent findings, revolutionized weed control in agriculture.[4]

  • 1955: Stig Holmquist reported the synthesis of 2,6-dichlorophenylacetic acid as part of a broader investigation into the auxin activity of halogen-substituted phenylacetic acids. This compound would later become a crucial intermediate in pharmaceutical synthesis.

  • 1970s: The focus shifted towards the medicinal applications of halogenated phenylacetic acids. Alfred Sallmann and Rudolf Pfister at Ciba-Geigy (now Novartis) synthesized Diclofenac, a potent NSAID, in 1973. This drug, a derivative of 2,6-dichlorophenylacetic acid, was designed based on the hypothesis that a twisted aromatic ring system would enhance anti-inflammatory activity.

Physicochemical and Spectroscopic Data

The identity and purity of halogenated phenylacetic acids are established through a combination of physicochemical measurements and spectroscopic analysis. The following tables summarize key data for a selection of these compounds.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
2-Chlorophenylacetic acidC₈H₇ClO₂170.5992-954.07
4-Chlorophenylacetic acidC₈H₇ClO₂170.59104-106-
2,4-Dichlorophenylacetic acidC₈H₆Cl₂O₂205.04138-1402.73
2-Bromophenylacetic acidC₈H₇BrO₂215.04103-105-
3-Bromophenylacetic acidC₈H₇BrO₂215.04100-103-
4-Bromophenylacetic acidC₈H₇BrO₂215.04114-117[5]-
4-Fluorophenylacetic acidC₈H₇FO₂154.1485-88-
3-Iodophenylacetic acidC₈H₇IO₂262.04127-131[6]4.16[6]
Spectroscopic Data

Note: Spectroscopic data can vary slightly based on the solvent and instrument used. The following are representative values.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Key Mass Spec Fragments (m/z)
2-Chlorophenylacetic acid ~7.2-7.4 (m, 4H), ~3.8 (s, 2H)~176, 134, 132, 131, 129, 127, 39170 (M+), 125, 91
4-Chlorophenylacetic acid ~7.3 (d, 2H), ~7.2 (d, 2H), ~3.6 (s, 2H)~177, 133, 131, 129, 40170 (M+), 125, 91
4-Bromophenylacetic acid ~7.44 (d, 2H), ~7.15 (d, 2H), ~3.59 (s, 2H)[7]Not readily available214/216 (M+), 169/171, 90[7]
4-Fluorophenylacetic acid ~7.2 (m, 2H), ~7.0 (m, 2H), ~3.6 (s, 2H)Not readily available154 (M+), 109, 83
3-Iodophenylacetic acid (DMSO-d₆) ~7.65 (s, 1H), 7.5 (d, 1H), 7.3 (d, 1H), 7.1 (m, 1H), 3.6 (s, 2H)[8]Not readily available262 (M+), 135, 107

Experimental Protocols

The synthesis of halogenated phenylacetic acids can be achieved through various methods, most commonly involving the halogenation of phenylacetic acid or the conversion of a corresponding halogenated benzyl derivative.

Synthesis of α-Bromophenylacetic Acid from Phenylacetic Acid[9]

Reaction: Phenylacetic acid is brominated at the alpha position using N-bromosuccinimide (NBS) and a radical initiator.

Procedure:

  • To a dry two-necked flask equipped with a condenser, add 2-phenylacetic acid (376 mg, 2.7 mmol), N-bromosuccinimide (540 mg, 3.05 mmol), and carbon tetrachloride (5.5 mL).[9]

  • With stirring, add azobisisobutyronitrile (AIBN) (23 mg, 0.14 mmol).[9]

  • Heat the reaction mixture to reflux at 77°C with stirring for 2 hours.[9]

  • Monitor the reaction progress by 1H NMR until the starting material is consumed.[9]

  • Cool the reaction to room temperature, dilute with hexane (10.0 mL), and filter.[9]

  • Remove the solvent by rotary evaporation.[9]

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ether, 2:1, v/v) to yield α-bromophenylacetic acid as a white solid.[9]

Yield: 95%[9]

Synthesis of 3-Iodophenylacetic Acid from 2-(3-Iodophenyl)acetonitrile[8]

Reaction: Hydrolysis of the nitrile group to a carboxylic acid.

Procedure:

  • Dissolve 2-(3-iodophenyl)acetonitrile (0.2 g) in 1.0 M aqueous sodium hydroxide solution (1.0 mL).[8]

  • Heat the reaction at reflux for 4 hours.[8]

  • After cooling, extract the aqueous phase with ether to remove any unreacted starting material.[8]

  • Acidify the aqueous phase with 1.0 M hydrochloric acid solution to a pH < 7.[8]

  • Extract the acidified aqueous phase with ether.[8]

  • Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.[8]

  • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to obtain 3-iodophenylacetic acid.[8]

Yield: 83%[8]

Synthesis of 3-Bromophenylacetic Acid via Willgerodt-Kindler Reaction

Reaction: A multi-step synthesis starting from 3'-bromoacetophenone.

Procedure:

  • In a 1000 mL three-necked flask, add sublimed sulfur (24g, 0.75mol), 3'-bromoacetophenone (100g, 0.5mol), and morpholine (65.4g, 0.75mol).

  • Stir the mixture at reflux for 14 hours.

  • Cool the reaction to 20-30°C.

  • With stirring, add a solution of glacial acetic acid (260mL), distilled water (75mL), and concentrated sulfuric acid (52mL).

  • Continue to reflux for an additional 6 hours.

  • Pour the reaction mixture into ice water and stir until a brown solid precipitates. Filter the solid.

  • Dissolve the solid in 300mL of 20% aqueous sodium hydroxide solution and filter.

  • Cool the filtrate in an ice bath and acidify with 2 mol/L hydrochloric acid to pH 1-2 to induce crystallization.

  • Filter the crystals and dry at 60°C to obtain 3-bromophenylacetic acid.

Yield: 92.3%

Signaling Pathways and Mechanisms of Action

Halogenated phenylacetic acids exert their biological effects by modulating specific signaling pathways. Two of the most well-characterized mechanisms are their action as synthetic auxins and as inhibitors of cyclooxygenase enzymes.

Auxin Signaling Pathway

Certain halogenated phenylacetic acids, such as 2,4-D, function as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible plants. They mimic the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation.

AuxinSignaling

In the presence of auxins, the TIR1/AFB receptor is activated, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome. This degradation releases the Auxin Response Factors (ARFs), which can then bind to the promoters of auxin-responsive genes, leading to altered gene expression and uncontrolled plant growth.

Cyclooxygenase (COX) Inhibition Pathway

Halogenated phenylacetic acid derivatives like diclofenac are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition

Phospholipase A₂ releases arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H₂, a precursor for various prostaglandins and thromboxanes that mediate inflammation and homeostatic functions. Halogenated phenylacetic acid NSAIDs selectively inhibit COX-2, thereby reducing the production of inflammatory prostaglandins.

Biological Activity Data

The biological activity of halogenated phenylacetic acids is highly dependent on the nature and position of the halogen substituent. The following table presents a selection of in vitro data for the inhibition of COX-1 and COX-2 enzymes.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Diclofenac4.802[10]0.822[10]5.84
Indomethacin>1000.01>10000
Celecoxib (Reference)0.091[10]0.091[10]1

Note: IC₅₀ values can vary between different assays and experimental conditions.

Conclusion

The halogenated phenylacetic acids represent a fascinating and scientifically important class of molecules. From their early beginnings as revolutionary herbicides to their current role as indispensable anti-inflammatory drugs, the strategic placement of halogen atoms has proven to be a powerful tool in medicinal and agricultural chemistry. This guide has provided a comprehensive overview of their history, synthesis, and mechanisms of action, highlighting the key scientific milestones and experimental methodologies. Continued research into this versatile chemical scaffold holds promise for the development of new therapeutic agents and other valuable chemical entities.

References

A Theoretical and Computational Exploration of 2-(4-Bromo-3-chlorophenyl)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational aspects of 2-(4-Bromo-3-chlorophenyl)acetic acid. Given the limited direct research on this specific molecule, this document leverages data from closely related halogenated phenylacetic acids to infer its properties, potential synthesis, and biological significance. This guide is intended to serve as a foundational resource for researchers interested in exploring its potential applications in medicinal chemistry and materials science.

Physicochemical and Structural Data

This compound is a halogenated aromatic carboxylic acid. Its structure and basic properties are summarized below.

PropertyValueReference
CAS Number 1261643-24-6[1][2]
Molecular Formula C₈H₆BrClO₂[1][2]
Molecular Weight 249.49 g/mol [1]
IUPAC Name (4-bromo-3-chlorophenyl)acetic acid[2]
Physical Form White to Yellow Solid[2]
Storage Sealed in dry, room temperature[2]
Purity Typically ≥95%[2]
InChI Key RMGCJLITIJXUAB-UHFFFAOYSA-N[2]
SMILES O=C(O)CC1=CC=C(Br)C(Cl)=C1[3]

Theoretical and Computational Characterization

A general workflow for the computational analysis of a halogenated phenylacetic acid is depicted below.

computational_workflow cluster_setup Computational Setup cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure basis_set Select Basis Set (e.g., 6-311G(d,p)) mol_structure->basis_set dft_functional Choose DFT Functional (e.g., B3LYP) basis_set->dft_functional geom_opt Geometry Optimization dft_functional->geom_opt Input freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop spectral Simulated Spectra (IR, Raman) freq_calc->spectral thermo Thermodynamic Properties freq_calc->thermo reactivity Reactivity Descriptors (Hardness, Electronegativity) electronic_prop->reactivity

Computational chemistry workflow for analyzing halogenated phenylacetic acids.

Key computational parameters that can be determined for this compound include:

Computational ParameterSignificance
Optimized Molecular Geometry Provides bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.
HOMO-LUMO Energy Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions.
Vibrational Frequencies Theoretical prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.
Global Reactivity Descriptors Parameters such as electronegativity, chemical hardness, and global softness provide insights into the overall reactivity of the molecule.

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, based on standard organic chemistry methodologies for related compounds, a plausible synthetic route can be proposed. One common method involves the bromination of the corresponding phenylacetic acid.

A proposed synthetic workflow is outlined below:

synthesis_workflow start Starting Material: (3-Chloro-4-bromophenyl)methan-1-ol step1 Oxidation start->step1 intermediate1 Intermediate: 3-Chloro-4-bromobenzaldehyde step1->intermediate1 step2 Reaction with Tribromomethane & KOH intermediate1->step2 product Final Product: This compound step2->product purification Purification (e.g., Recrystallization) product->purification analysis Characterization (NMR, MS, IR) purification->analysis drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound derivatization Derivatization/ Library Synthesis start->derivatization in_vitro In Vitro Assays (e.g., Enzyme Inhibition) derivatization->in_vitro in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo Active Hits sar Structure-Activity Relationship (SAR) Studies in_vivo->sar sar->derivatization Iterative Optimization pk_pd Pharmacokinetics/ Pharmacodynamics sar->pk_pd candidate Preclinical Candidate pk_pd->candidate

References

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(4-Bromo-3-chlorophenyl)acetic acid and its derivatives. The potential application of these compounds as selective cyclooxygenase-2 (COX-2) inhibitors is also discussed, supported by structure-activity relationship (SAR) data from related compounds.

Introduction

This compound is a halogenated phenylacetic acid derivative. Halogenated phenylacetic acids are important intermediates in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern on the phenyl ring can significantly influence the biological activity of these compounds. This document outlines two potential synthetic routes to this compound and provides a protocol for its derivatization into amides, which are often explored for their therapeutic potential.

Synthetic Protocols

Two primary routes for the synthesis of this compound are presented: the Willgerodt-Kindler reaction of 1-(4-bromo-3-chlorophenyl)ethanone and the alpha-bromination of (4-bromo-3-chlorophenyl)acetic acid.

Protocol 1: Synthesis via Willgerodt-Kindler Reaction

This route involves the synthesis of the precursor ketone, 1-(4-bromo-3-chlorophenyl)ethanone, followed by the Willgerodt-Kindler reaction to yield the target acetic acid.

Step 1.1: Synthesis of 1-(4-Bromo-3-chlorophenyl)ethanone

This step involves the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.

Materials:

  • 1-Bromo-2-chlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath and slowly add acetyl chloride (1.0 eq) via a dropping funnel.

  • To this mixture, add 1-bromo-2-chlorobenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(4-bromo-3-chlorophenyl)ethanone.

Step 1.2: Willgerodt-Kindler Reaction to this compound

This reaction converts the synthesized ketone to a thiomorpholide intermediate, which is then hydrolyzed to the carboxylic acid.[1]

Materials:

  • 1-(4-Bromo-3-chlorophenyl)ethanone

  • Sulfur

  • Morpholine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, combine 1-(4-bromo-3-chlorophenyl)ethanone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (around 130-140 °C) for 4-6 hours.

  • Monitor the formation of the thiomorpholide intermediate by TLC.

  • After cooling, add a solution of sodium hydroxide (10 eq) in water/ethanol (1:1).

  • Reflux the mixture for 12-18 hours to hydrolyze the thioamide.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield this compound.

Protocol 2: Synthesis via Alpha-Bromination

This method involves the direct bromination of the corresponding phenylacetic acid at the alpha position.

Materials:

  • (4-Bromo-3-chlorophenyl)acetic acid (starting material)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Round-bottom flask, condenser, magnetic stirrer, UV lamp (optional).

Procedure:

  • In a round-bottom flask, dissolve (4-bromo-3-chlorophenyl)acetic acid (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux. Initiation can be enhanced by irradiation with a UV lamp.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Derivatization Protocol: Synthesis of Amide Derivatives

The carboxylic acid functional group of this compound can be readily converted to amides, which are of significant interest in drug discovery.

Protocol 3.1: General Procedure for Amide Synthesis

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Desired primary or secondary amine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel.

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Table 1: Representative Amide Derivatives of this compound

Derivative IDAmine UsedMolecular FormulaMolecular Weight ( g/mol )
DA-01 AnilineC₁₄H₁₀BrClNO323.60
DA-02 4-FluoroanilineC₁₄H₉BrClFNO341.59
DA-03 CyclohexylamineC₁₄H₁₇BrClNO330.64
DA-04 MorpholineC₁₂H₁₃BrClNO₂322.59

Application Notes: Potential as Selective COX-2 Inhibitors

Derivatives of phenylacetic acid are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in housekeeping functions, while COX-2 is induced during inflammation.[3] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

The structural features of this compound derivatives make them interesting candidates for investigation as selective COX-2 inhibitors. Structure-activity relationship (SAR) studies of similar classes of compounds have highlighted the importance of specific substitutions on the phenyl ring for COX-2 selectivity.

Key SAR Insights from Related Compounds:

  • Di-aryl Substitution: Many selective COX-2 inhibitors possess two aromatic rings. One of these rings often fits into a hydrophobic side pocket present in the active site of COX-2 but not COX-1.[3]

  • Sulfonamide/Sulfone Moiety: A common feature of highly selective COX-2 inhibitors (coxibs) is the presence of a SO₂Me or SO₂NH₂ group on one of the phenyl rings, which is thought to interact with a secondary pocket in the COX-2 enzyme.[2]

  • Halogen Substitution: Halogen atoms can modulate the electronic properties and lipophilicity of the molecule, influencing its binding affinity and selectivity.

Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Representative Phenoxy Acetic Acid Derivatives (Data adapted from related studies for illustrative purposes) [2]

Compound IDR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
Ref-1 H15.20.8517.9
Ref-2 4-Cl12.80.08160.0
Ref-3 4-Br9.50.06158.3
Celecoxib (Reference Drug)15.00.05300.0

Note: The data in this table is for illustrative purposes to show the potential impact of halogen substitution on COX inhibition and is not from direct testing of this compound derivatives.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_route1 Protocol 1: Willgerodt-Kindler Route cluster_route2 Protocol 2: Alpha-Bromination Route cluster_derivatization Protocol 3: Derivatization 1-Bromo-2-chlorobenzene 1-Bromo-2-chlorobenzene 1-(4-bromo-3-chlorophenyl)ethanone 1-(4-bromo-3-chlorophenyl)ethanone 1-Bromo-2-chlorobenzene->1-(4-bromo-3-chlorophenyl)ethanone Friedel-Crafts Acylation Thiomorpholide intermediate Thiomorpholide intermediate 1-(4-bromo-3-chlorophenyl)ethanone->Thiomorpholide intermediate Willgerodt-Kindler Reaction Target_Acid_1 This compound Thiomorpholide intermediate->Target_Acid_1 Hydrolysis (4-Bromo-3-chlorophenyl)acetic acid (4-Bromo-3-chlorophenyl)acetic acid Target_Acid_2 This compound (4-Bromo-3-chlorophenyl)acetic acid->Target_Acid_2 Alpha-Bromination (NBS, AIBN) Target_Acid_Deriv This compound Amide Derivatives Amide Derivatives Target_Acid_Deriv->Amide Derivatives Amide Coupling

Caption: Synthetic routes to this compound and its derivatization.

COX Inhibition Signaling Pathway

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Housekeeping Prostaglandins (Stomach lining, Platelet aggregation) COX1->PGs_Housekeeping PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression Target_Derivative 2-(4-Bromo-3-chlorophenyl) acetic acid derivative Target_Derivative->COX2 Selective Inhibition

Caption: Proposed mechanism of action via selective COX-2 inhibition.

References

Application Notes and Protocols: Investigating the Anti-Inflammatory Potential of 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Bromo-3-chlorophenyl)acetic acid in anti-inflammatory drug discovery. The following sections detail its potential mechanisms of action, protocols for in vitro and in vivo evaluation, and hypothetical data for illustrative purposes.

Introduction

This compound is a halogenated phenylacetic acid derivative. Halogenation can significantly alter the electronic and biological properties of molecules, making such compounds interesting candidates for drug discovery.[1] Phenylacetic acid derivatives have been explored for various therapeutic applications, including anti-inflammatory agents.[1] This document outlines a proposed research framework for evaluating the anti-inflammatory potential of this specific compound.

Potential Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of novel compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways.

NF-kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Compound This compound Compound->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

In Vitro Anti-Inflammatory Activity

In vitro assays are crucial for the initial screening of anti-inflammatory compounds.[2] These assays provide valuable information on the compound's potential mechanism of action and potency.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine if this compound can inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of pro-inflammatory prostaglandins.[3]

Experimental Protocol: A colorimetric COX inhibitor screening assay can be utilized.[4]

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

  • Add purified human COX-1 or COX-2 enzyme to the mixture.

  • Add varying concentrations of this compound (dissolved in DMSO) and pre-incubate at 37°C for 10 minutes.[3]

  • Initiate the reaction by adding arachidonic acid.

  • The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]

  • Calculate the percentage of inhibition and determine the IC50 values.

Hypothetical Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.80.7521.1
Celecoxib (Control)13.020.4926.57
Indomethacin (Control)0.11.50.07
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Experimental Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.[6]

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.[6]

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce NO production.[6][7]

  • Measure the nitrite concentration in the culture supernatant using the Griess reagent.[6]

  • Determine the percentage of NO inhibition relative to the LPS-only treated group.

Hypothetical Data:

Concentration (µM)% NO InhibitionCell Viability (%)
115.2 ± 2.198.5 ± 1.5
1045.8 ± 3.596.2 ± 2.3
5078.3 ± 4.292.1 ± 3.1
10085.1 ± 3.888.7 ± 4.0

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// Edges Start -> Culture; Culture -> Seed; Seed -> Pretreat; Pretreat -> Stimulate; Stimulate -> Collect; Collect -> Griess; Griess -> Analyze; Analyze -> End; }

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.[7][8]

Experimental Protocol:

  • Follow the same cell culture, seeding, pre-treatment, and stimulation steps as in the NO production assay.

  • After 16-18 hours of LPS stimulation, collect the cell culture medium.[7][8]

  • Quantify the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition.

Hypothetical Data:

Concentration (µM)% TNF-α Inhibition% IL-6 Inhibition
112.5 ± 1.810.3 ± 2.0
1042.1 ± 3.138.9 ± 2.8
5075.6 ± 4.571.4 ± 3.9
10082.3 ± 3.979.8 ± 4.1

In Vivo Anti-Inflammatory Activity

In vivo models are essential for evaluating the efficacy of a potential anti-inflammatory drug in a whole organism.[9][10]

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound in a well-established model of inflammation.[9]

Experimental Protocol:

  • Use Wistar rats, divided into control, standard (e.g., Diclofenac 25 mg/kg), and test groups (e.g., 10, 20, 40 mg/kg of the test compound).[11]

  • Administer the test compound or vehicle intraperitoneally or orally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[12]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[12]

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Hypothetical Data:

Treatment GroupDose (mg/kg)% Edema Inhibition at 3h% Edema Inhibition at 4h
Vehicle Control-00
Diclofenac2565.4 ± 5.162.1 ± 4.8
Test Compound1035.2 ± 3.932.5 ± 3.5
Test Compound2052.8 ± 4.649.7 ± 4.2
Test Compound4068.1 ± 5.364.9 ± 5.0

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Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

The provided protocols and hypothetical data suggest a systematic approach to evaluating the anti-inflammatory potential of this compound. The proposed studies would elucidate its mechanism of action, potency, and in vivo efficacy, providing a solid foundation for further preclinical development. The strong hypothetical COX-2 selectivity and inhibition of pro-inflammatory mediators in vitro, coupled with significant edema reduction in vivo, position this compound as a promising candidate for further investigation as a novel anti-inflammatory agent.

References

Application Notes and Protocols for the Derivatization of 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Bromo-3-chlorophenyl)acetic acid is a substituted phenylacetic acid derivative. Its chemical structure, featuring a carboxylic acid group, allows for a variety of chemical modifications or derivatizations. These derivatizations are crucial for applications such as the synthesis of novel therapeutic agents, the preparation of analytical standards, or the modification of compound properties for structure-activity relationship (SAR) studies. The primary routes for derivatization of the carboxylic acid moiety are esterification and amide bond formation. This document provides detailed protocols for these key derivatization reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the derivatization of substituted phenylacetic acids, based on analogous reactions found in the literature. Actual yields for this compound may vary and require optimization.

Derivatization MethodReagentsCatalyst/Coupling AgentSolventReaction TimeTemperatureTypical Yield (%)Reference Analogue
Methyl Esterification MethanolSulfuric AcidMethanol4 hoursReflux~85-95%α-bromo(2-chloro)phenyl acetic acid[1]
Amide Synthesis Amine (e.g., Aniline derivative)EDC, HOBt, DMAP, DIPEAAcetonitrile42 hours23°C~11-19% (for electron deficient amines)Phenylacetic acid derivatives[2][3]
Amide Synthesis 3-chloro-4-fluoroanilineEDC, TriethylamineDichloromethane3 hours0°C (273 K)Not specified, but sufficient for crystal synthesis4-Bromophenylacetic acid[4]

Experimental Protocols

Protocol 1: Methyl Esterification via Fischer Esterification

This protocol describes the synthesis of methyl 2-(4-bromo-3-chlorophenyl)acetate. The reaction proceeds via acid-catalyzed esterification of the carboxylic acid with methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous methanol (typically 10-20 mL per gram of carboxylic acid).

  • Stir the mixture until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (0.1-0.3 eq) dropwise to the solution while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).

  • Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2-(4-bromo-3-chlorophenyl)acetate.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Synthesis via EDC Coupling

This protocol details the formation of an amide derivative of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions and racemization) (1.0 eq)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and HOBt (1.0 eq, if used) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add the base (DIPEA or TEA, 2-3 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Coupling: Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_acid This compound dissolve Dissolve acid in Methanol start_acid->dissolve start_alcohol Methanol start_alcohol->dissolve start_catalyst H₂SO₄ (catalyst) add_catalyst Add H₂SO₄ start_catalyst->add_catalyst dissolve->add_catalyst reflux Reflux for 4h add_catalyst->reflux evaporate Evaporate Methanol reflux->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify end_product Methyl 2-(4-bromo-3-chlorophenyl)acetate purify->end_product Amide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_acid This compound dissolve Dissolve Acid, HOBt, Amine, Base in Solvent start_acid->dissolve start_amine Amine start_amine->dissolve start_coupling EDC / HOBt add_coupling Add EDC start_coupling->add_coupling start_base Base (DIPEA) start_base->dissolve cool Cool to 0°C dissolve->cool cool->add_coupling stir Stir at RT (3-24h) add_coupling->stir dilute Dilute stir->dilute wash Wash (HCl, NaHCO₃, Brine) dilute->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify end_product N-Substituted-2-(4-bromo-3-chlorophenyl)acetamide purify->end_product

References

Application Notes and Protocols for the Characterization of 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromo-3-chlorophenyl)acetic acid is a substituted phenylacetic acid derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for these purposes, comprehensive analytical characterization is crucial to confirm its identity, purity, and physicochemical properties. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Melting Point determination. These methods are essential for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data serves as a reference for the expected values obtained through the analytical protocols described herein.

ParameterMethodExpected Value
Molecular Formula -C₈H₆BrClO₂
Molecular Weight Mass Spectrometry249.49 g/mol
Appearance Visual InspectionWhite to off-white crystalline powder
Melting Point Capillary Method115-118 °C
Purity (HPLC) HPLC-UV≥ 98%
Purity (GC-MS) GC-FID (derivatized)≥ 98%
¹H NMR 400 MHz, CDCl₃Conforms to structure
¹³C NMR 100 MHz, CDCl₃Conforms to structure
FTIR KBr PelletCharacteristic peaks for functional groups

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_physicochemical Physicochemical & Purity Analysis cluster_structural Structural Elucidation cluster_results Data Analysis & Reporting sample This compound Sample melting_point Melting Point Determination sample->melting_point hplc HPLC Purity Analysis sample->hplc gcms GC-MS Purity & Identity sample->gcms nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir report Comprehensive Characterization Report melting_point->report hplc->report gcms->report nmr->report ftir->report

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of the crystalline solid as an indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Load a capillary tube by tapping the open end into the powdered sample until a 2-3 mm column of material is obtained.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting to obtain an approximate melting point.

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Using a fresh sample, heat the block at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a liquid (T2).

  • The melting point range is reported as T1-T2. A narrow range (e.g., 1-2 °C) is indicative of high purity.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the sample by separating it from any potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare working standards by serial dilution (e.g., to 0.1 mg/mL).

  • Sample Preparation: Prepare a sample solution at the same concentration as the main working standard.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and standard solutions.

  • Data Processing: Identify the peak corresponding to this compound based on its retention time. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and identity of the compound and to assess its purity. Due to the low volatility of carboxylic acids, derivatization is required.

Instrumentation:

  • GC-MS system with a capillary column

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Volume: 1 µL (split or splitless mode)

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Processing: Analyze the resulting total ion chromatogram (TIC) for purity assessment. Obtain the mass spectrum of the main peak and compare it to the expected fragmentation pattern of the silylated derivative of this compound. The molecular ion peak should correspond to the derivatized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the compound by analyzing the ¹H and ¹³C NMR spectra.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube. Add a small amount of TMS if the solvent does not already contain it.

  • Data Acquisition: Acquire the ¹H and ¹³C{¹H} NMR spectra according to the instrument's standard operating procedures.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H spectrum to assign protons to their respective positions in the molecule.

    • Analyze the chemical shifts in the ¹³C spectrum to assign each carbon atom.

    • Expected ¹H NMR (400 MHz, CDCl₃) signals: A singlet for the methylene (-CH₂-) protons, signals in the aromatic region for the three phenyl protons, and a broad singlet for the carboxylic acid proton (-COOH).

    • Expected ¹³C NMR (100 MHz, CDCl₃) signals: A signal for the carboxylic carbon, a signal for the methylene carbon, and six distinct signals for the aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer

  • Sample holder (e.g., for KBr pellets)

  • Hydraulic press

Reagents:

  • Potassium bromide (KBr), IR grade

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Press the powder under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands.

    • Expected characteristic peaks:

      • A very broad O-H stretch from the carboxylic acid group (approx. 3300-2500 cm⁻¹).

      • A strong C=O stretch from the carboxylic acid group (approx. 1700 cm⁻¹).

      • C-O stretch and O-H bend (approx. 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹).

      • Aromatic C-H and C=C stretches.

      • C-Cl and C-Br stretches in the fingerprint region.

Conclusion

The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the reliable determination of the compound's identity, purity, and key physicochemical properties, which is essential for its application in research and development.

Application Notes and Protocols for the Analysis of 2-(4-Bromo-3-chlorophenyl)acetic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Bromo-3-chlorophenyl)acetic acid (CAS No. 1261643-24-6) is a halogenated aromatic carboxylic acid.[1] Its structural characterization is crucial for its application in organic synthesis and pharmaceutical development. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with expected analytical data.

I. Predicted Analytical Data

The following tables summarize the predicted quantitative data for this compound based on its chemical structure and known data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet, broad1H-COOH
~7.60Doublet (d)1HAr-H
~7.45Doublet of Doublets (dd)1HAr-H
~7.20Doublet (d)1HAr-H
~3.65Singlet (s)2H-CH₂-

Note: Predicted chemical shifts (δ) are relative to tetramethylsilane (TMS). Coupling constants (J) for aromatic protons are expected to be in the range of 2-8 Hz.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~176C=O
~135Ar-C (Quaternary)
~134Ar-C (Quaternary)
~132Ar-CH
~131Ar-CH
~129Ar-CH
~123Ar-C (Quaternary)
~40-CH₂-

Note: These are estimated chemical shifts.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

Ion SpeciesCalculated m/z
[M-H]⁻246.9167
[M+H]⁺248.9312
[M+Na]⁺270.9132

Note: Calculated for the most abundant isotopes (⁷⁹Br, ³⁵Cl). The molecular formula is C₈H₆BrClO₂ with a monoisotopic mass of 247.9239 Da.[1]

Table 4: Predicted Major Mass Fragmentation Ions (Electron Ionization - EI)

m/zPredicted FragmentNotes
248/250/252[C₈H₆BrClO₂]⁺Molecular ion peak cluster, showing isotopic pattern for Br and Cl.
203/205/207[C₇H₅BrCl]⁺Loss of -COOH (45 Da).
124/126[C₆H₄Cl]⁺Loss of -CH₂COOH and Br.
99[C₅H₄Cl]⁺Further fragmentation.

Note: The presence of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) results in a characteristic isotopic pattern for bromine- and chlorine-containing fragments.[2]

II. Experimental Protocols

A. NMR Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Instrument: 500 MHz NMR Spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 20 ppm.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Number of Scans: 1024 or more for adequate signal-to-noise.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum accordingly.

    • Integrate the peaks in the ¹H spectrum.

    • Assign the peaks based on chemical shifts, multiplicities, and integration values.

B. Mass Spectrometry Protocol (LC-MS)

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

    • Filter the final solution through a 0.22 µm syringe filter if necessary.

  • Instrumentation and Data Acquisition (ESI):

    • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography (LC) system.

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS Conditions (Negative Ion Mode - ESI⁻):

      • Ion Source: Electrospray Ionization (ESI).

      • Capillary Voltage: -3.0 kV.

      • Drying Gas (N₂): Flow rate 8 L/min, Temperature 325°C.

      • Nebulizer Pressure: 35 psi.

      • Mass Range: 50-500 m/z.

      • Data Acquisition: Full scan mode for accurate mass measurement and MS/MS mode for fragmentation analysis. For fragmentation, select the precursor ion (e.g., m/z 246.9) and apply collision energy (e.g., 10-30 eV).

  • Data Processing:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify fragmentation patterns and confirm the structure. Common losses for carboxylic acids include H₂O (18 Da) and COOH (45 Da).[3]

III. Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire ¹H & ¹³C NMR Spectra F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate & Integrate G->H I Structural Elucidation H->I

Caption: Workflow for NMR analysis of this compound.

G M Molecular Ion [C₈H₆BrClO₂]⁺˙ m/z 248/250/252 F1 Fragment 1 [C₇H₅BrCl]⁺˙ m/z 203/205/207 M->F1 - COOH (45 Da) F2 Fragment 2 [C₆H₄Cl]⁺ m/z 124/126 F1->F2 - CBrH (92 Da)

Caption: Predicted EI mass spectrometry fragmentation pathway for the title compound.

References

Application Note: HPLC Purification of 2-(4-Bromo-3-chlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-(4-Bromo-3-chlorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The provided protocol is designed for efficient isolation and purification, scalable from analytical to preparative chromatography.

Introduction

This compound is a halogenated phenylacetic acid derivative.[1][2][3] The purification of such molecules is crucial in drug development and chemical synthesis to ensure high purity and remove any process-related impurities or by-products. Reverse-phase HPLC is a powerful technique for the separation of molecules based on their hydrophobicity.[4][5] For acidic compounds like this compound, controlling the mobile phase pH is critical to achieve sharp peaks and good resolution by suppressing the ionization of the carboxylic acid group.[5] This is often achieved by the addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase.

This protocol outlines a robust RP-HPLC method, providing both analytical and preparative scale conditions. The methodology is based on established principles of scaling up from an analytical method to a preparative one, ensuring consistent separation quality.[6][7]

Experimental Protocols

2.1. Sample Preparation

  • Dissolution: Accurately weigh the crude this compound.

  • Solvent: Dissolve the sample in a minimal amount of a suitable solvent. A mixture of acetonitrile and water is a good starting point. For a 10 mg/mL stock solution, start with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2.2. Analytical HPLC Method

The initial method development is performed on an analytical scale to optimize the separation conditions.[8]

  • HPLC System: A standard analytical HPLC system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column is chosen for its versatility in separating a wide range of non-polar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is employed. The acid helps to protonate the carboxylic acid group, leading to better retention and peak shape.[9]

  • Detection: The detection wavelength is set based on the UV absorbance of the compound. A general starting point for aromatic compounds is 254 nm.

  • Injection and Elution: A small volume of the prepared sample is injected and eluted using a defined gradient program.

2.3. Preparative HPLC Scale-Up

The optimized analytical method is scaled up for preparative purification. The key is to maintain the resolution while increasing the load.[7]

  • Scaling Principle: The flow rate and injection volume are scaled geometrically based on the cross-sectional area of the preparative column relative to the analytical column.[6][7]

  • Column: A preparative column with the same stationary phase chemistry and particle size as the analytical column is used to ensure comparable selectivity.

  • Flow Rate Adjustment: The flow rate is increased proportionally to the square of the ratio of the column diameters.[6]

  • Injection Volume: The injection volume is increased to maximize throughput without compromising the separation.

  • Fraction Collection: Fractions are collected based on the elution time of the target peak, as determined from the analytical chromatogram.

Data Presentation

Table 1: HPLC System and Operating Conditions

ParameterAnalytical ScalePreparative Scale
HPLC System Standard Analytical HPLCPreparative HPLC System
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 30-90% B in 15 min30-90% B in 15 min
Flow Rate 1.0 mL/min21.6 mL/min
Injection Volume 10 µL200 µL
Detection UV at 254 nmUV at 254 nm
Column Temp. AmbientAmbient

Table 2: Expected Results (Hypothetical)

ParameterValue
Retention Time ~ 8.5 min
Purity (post-purification) > 98%
Recovery > 90%

Visualization

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_prep_hplc Preparative HPLC cluster_post_prep Post-Purification start Start: Crude Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filtrate Filter (0.45 µm) dissolve->filtrate analytical_inject Inject on Analytical Column filtrate->analytical_inject Method Development analytical_run Run Gradient & Detect analytical_inject->analytical_run analytical_result Identify Peak of Interest analytical_run->analytical_result prep_inject Inject on Preparative Column analytical_result->prep_inject Scale-Up prep_run Run Scaled Gradient prep_inject->prep_run collect Collect Fractions prep_run->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols: 2-(4-Bromo-3-chlorophenyl)acetic Acid in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Bromo-3-chlorophenyl)acetic acid as a versatile building block in the synthesis of complex organic molecules, particularly heterocyclic compounds with potential therapeutic applications. Detailed protocols for the preparation of key synthetic intermediates and their subsequent transformation into target molecules are presented, supported by quantitative data and visualizations to facilitate experimental design and execution.

Introduction

This compound is a valuable starting material in medicinal chemistry and drug discovery. Its substituted phenyl ring and reactive carboxylic acid functionality allow for its incorporation into a wide array of molecular scaffolds. The presence of both bromo and chloro substituents offers opportunities for regioselective cross-coupling reactions and other transformations, enabling the synthesis of diverse compound libraries for biological screening. This document outlines the application of this versatile reagent in the synthesis of key heterocyclic motifs, such as thiazoles and 1,3,4-oxadiazoles, which are prevalent in many biologically active compounds.

Data Presentation: Synthesis of Key Intermediates

The efficient conversion of this compound into more reactive intermediates is crucial for its use in multi-step syntheses. The following table summarizes the reaction conditions and yields for the preparation of the corresponding acid chloride, methyl ester, and acetohydrazide. These intermediates serve as the primary entry points for the construction of more complex molecular architectures.

Intermediate ProductReagents and ConditionsYield (%)Reference
2-(4-Bromo-3-chlorophenyl)acetyl chlorideThionyl chloride, reflux, 2.5 h~94[1]
Methyl 2-(4-bromo-3-chlorophenyl)acetateMethanol, H₂SO₄ (catalytic), refluxHigh[2]
2-(4-Bromo-3-chlorophenyl)acetohydrazideMethyl 2-(4-bromo-3-chlorophenyl)acetate, hydrazine hydrate, methanol, refluxHigh[2]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and their subsequent conversion to heterocyclic structures are provided below. These protocols are based on established synthetic transformations of structurally related phenylacetic acids and serve as a guide for laboratory implementation.

Protocol 1: Synthesis of 2-(4-Bromo-3-chlorophenyl)acetyl chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride, a key intermediate for acylation reactions.

Materials:

  • This compound

  • Thionyl chloride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) with thionyl chloride (2.0 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2.5 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • The resulting crude 2-(4-bromo-3-chlorophenyl)acetyl chloride can be purified by vacuum distillation or used directly in the next step.[1]

Protocol 2: Synthesis of Methyl 2-(4-bromo-3-chlorophenyl)acetate

This protocol details the Fischer esterification of the starting carboxylic acid.

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the methyl ester.[2]

Protocol 3: Synthesis of 2-(4-Bromo-3-chlorophenyl)acetohydrazide

This protocol describes the formation of the acid hydrazide, a key precursor for the synthesis of 1,3,4-oxadiazoles.

Materials:

  • Methyl 2-(4-bromo-3-chlorophenyl)acetate

  • Hydrazine hydrate (80%)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolve methyl 2-(4-bromo-3-chlorophenyl)acetate (1.0 eq) in methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 5-10 eq).

  • Heat the mixture to reflux for several hours until the starting ester is consumed (monitored by TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid 2-(4-bromo-3-chlorophenyl)acetohydrazide can be purified by recrystallization from methanol.[2]

Protocol 4: Proposed Synthesis of a 2-Amino-1,3-Thiazole Derivative

This protocol outlines a plausible route to a substituted thiazole via the Hantzsch thiazole synthesis, which requires the corresponding α-bromoketone as an intermediate.

Step 4a: Synthesis of 2-Bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one (α-Bromoketone Intermediate)

Materials:

  • 2-(4-Bromo-3-chlorophenyl)acetyl chloride

  • Diazomethane (generated in situ) or Trimethylsilyldiazomethane

  • HBr

  • Anhydrous diethyl ether or other suitable solvent

Procedure:

  • Prepare the α-diazoketone by reacting 2-(4-bromo-3-chlorophenyl)acetyl chloride with diazomethane or a safer alternative like trimethylsilyldiazomethane in an anhydrous solvent at low temperature (e.g., 0 °C).

  • Carefully quench the reaction and remove the solvent.

  • Treat the crude α-diazoketone with HBr to yield the α-bromoketone, 2-bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one.

Step 4b: Hantzsch Thiazole Synthesis

Materials:

  • 2-Bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one (1.0 eq) and thiourea (1.0-1.2 eq) in ethanol.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., ammonia or sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the desired 4-(4-bromo-3-chlorophenyl)thiazol-2-amine.

Protocol 5: Proposed Synthesis of a 1,3,4-Oxadiazole Derivative

This protocol describes the cyclization of the previously synthesized acid hydrazide to form a 1,3,4-oxadiazole ring.

Materials:

  • 2-(4-Bromo-3-chlorophenyl)acetohydrazide

  • A suitable one-carbon synthon (e.g., triethyl orthoformate, carbon disulfide)

  • Reaction solvent (e.g., ethanol, pyridine)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure for reaction with Triethyl Orthoformate:

  • Suspend 2-(4-bromo-3-chlorophenyl)acetohydrazide (1.0 eq) in an excess of triethyl orthoformate.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure to yield the 2-(4-bromo-3-chlorophenyl)methyl-1,3,4-oxadiazole.

Procedure for reaction with Carbon Disulfide (to form a mercapto-oxadiazole):

  • Dissolve 2-(4-bromo-3-chlorophenyl)acetohydrazide (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol.

  • Add carbon disulfide (1.5 eq) and heat the mixture to reflux for several hours.

  • After completion, cool the reaction, acidify with a dilute acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize to obtain 5-((4-bromo-3-chlorophenyl)methyl)-1,3,4-oxadiazole-2-thiol.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_Intermediates start This compound acid_chloride 2-(4-Bromo-3-chlorophenyl)acetyl chloride start->acid_chloride SOCl₂, reflux ester Methyl 2-(4-bromo-3-chlorophenyl)acetate start->ester MeOH, H⁺, reflux hydrazide 2-(4-Bromo-3-chlorophenyl)acetohydrazide ester->hydrazide N₂H₄·H₂O, MeOH, reflux

Caption: Synthesis of Key Intermediates from this compound.

Thiazole_Synthesis acid_chloride 2-(4-Bromo-3-chlorophenyl)acetyl chloride alpha_bromoketone 2-Bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one acid_chloride->alpha_bromoketone 1. CH₂N₂ 2. HBr thiazole 4-(4-Bromo-3-chlorophenyl)thiazol-2-amine alpha_bromoketone->thiazole Thiourea, EtOH, reflux

Caption: Proposed Hantzsch Synthesis of a 2-Aminothiazole Derivative.

Oxadiazole_Synthesis hydrazide 2-(4-Bromo-3-chlorophenyl)acetohydrazide oxadiazole 2-((4-Bromo-3-chlorophenyl)methyl)-1,3,4-oxadiazole hydrazide->oxadiazole CH(OEt)₃, reflux mercapto_oxadiazole 5-((4-Bromo-3-chlorophenyl)methyl)-1,3,4-oxadiazole-2-thiol hydrazide->mercapto_oxadiazole 1. CS₂, KOH, EtOH, reflux 2. H⁺

Caption: Proposed Synthesis of 1,3,4-Oxadiazole Derivatives.

Potential Signaling Pathway Involvement

While specific biological data for molecules synthesized directly from this compound is limited in the public domain, the resulting heterocyclic scaffolds are known to interact with various biological targets. For instance, many thiazole and oxadiazole derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities. One potential mechanism of action for novel anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. The diagram below illustrates a generalized kinase signaling pathway that could be a target for novel inhibitors.

Kinase_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cell_response Cell Proliferation, Survival, Differentiation transcription_factors->cell_response inhibitor Potential Inhibitor (e.g., Thiazole/Oxadiazole Derivative) inhibitor->raf inhibitor->mek

Caption: Generalized MAPK/ERK Signaling Pathway and Potential Inhibition Points.

This pathway is frequently dysregulated in various cancers, making it a prime target for drug development. Novel heterocyclic compounds synthesized from this compound could be screened for their inhibitory activity against kinases such as Raf and MEK.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of complex organic molecules. The protocols and synthetic schemes presented herein provide a solid foundation for researchers to explore the chemical space around this scaffold. The potential for the resulting compounds to interact with key biological pathways, such as kinase signaling cascades, underscores the importance of this building block in the ongoing quest for novel therapeutic agents. Further investigation into the biological activities of derivatives of this compound is warranted and represents a promising avenue for future research.

References

Application Note: A Robust Protocol for Amide Coupling with 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, integral to the synthesis of a vast array of pharmaceuticals.[1] The coupling of carboxylic acids with amines is one of the most frequently utilized reactions in this field.[2] This application note provides a detailed experimental procedure for the amide coupling of 2-(4-Bromo-3-chlorophenyl)acetic acid with a primary or secondary amine. The protocol leverages common and highly efficient coupling reagents to ensure high yields and purity of the desired amide product. The presence of electron-withdrawing halogen substituents on the phenyl ring of the starting carboxylic acid may influence its reactivity, making the choice of an appropriate coupling strategy crucial for success. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of amide derivatives from this specific halo-substituted phenylacetic acid.

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by an amine to form the corresponding amide. Water is the primary byproduct of this condensation reaction.

Figure 1: General scheme for the amide coupling of this compound.

reactant1 This compound reagents Coupling Reagents Base, Solvent reactant1->reagents reactant2 +   Amine (R-NH2) reactant2->reagents product Amide Product reagents->product byproduct +   Byproducts reagents->byproduct

Caption: Amide synthesis from this compound.

Experimental Protocols

Two common and effective protocols for amide bond formation are presented below: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another employing the highly efficient uronium salt-based reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[2][3][4]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective procedure for amide synthesis.[5][6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester that readily reacts with the amine.[7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1–0.5 M concentration).

  • Add the desired amine (1.0–1.2 eq), HOBt (1.2 eq), and DIPEA (2.0–3.0 eq).[5]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir for 12–24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent known for its rapid reaction rates and ability to minimize side reactions, making it suitable for challenging couplings.[3][4] It activates the carboxylic acid by forming a reactive OAt-active ester.[3][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 0.1–0.5 M).

  • Add HATU (1.1–1.2 eq) and DIPEA (2.0–3.0 eq) to the solution.[8]

  • Stir the mixture at room temperature for 15–30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0–1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2–6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical reaction parameters for the described protocols. The exact yields will be dependent on the specific amine used.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.0–1.2 eq1.0–1.2 eq
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.1–1.2 eq)
Additive HOBt (1.2 eq)None
Base DIPEA (2.0–3.0 eq)DIPEA (2.0–3.0 eq)
Solvent DMF or DCMDMF
Temperature 0 °C to RTRT
Reaction Time 12–24 h2–6 h
Typical Yield Good to ExcellentExcellent

Workflow and Logic Diagrams

The selection of a coupling protocol often depends on factors such as substrate reactivity, cost, and desired reaction time. The following diagram illustrates the decision-making process and experimental workflow.

cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification prep_acid Dissolve Acid in Solvent add_reagents Add Amine, Base, Additive (if any) prep_acid->add_reagents cool Cool to 0 °C (for EDC) add_reagents->cool add_coupling_reagent Add Coupling Reagent (EDC or HATU) cool->add_coupling_reagent stir Stir (Warm to RT) add_coupling_reagent->stir quench Dilute & Wash stir->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: Experimental workflow for amide coupling.

The mechanism for both protocols involves the activation of the carboxylic acid. The diagram below outlines the key steps.

start Carboxylic Acid + Coupling Reagent activated_ester Formation of Activated Intermediate (O-Acylisourea or OAt-ester) start->activated_ester Activation amine_attack Nucleophilic Attack by Amine activated_ester->amine_attack Coupling amide_formation Amide Bond Formation amine_attack->amide_formation end Final Amide Product amide_formation->end

Caption: Key mechanistic steps in amide bond formation.

Conclusion

The protocols described provide robust and reliable methods for the synthesis of amides from this compound. The choice between the EDC/HOBt and HATU methods will depend on the specific requirements of the synthesis, such as the scale of the reaction, the reactivity of the amine, and cost considerations. For most standard applications, the EDC/HOBt protocol offers a good balance of efficiency and economy. For more challenging substrates or when faster reaction times are desired, the HATU protocol is an excellent alternative. Proper execution of the described workup and purification steps is critical for obtaining the final product in high purity.

References

Application Notes & Protocols: Leveraging 2-(4-Bromo-3-chlorophenyl)acetic Acid as a Core Scaffold in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern agrochemical design, significantly influencing a compound's biological activity, metabolic stability, and environmental persistence. Phenylacetic acid derivatives, in particular, represent a versatile class of molecules whose intrinsic auxin-like properties can be modulated and repurposed for herbicidal applications.[1][2] This document provides an in-depth guide on the application of 2-(4-Bromo-3-chlorophenyl)acetic acid, a highly functionalized intermediate, in the research and development of novel herbicides. We will explore its reactivity, detail synthetic protocols for its conversion into potential herbicidal candidates, and outline a standard bioassay for activity validation. The dual halogenation on the phenyl ring, combined with the reactive α-bromo group, makes this compound a particularly valuable starting material for creating diverse chemical libraries aimed at discovering next-generation crop protection agents.[1][3]

Compound Profile: Physicochemical Properties and Reactivity

This compound is a solid organic compound whose utility in synthesis is dictated by three key structural features: the carboxylic acid group, the halogenated aromatic ring, and the α-bromo substituent.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1261643-24-6[4]
Molecular Formula C₈H₆BrClO₂[4]
Molecular Weight 249.49 g/mol [4]
Appearance White to off-white solid (typical)-

Expert Insights on Reactivity:

  • α-Bromo Group: The bromine atom on the carbon adjacent to the carbonyl group is an excellent leaving group.[1] This position is highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This is the primary reactive handle for introducing diverse functionalities to build more complex molecules.

  • Aromatic Ring: The chloro and bromo substituents on the phenyl ring are electron-withdrawing groups. This electronic modification not only influences the acidity of the carboxylic acid but is also a critical determinant of the final molecule's binding affinity to biological targets, such as specific plant enzymes or hormone receptors.[5][6]

  • Carboxylic Acid: The carboxyl group offers another site for modification, most commonly through esterification or amidation. Esterification is often a crucial first step to prevent unwanted side reactions with the acidic proton during subsequent nucleophilic substitution at the α-carbon.

Core Application: A Scaffold for Novel Aryloxyacetate Herbicides

Derivatives of phenoxyacetic acids are a well-established class of herbicides that often function as synthetic auxins, causing uncontrolled growth and eventual death in susceptible plants.[5][6] The this compound scaffold is an ideal starting point for synthesizing novel aryloxyacetate candidates. The general workflow involves esterifying the starting material followed by a nucleophilic substitution reaction with a substituted phenol.

Workflow for Synthesis and Screening

G A This compound B Esterification (Protocol 3.1) (e.g., with Methanol) A->B C Methyl 2-(4-Bromo-3-chlorophenyl)acetate (Intermediate) B->C D Nucleophilic Substitution (Protocol 3.2) (with substituted phenol) C->D E Hypothetical Herbicide Candidate (Aryloxyacetate Ester) D->E F Hydrolysis (Optional) (to free acid) E->F G Final Herbicide Candidate (Aryloxyacetic Acid) F->G H In Vitro Bioassay (Protocol 3.3) (e.g., HPPD Inhibition) G->H I Data Analysis & SAR H->I

Caption: Synthetic and screening workflow for developing novel herbicides.

Detailed Experimental Protocols

These protocols provide a framework for synthesis and evaluation. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of Methyl 2-(4-Bromo-3-chlorophenyl)acetate

This esterification step protects the carboxylic acid, preventing it from interfering with the base-catalyzed substitution in the next step.

Materials:

  • This compound (1.0 eq)

  • Methanol (Anhydrous, ~10-20 volumes)

  • Sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add the catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Dilute the residue with DCM or EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.

  • Purification (Optional): If necessary, purify the product by column chromatography on silica gel.

Scientist's Note: The use of sulfuric acid is a classic Fischer esterification catalysis method. For substrates sensitive to strong acids, alternatives like using thionyl chloride to form the acid chloride followed by quenching with methanol can be employed.[7]

Protocol 3.2: Synthesis of a Candidate Herbicide via Williamson Ether Synthesis

This protocol utilizes the reactive α-bromo ester to form an aryloxyacetate derivative, a common motif in herbicides.[8]

Materials:

  • Methyl 2-(4-Bromo-3-chlorophenyl)acetate (1.0 eq)

  • A substituted phenol (e.g., 4-cyanophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq)

  • Acetone or Acetonitrile (Anhydrous)

  • Deionized water

  • Ethyl Acetate (EtOAc)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Standard glassware for workup

Procedure:

  • Reaction Setup: Combine the methyl 2-(4-Bromo-3-chlorophenyl)acetate, the chosen phenol, and anhydrous potassium carbonate in a round-bottom flask.

  • Solvent Addition: Add anhydrous acetone or acetonitrile as the solvent.

  • Reflux: Heat the suspension to reflux and maintain for 8-16 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product can be purified by flash chromatography or recrystallization.

Rationale for Choices:

  • Base: K₂CO₃ is a mild and effective base for deprotonating the phenol, creating the nucleophilic phenoxide. It is easily removed by filtration.

  • Solvent: Acetone and acetonitrile are suitable polar aprotic solvents that facilitate Sₙ2 reactions.

Protocol 3.3: In Vitro Screening for Herbicidal Activity (HPPD Inhibition Assay)

Many commercial herbicides target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This protocol provides a basic framework for testing synthesized compounds against this target.[6][8]

Materials:

  • Synthesized test compounds dissolved in DMSO (stock solutions)

  • Recombinant Arabidopsis thaliana HPPD (AtHPPD) enzyme

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM ascorbic acid, 0.1 mg/mL catalase)

  • Substrate: 4-hydroxyphenylpyruvic acid (HPPA)

  • Cofactor: Ferrous sulfate (FeSO₄)

  • 96-well microplate (UV-transparent)

  • Mesotrione (commercial HPPD inhibitor) as a positive control

Equipment:

  • Microplate reader capable of measuring absorbance at 310 nm

  • Multichannel pipette

Procedure:

  • Plate Setup: To the wells of a 96-well plate, add the assay buffer.

  • Compound Addition: Add varying concentrations of the test compounds (e.g., in a serial dilution) and the positive control (Mesotrione) to the respective wells. Include a "no inhibitor" control containing only DMSO.

  • Enzyme Addition: Add the AtHPPD enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (HPPA) and cofactor (FeSO₄) to all wells.

  • Data Collection: Immediately begin monitoring the decrease in absorbance at 310 nm over time using the microplate reader. This corresponds to the consumption of the HPPA substrate.

  • Data Analysis: Calculate the initial reaction rates for each concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each test compound by plotting the percent inhibition against the log of the inhibitor concentration.

Trustworthiness Note: This protocol is self-validating. The inclusion of a known commercial inhibitor (Mesotrione) as a positive control ensures that the assay is performing as expected. A dose-response curve from the test compounds provides robust, quantitative data on their potency.

Bioassay Logic and Data Flow

G A Prepare Reagents (Buffer, Enzyme, Substrate) C Dispense into 96-Well Plate (Buffer, Inhibitor, Enzyme) A->C B Serial Dilution of Test Compounds & Controls B->C D Pre-incubate C->D E Initiate Reaction (Add Substrate) D->E F Kinetic Read (Absorbance vs. Time) E->F G Calculate Initial Rates F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for the in vitro HPPD enzyme inhibition assay.

Data Interpretation and SAR Insights

The results from the bioassay can guide the next round of synthesis. For instance, if the 4-cyanophenyl derivative from Protocol 3.2 shows promising activity, a medicinal chemist can deduce preliminary Structure-Activity Relationships (SAR).

Hypothetical Screening Data:

CompoundR-Group (on Phenol)IC₅₀ (µM)
Candidate 14-Cyano (-CN)0.52
Candidate 24-Nitro (-NO₂)0.35
Candidate 34-Methoxy (-OCH₃)15.8
Candidate 4Unsubstituted (-H)> 50
Mesotrione(Positive Control)0.013[6]

Interpretation: The data suggests that strong electron-withdrawing groups (EWG) at the para-position of the phenol ring enhance inhibitory activity against the HPPD enzyme. In contrast, an electron-donating group (EDG) like methoxy significantly reduces potency. This aligns with published research indicating that EWGs on aromatic rings can improve herbicidal activity.[6] This insight provides a clear, rational path for further optimization: synthesize new analogs with different EWGs (e.g., -CF₃, -SO₂Me) to potentially improve potency further.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-(4-Bromo-3-chlorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting structure-activity relationship (SAR) studies on derivatives of 2-(4-bromo-3-chlorophenyl)acetic acid, a scaffold with potential for the development of novel anti-inflammatory agents. The following sections detail synthetic strategies, biological evaluation protocols, and data interpretation to guide the design of potent and selective drug candidates.

Introduction: The Promise of Phenylacetic Acid Derivatives in Inflammation

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. The existence of two main isoforms, COX-1 and COX-2, presents an opportunity for developing selective inhibitors. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is induced during inflammation.[2] Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.

The scaffold of this compound offers a unique starting point for SAR studies. The presence of two halogen atoms on the phenyl ring provides opportunities for systematic modification to explore the impact of electronic and steric factors on biological activity.

Synthetic Chemistry: Building a Library of Analogs

The synthesis of a diverse library of this compound derivatives is the first step in an SAR study. A general synthetic approach is outlined below, which can be adapted to introduce a variety of substituents on the phenyl ring and modify the acetic acid side chain.

A general synthetic route can involve the conversion of the carboxylic acid to an acid chloride, followed by reaction with various amines to generate a library of amides.

G General Synthetic Scheme for this compound Amide Derivatives start This compound intermediate 2-(4-Bromo-3-chlorophenyl)acetyl chloride start->intermediate SOCl2 or (COCl)2 final Amide Derivatives intermediate->final R1R2NH

Caption: General synthesis of amide derivatives.

Biological Evaluation: In Vitro and Cellular Assays

To determine the anti-inflammatory activity and establish a structure-activity relationship, the synthesized compounds should be subjected to a panel of in vitro and cellular assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining the potency and selectivity of the compounds against COX-1 and COX-2 enzymes.

Protocol: Fluorometric COX Inhibition Assay

This protocol is adapted from commercially available kits and published methods.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.

  • Add the test compound at various concentrations to the wells of the microplate. Include wells for a positive control (a known COX inhibitor) and a negative control (vehicle).

  • Add either COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

G Workflow for COX Inhibition Assay prep Prepare Reagents and Plate add_cpd Add Test Compounds prep->add_cpd add_enz Add COX-1 or COX-2 Enzyme add_cpd->add_enz add_sub Add Arachidonic Acid add_enz->add_sub measure Measure Fluorescence add_sub->measure analyze Calculate IC50 Values measure->analyze

Caption: COX inhibition assay workflow.

Cellular Anti-Inflammatory Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release

This assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a cellular context.

Protocol: LPS-Induced TNF-α Release in Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • TNF-α ELISA kit

  • 96-well cell culture plate

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • In a parallel plate, assess the cytotoxicity of the compounds using a cell viability assay to ensure that the observed inhibition of cytokine release is not due to cell death.

  • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The quantitative data obtained from the biological assays should be organized in a clear and structured table to facilitate the analysis of the structure-activity relationship.

Note: The following table presents hypothetical data for illustrative purposes, as specific SAR data for a series of this compound derivatives is not publicly available. The trends are based on known SAR for other phenylacetic acid-based COX inhibitors.

Table 1: Hypothetical In Vitro COX Inhibition Data for this compound Analogs

Compound IDR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 (Parent) HOH15.21.88.4
2 HNH225.62.510.2
3 HNHCH318.91.117.2
4 HN(CH3)235.13.211.0
5 CH3OH12.50.913.9
6 CH3NH222.11.514.7
7 FOH10.80.521.6
8 FNH219.50.824.4
Celecoxib -->1000.05>2000
Ibuprofen --2.215.50.14

SAR Interpretation:

  • Effect of the Carboxylic Acid vs. Amide: Conversion of the carboxylic acid (Compound 1) to a primary amide (Compound 2) slightly decreases COX-1 and COX-2 potency.

  • Effect of N-Alkylation of the Amide: N-methylation of the amide (Compound 3) improves COX-2 potency and selectivity compared to the primary amide (Compound 2). However, N,N-dimethylation (Compound 4) is detrimental to activity.

  • Effect of α-Substitution on the Acetic Acid Chain: Introduction of a methyl group at the α-position (Compound 5) enhances both COX-1 and COX-2 potency.

  • Effect of Phenyl Ring Substitution: Replacing the bromine at the 4-position with a fluorine atom (hypothetical modification, Compounds 7 and 8) leads to a significant increase in COX-2 potency and selectivity.

G Logical Relationship in SAR Analysis start Synthesize Analogs assay Biological Assays (COX, Cytokines) start->assay data Generate Quantitative Data (IC50) assay->data sar Analyze Structure-Activity Relationship data->sar design Design New Analogs with Improved Properties sar->design iterate Iterative Cycle of Design, Synthesis, and Testing design->iterate iterate->start

Caption: Iterative process of SAR studies.

Signaling Pathway: COX-2 in Inflammation

Understanding the signaling pathway in which the target enzyme is involved is crucial for interpreting the biological data.

G Simplified COX-2 Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., LPS) pla2 PLA2 stimuli->pla2 membrane Membrane Phospholipids membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 (Target of Inhibition) aa->cox2 pgh2 Prostaglandin H2 cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs pgs_out Prostaglandins (e.g., PGE2) pgs->pgs_out inflammation Inflammation (Pain, Fever, Swelling) pgs_out->inflammation

Caption: COX-2 inflammatory pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Through systematic chemical modification and rigorous biological evaluation as outlined in these application notes, researchers can elucidate the structure-activity relationships governing the potency and selectivity of these compounds. This iterative process of design, synthesis, and testing is fundamental to the discovery of new drug candidates with improved therapeutic profiles.

References

In vitro biological screening assays for 2-(4-Bromo-3-chlorophenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the in-vitro biological screening of 2-(4-bromo-3-chlorophenyl)acetic acid derivatives is presented in this document. It is intended for researchers, scientists, and professionals in the field of drug development. This guide provides detailed application notes and protocols for evaluating the potential therapeutic properties of these compounds.

Introduction: The Therapeutic Potential of Halogenated Phenylacetic Acid Derivatives

The family of this compound derivatives represents a class of compounds with significant potential for therapeutic applications. The introduction of halogen atoms, such as bromine and chlorine, into the phenylacetic acid scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, enhance the compound's interaction with biological targets, leading to a range of pharmacological activities.

Structurally related halogenated aromatic compounds have demonstrated a wide spectrum of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) feature a halogenated phenylacetic acid core. Therefore, a systematic in-vitro screening approach is essential to elucidate the specific biological activities of novel this compound derivatives and to identify promising lead compounds for further development.

This guide details a tiered screening strategy, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by more specific assays to investigate potential anti-inflammatory and antimicrobial activities.

Tier 1: Cytotoxicity Screening

The initial step in evaluating any new compound for therapeutic potential is to assess its cytotoxicity across a range of cell lines. This provides crucial information about the compound's general toxicity and helps to identify a concentration range for subsequent, more specific assays. The MTT assay is a widely used, reliable, and sensitive method for quantifying cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% (v/v).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Compound Cell Line Incubation Time (h) IC50 (µM)
Derivative 1HeLa4815.2
Derivative 2HeLa4825.8
Derivative 1A5494832.5
Derivative 2A5494845.1

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay A Seed cells in 96-well plates B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for cytotoxicity screening.

Tier 2: Anti-Inflammatory Screening

Chronic inflammation is implicated in a variety of diseases, including cancer, arthritis, and cardiovascular disease. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a major target for anti-inflammatory drugs.

Principle of the COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The assay utilizes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically. A decrease in the rate of color development in the presence of the test compound indicates inhibition of COX-2.

Protocol: COX-2 Inhibitor Screening Assay

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions (if using a commercial kit) or from stock solutions.

  • Assay Reaction:

    • To each well of a 96-well plate, add the following in order:

      • 80 µL of assay buffer

      • 10 µL of test compound or vehicle (DMSO)

      • 10 µL of COX-2 enzyme

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

  • Data Acquisition:

    • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader in kinetic mode.

Data Analysis and Interpretation

The rate of the reaction (slope of the absorbance vs. time curve) is calculated for each well. The percentage of inhibition is calculated as follows:

The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Compound COX-2 IC50 (µM)
Derivative 15.6
Derivative 212.3
Celecoxib (Control)0.8

COX-2 Signaling Pathway

G A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandin H2 (PGH2) B->C D Prostaglandins (PGE2, etc.) C->D E Inflammation (Pain, Fever, Swelling) D->E F 2-(4-Bromo-3-chlorophenyl) acetic acid derivatives F->B

Caption: Inhibition of the COX-2 pathway by test compounds.

Tier 3: Antimicrobial Screening

The emergence of antibiotic-resistant bacteria is a major global health threat. Therefore, the discovery of new antimicrobial agents is of paramount importance. The broth microdilution method is a standard and widely used technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle of the Broth Microdilution Assay

This assay involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well round-bottom plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Data Analysis and Interpretation

The MIC value is reported as the lowest concentration that inhibits bacterial growth.

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Derivative 11664
Derivative 232>128
Ciprofloxacin0.50.25

Conclusion

This guide provides a comprehensive framework for the initial in-vitro biological screening of this compound derivatives. The tiered approach, starting with general cytotoxicity and progressing to more specific anti-inflammatory and antimicrobial assays, allows for an efficient and cost-effective evaluation of these compounds. The detailed protocols and data interpretation guidelines provided herein should enable researchers to generate reliable and reproducible data, facilitating the identification of promising new therapeutic agents.

2-(4-Bromo-3-chlorophenyl)acetic Acid: A Versatile Scaffold for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the strategic application of 2-(4-bromo-3-chlorophenyl)acetic acid as a pivotal building block in combinatorial chemistry for the synthesis of novel compound libraries. We delve into the unique chemical reactivity conferred by its dual halogenated phenyl ring and carboxylic acid moiety, offering detailed, field-tested protocols for key transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the efficient generation of diverse molecular entities with therapeutic potential.

Introduction: The Strategic Advantage of Halogenated Phenylacetic Acids

Halogenated phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous approved pharmaceuticals. The introduction of halogen atoms, such as bromine and chlorine, onto the phenyl ring significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Specifically, this compound offers a trifecta of reactive sites: a carboxylic acid ready for amidation, a bromine atom amenable to various cross-coupling reactions, and a chlorine atom that can also participate in certain transformations, albeit with different reactivity. This multi-functional nature makes it an ideal starting point for creating large, diverse libraries of compounds for high-throughput screening. The strategic placement of the halogens also provides vectors for further chemical exploration, allowing for systematic structure-activity relationship (SAR) studies.

Physicochemical Properties and Handling

This compound is a white to yellow solid at room temperature. Proper handling and storage are crucial for maintaining its integrity.

PropertyValueSource
CAS Number 1261643-24-6[2][3]
Molecular Formula C₈H₆BrClO₂[2]
Molecular Weight 249.49 g/mol [2][3]
Physical Form White to Yellow Solid
Storage Sealed in a dry environment at room temperature.[3]
Purity Typically ≥95%
SMILES O=C(O)CC1=CC=C(Br)C(Cl)=C1[3]

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Core Synthetic Applications & Protocols

The true power of this compound in combinatorial chemistry lies in its ability to undergo sequential, orthogonal reactions. The carboxylic acid can be readily coupled with a diverse library of amines, while the aryl bromide provides a handle for introducing complexity through C-C or C-N bond formation.

graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Combinatorial synthesis workflow using the building block.
Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling

This protocol describes a robust and widely used method for amide bond formation, suitable for parallel synthesis. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while 1-Hydroxybenzotriazole (HOBt) is added to improve reaction efficiency and suppress common side reactions.[4][5]

Principle: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC. This intermediate is susceptible to nucleophilic attack by a primary or secondary amine. HOBt acts as an additive to form an active ester, which is less prone to racemization and other side reactions, leading to higher yields and purities of the desired amide.[6]

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine as a representative)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq) followed by DIPEA (2.5 eq). The base is crucial to neutralize the HCl salt formed from EDC and to deprotonate the amine, enhancing its nucleophilicity.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on the properties of the final amide.

Self-Validation and Quality Control:

  • LC-MS Analysis: Confirm the molecular weight of the desired product and assess purity.

  • ¹H NMR Spectroscopy: Verify the structure of the product. Expect to see the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton signal, along with characteristic shifts in the aromatic and methylene protons adjacent to the newly formed amide bond.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[7][8] It is particularly useful in combinatorial chemistry due to its tolerance of a wide range of functional groups. This protocol details the coupling of the aryl bromide moiety of the building block with a boronic acid.

Principle: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.[9]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[8][9]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][9]

graph G { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10];

}

Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • Amide derivative from Protocol 1 (or this compound itself)

  • Aryl or vinyl boronic acid (e.g., phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or other suitable Pd catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Step-by-Step Methodology:

  • Reaction Setup: To a reaction flask, add the aryl bromide substrate (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the organic layer. Wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Self-Validation and Quality Control:

  • LC-MS Analysis: Confirm the expected mass increase corresponding to the addition of the boronic acid-derived group and the loss of bromine.

  • ¹H and ¹³C NMR Spectroscopy: The disappearance of the characteristic C-Br bond and the appearance of new aromatic signals will confirm the success of the coupling.

Applications in Drug Discovery

The di-halogenated phenylacetic acid scaffold is a privileged structure in medicinal chemistry. The chlorine atom, in particular, is found in over 250 FDA-approved drugs and is known to enhance membrane permeability and metabolic stability.[10] Libraries derived from this compound have been explored for various therapeutic targets:

  • Anti-inflammatory Agents: Phenylacetic acid derivatives are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Anticancer Agents: The biphenyl structures resulting from Suzuki coupling are common motifs in kinase inhibitors and other oncology drugs.

  • Agrochemicals: Halogenated aromatic compounds are well-established active ingredients in many pesticides and herbicides.[1]

Systematic modification at the carboxylic acid and the bromine position allows for the rapid generation of focused libraries to probe the SAR of a given biological target, accelerating the hit-to-lead optimization process.

Conclusion

This compound is a high-value, versatile building block for combinatorial chemistry. Its distinct reactive handles—the carboxylic acid and the aryl bromide—can be addressed with high selectivity using robust and well-established synthetic protocols. This enables the efficient, multi-directional synthesis of diverse and complex small molecule libraries, making it an indispensable tool for modern drug discovery and development programs.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Substituted Phenylacetic Acids

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted phenylacetic acids, such as 2-(4-Bromo-3-chlorophenyl)acetic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted phenylacetic acids?

A1: Several robust methods are available for the synthesis of functionalized phenylacetic acids. The choice of method often depends on the available starting materials and the desired substitution pattern on the phenyl ring. Common methods include:

  • Hydrolysis of Benzyl Cyanides: A widely used and classic method that can be performed under acidic or basic conditions.[1][2]

  • Carbonation of Grignard Reagents: This involves the reaction of a benzylmagnesium halide with carbon dioxide (dry ice) to form the corresponding carboxylic acid.[3][4]

  • Willgerodt-Kindler Reaction: This method converts aryl alkyl ketones into the corresponding ω-arylalkanoic acid amides, which are then hydrolyzed to the carboxylic acid.[1]

Q2: I am having trouble with the hydrolysis of my substituted benzyl cyanide. What are the common issues?

A2: The hydrolysis of nitriles to carboxylic acids can sometimes be problematic.[5][6] Common issues include:

  • Incomplete Hydrolysis: The reaction may stop at the amide intermediate, especially under mild conditions. To drive the reaction to completion, prolonged heating or the use of stronger acidic or basic conditions may be necessary.[7][8]

  • Low Solubility of the Nitrile: Particularly with long-chain or highly substituted nitriles, solubility in the aqueous acidic or basic solution can be low, leading to slow reaction rates.[5] Using a co-solvent or a phase-transfer catalyst can sometimes improve this.

  • Side Reactions at High Temperatures: Prolonged heating at high temperatures can lead to decomposition or other side reactions, reducing the yield and purity of the final product.[5]

Q3: My Grignard reagent formation is failing or giving low yields. What should I check?

A3: Grignard reagent formation is highly sensitive to reaction conditions. Common points of failure include:

  • Presence of Moisture: Grignard reagents are highly reactive towards protic solvents like water and alcohols. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.

  • Purity of Magnesium: The magnesium turnings should be fresh and not oxidized. If the magnesium appears dull, it can be activated with a small crystal of iodine or by crushing the turnings to expose a fresh surface.

  • Slow Initiation: Sometimes, the reaction is slow to start. A small amount of pre-formed Grignard reagent or a crystal of iodine can be added to initiate the reaction. Gentle heating may also be required.

  • Wurtz Coupling: A significant side reaction, especially with primary and benzylic halides, is the coupling of the Grignard reagent with the starting halide. This can be minimized by slow addition of the halide to the magnesium suspension.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of substituted phenylacetic acids.

Guide 1: Low Yield in Grignard Carbonation
Symptom Possible Cause(s) Recommended Solution(s)
Low yield of carboxylic acid after Grignard carbonation. 1. Inefficient Grignard reagent formation. 2. Reaction of Grignard reagent with atmospheric CO2 or moisture. 3. Formation of ketone or tertiary alcohol byproducts. 1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Crush solid CO2 (dry ice) just before use and ensure it is in excess. Add the Grignard solution to the crushed dry ice, rather than the other way around. 3. This can occur if the Grignard reagent reacts with the carboxylate salt formed during the reaction. Ensure the reaction is kept cold and worked up promptly with acid.
Formation of a significant amount of homocoupled product (e.g., bibenzyl derivative). Wurtz-type coupling of the benzyl halide. Add the benzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Consider using a different solvent, such as THF, which can stabilize the Grignard reagent. [9]
Guide 2: Issues with Benzyl Cyanide Hydrolysis
Symptom Possible Cause(s) Recommended Solution(s)
Isolation of a significant amount of amide intermediate. Incomplete hydrolysis. Increase the reaction time and/or the concentration of the acid or base. For acid hydrolysis, a mixture of glacial acetic acid and concentrated HCl can be effective. [10]
Dark-colored reaction mixture and low yield of pure product. Decomposition of starting material or product at high temperatures. If possible, conduct the reaction at a lower temperature for a longer period. Alternatively, consider using milder hydrolysis conditions, such as enzymatic hydrolysis, if applicable.
Two-phase reaction mixture with slow conversion. Poor solubility of the benzyl cyanide. Add a co-solvent that is miscible with both the aqueous and organic phases. The use of a phase-transfer catalyst can also accelerate the reaction.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Phenylacetic Acid via Grignard Carbonation

This protocol is a general procedure and may need to be optimized for specific substrates.

1. Formation of the Grignard Reagent:

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of the substituted benzyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel.

  • If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.

  • Once the reaction has initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.

2. Carbonation:

  • In a separate flask, place a generous excess of freshly crushed dry ice.

  • Slowly transfer the Grignard reagent solution onto the dry ice via a cannula with vigorous stirring.

  • Allow the mixture to warm to room temperature, during which time the excess CO2 will sublime.

3. Work-up and Isolation:

  • Quench the reaction by slowly adding dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting of substituted phenylacetic acids.

ExperimentalWorkflow cluster_grignard Grignard Reagent Formation cluster_carbonation Carbonation cluster_workup Work-up & Isolation start_grignard Substituted Benzyl Halide + Mg grignard_reagent Benzylmagnesium Halide start_grignard->grignard_reagent Anhydrous Ether/THF carboxylate Magnesium Carboxylate grignard_reagent->carboxylate 1. Add to CO2 co2 Dry Ice (CO2) co2->carboxylate final_product 2-(Aryl)acetic Acid carboxylate->final_product 2. Protonation acid_workup Acidic Work-up (e.g., HCl) acid_workup->final_product TroubleshootingFlow start Low Yield of Phenylacetic Acid check_grignard Was Grignard formation successful? start->check_grignard Using Grignard Method check_hydrolysis Is amide intermediate present? start->check_hydrolysis Using Nitrile Hydrolysis solution_grignard Troubleshoot Grignard Formation: - Check for moisture - Activate Mg - Slow addition of halide check_grignard->solution_grignard No solution_carbonation Review Carbonation Step: - Use excess, fresh dry ice - Maintain low temperature check_grignard->solution_carbonation Yes check_hydrolysis->solution_carbonation No (Other Issue) solution_hydrolysis Optimize Hydrolysis: - Increase reaction time/temperature - Use stronger acid/base check_hydrolysis->solution_hydrolysis Yes

References

Improving the yield and purity of 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-(4-Bromo-3-chlorophenyl)acetic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two primary synthetic routes for this compound are:

  • Hydrolysis of 2-(4-Bromo-3-chlorophenyl)acetonitrile: This is a common and often high-yielding method where the corresponding nitrile is hydrolyzed under acidic or basic conditions.[1][2]

  • Willgerodt-Kindler Reaction: This method can be used to synthesize the target molecule from a suitable acetophenone precursor, though it may involve harsher conditions and the formation of thioamide intermediates.[3][4][5][6][7]

Q2: What are the critical parameters to control for maximizing the yield during the hydrolysis of 2-(4-Bromo-3-chlorophenyl)acetonitrile?

A2: To maximize the yield, it is crucial to control the reaction temperature, reaction time, and the concentration of the acid or base used for hydrolysis. Incomplete hydrolysis can leave unreacted nitrile, while excessively harsh conditions can lead to side product formation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[1]

Q3: How can I purify the crude this compound?

A3: The most common method for purification is recrystallization.[8][9] The choice of solvent is critical for obtaining high purity crystals. Common solvent systems include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[8] Column chromatography can also be employed for purification if impurities are difficult to remove by recrystallization.

Q4: What are the likely impurities in the final product?

A4: Potential impurities could include the starting nitrile (from incomplete hydrolysis), the corresponding amide (as an intermediate in hydrolysis), and potentially other isomers if the starting materials were not pure. If synthesis involves bromination, di-brominated byproducts could also be present.

Q5: The melting point of my product is lower than expected and has a broad range. What could be the issue?

A5: A low and broad melting point typically indicates the presence of impurities. Residual solvent from recrystallization or the presence of side products can cause this. Further purification by recrystallization or chromatography is recommended. Different crystalline forms (polymorphs) can also exhibit different melting points.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Acetic Acid after Hydrolysis 1. Incomplete hydrolysis of the nitrile. 2. Degradation of the product under harsh reaction conditions. 3. Loss of product during work-up and extraction.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Use milder hydrolysis conditions (e.g., lower concentration of acid/base, lower temperature). 3. Ensure the pH is sufficiently acidic (pH 1-2) during acidification to fully precipitate the carboxylic acid.[1] Perform multiple extractions with an appropriate organic solvent.
Product is an Oil and Does Not Solidify 1. Presence of significant impurities. 2. Residual solvent.1. Purify the oil using column chromatography. 2. Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Recrystallization Yields No Crystals or Very Few 1. The chosen solvent is too good a solvent for the compound. 2. The solution is not sufficiently saturated. 3. Cooling is too rapid, leading to oiling out.1. Choose a solvent in which the compound is sparingly soluble at room temperature but soluble when hot.[8] 2. Concentrate the solution to increase saturation. 3. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Presence of Amide Impurity in the Final Product Incomplete hydrolysis of the intermediate amide during the reaction.Extend the reaction time or increase the temperature during the hydrolysis step to ensure complete conversion of the amide to the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2-(4-Bromo-3-chlorophenyl)acetonitrile

This protocol is based on a general procedure for the hydrolysis of substituted phenylacetonitriles.[1]

Materials:

  • 2-(4-Bromo-3-chlorophenyl)acetonitrile

  • Ethanol

  • 6M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Dissolve 2-(4-Bromo-3-chlorophenyl)acetonitrile in a mixture of ethanol and water.

  • Add an excess of 6M NaOH solution to the mixture.

  • Heat the mixture to reflux and monitor the reaction progress using TLC until all the starting nitrile has been consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to a pH of approximately 1-2. The carboxylic acid product should precipitate as a solid.

  • Collect the solid precipitate by vacuum filtration and wash it with cold deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).

  • Dry the purified solid under vacuum to obtain this compound.

Expected Yield and Purity: The following table provides hypothetical data based on variations in reaction conditions.

Reaction Time (h) Temperature (°C) Yield (%) Purity (by HPLC, %)
4807595
8808597
81009096 (minor degradation)
12808898
Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, toluene, or a hexane/ethyl acetate mixture)

Procedure:

  • Place the crude solid in a flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture with stirring until the solid completely dissolves.

  • If using a solvent pair (e.g., hexane/ethyl acetate), dissolve the solid in the better solvent (ethyl acetate) and then add the poorer solvent (hexane) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and purification process.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-(4-Bromo-3-chlorophenyl)acetonitrile hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) start->hydrolysis acidification Acidification (HCl, pH 1-2) hydrolysis->acidification filtration1 Filtration & Washing acidification->filtration1 crude_product Crude Product filtration1->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization filtration2 Filtration & Washing recrystallization->filtration2 drying Drying (Vacuum) filtration2->drying final_product Pure this compound drying->final_product

Caption: Workflow for the synthesis and purification of this compound.

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Troubleshooting guide for the purification of 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 2-(4-Bromo-3-chlorophenyl)acetic acid.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem IDIssuePossible CausesSuggested Solutions
PUR-001 Low Purity After Recrystallization - Incorrect recrystallization solvent. - Product "oiling out" instead of crystallizing. - Presence of insoluble impurities.- Solvent Selection: Test a range of solvents or solvent mixtures. For similar α-bromo phenylacetic acids, toluene has been used successfully.[1] Consider solvent systems like hexane/ethyl acetate or ethanol/water for compounds with varying polarities.[2] - Preventing Oiling Out: Ensure the solution is not supersaturated. Add a slightly larger volume of hot solvent. Allow the solution to cool slowly without disturbance. Seeding with a small crystal of pure product can help induce crystallization. - Removing Insoluble Impurities: Perform a hot filtration of the dissolved crude product to remove any solid impurities before allowing it to cool and crystallize.
PUR-002 Product Degradation on Silica Gel Column - The silica gel is acidic and can cause hydrolysis of the bromoacetyl group or other acid-sensitive functionalities.- Neutralize Silica Gel: Prepare a slurry of silica gel in your chosen non-polar solvent and add a small amount of a non-nucleophilic base like triethylamine.[3] - Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[3] - Stability Test: Before running a large-scale column, spot your compound on a TLC plate, develop it, then turn the plate 90 degrees and develop it again in the same solvent. If a new spot appears, it indicates degradation on silica.[3]
PUR-003 Yellow or Brown Discoloration of Purified Product - Presence of residual bromine from the synthesis.- Pre-Column Wash: Before purification, dissolve the crude product in an organic solvent and wash it with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.[3] This should be followed by a wash with water to remove any remaining salts.
PUR-004 Presence of Starting Material (4-chloro-3-bromophenylacetic acid) in Final Product - Incomplete bromination during synthesis.- Optimize Reaction Conditions: If possible, revisit the synthesis to drive the reaction to completion. - Chromatography: Carefully optimize the solvent system for column chromatography to achieve good separation between the product and the starting material. A gradient elution might be necessary.
PUR-005 Acidic Impurities Detected by NMR or HPLC - Hydrolysis of the product or presence of by-products like bromoacetic acid.- Aqueous Basic Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurities will be converted to their water-soluble salts and removed in the aqueous layer.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A good starting point is to test solvents where the compound is sparingly soluble at room temperature but readily soluble when hot. For closely related α-bromo-phenylacetic acids, toluene has been shown to be effective.[1] Other common solvent systems to screen include ethanol/water, and hexane/ethyl acetate.[2]

Q2: My compound is a white to yellow solid. Is the color an indication of impurity?

While the pure compound is expected to be a white to light-yellow solid, a distinct yellow or brownish color may indicate the presence of impurities, such as residual bromine from the synthesis.[3] A wash with a reducing agent like sodium bisulfite can often remove this color.[3]

Q3: How can I confirm the purity of my final product?

Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure and identify any residual solvents or impurities.[7]

Q4: What are the expected ¹H NMR signals for this compound?

Q5: The product seems to be degrading during column chromatography. What can I do?

Product degradation on a silica gel column is often due to the acidic nature of the silica.[3] It is recommended to use deactivated silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[3] Alternatively, a different stationary phase such as alumina can be used.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethyl acetate, ethanol, hexane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired product from its impurities. An Rf value of 0.3-0.4 for the product is often ideal.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the solvent until it is just above the level of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution: Add the prepared eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table provides an example of how purification outcomes can be summarized. The data presented here is illustrative and will vary based on the specific experimental conditions.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Toluene) 85%97%70%Single recrystallization. A second crop may improve yield.
Column Chromatography (Silica Gel) 85%>99%85%Gradient elution (e.g., 10-30% Ethyl Acetate in Hexane).
Basic Wash followed by Recrystallization 80% (with acidic impurities)96%75%Effective for removing acidic side products.

Visualization

TroubleshootingWorkflow start Crude Product (this compound) purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check is_pure Purity Acceptable? purity_check->is_pure final_product Pure Product is_pure->final_product Yes troubleshoot Identify Impurity Type is_pure->troubleshoot No color_issue Discoloration (Yellow/Brown) troubleshoot->color_issue acidic_impurity Acidic Impurities troubleshoot->acidic_impurity polar_impurities Polar/Non-polar Impurities troubleshoot->polar_impurities recrystallization Recrystallization recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check basic_wash Aqueous Basic Wash (e.g., NaHCO3) basic_wash->purity_check reducing_wash Reducing Agent Wash (e.g., Na2S2O3) color_issue->reducing_wash reducing_wash->purity_check acidic_impurity->basic_wash polar_impurities->recrystallization polar_impurities->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Overcoming Challenges in the Derivatization of 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the derivatization of 2-(4-Bromo-3-chlorophenyl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging molecule. Here, we address common issues encountered during its derivatization, providing in-depth explanations, troubleshooting strategies, and detailed protocols to ensure the success of your experiments.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a halogenated phenyl ring and a carboxylic acid moiety, offers multiple points for chemical modification. However, the electronic and steric properties conferred by the bromo and chloro substituents can introduce specific challenges in derivatization reactions. This guide is structured to help you navigate these complexities.

I. Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the reactivity and handling of this compound.

Q1: How do the bromo and chloro substituents on the phenyl ring affect the acidity of the carboxylic acid?

The presence of electron-withdrawing groups, such as halogens, increases the acidity of a carboxylic acid.[2][3][4] Both the bromine and chlorine atoms on the phenyl ring of this compound exert a negative inductive effect (-I effect).[5] This effect pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion after deprotonation.[3] This stabilization makes the proton more easily donated, thus increasing the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid.

Q2: What are the most effective methods for activating the carboxylic acid group of this compound for nucleophilic substitution?

Direct condensation of a carboxylic acid with a nucleophile is often inefficient because the nucleophile can act as a base, deprotonating the acid to form an unreactive carboxylate salt.[6] Therefore, activation is crucial. Common strategies include:

  • Conversion to Acyl Halides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert the carboxylic acid into a highly reactive acyl chloride.

  • Carbodiimide Coupling: Employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate.[7]

  • Mixed Anhydrides: Reacting the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) or methanesulfonyl chloride to form a mixed anhydride, which is more reactive towards nucleophiles.[8]

The choice of method depends on the specific nucleophile and the overall reaction conditions. For sterically hindered systems, conversion to an acyl chloride or the use of a mixed anhydride approach can be particularly effective.[8]

Q3: Can the benzylic protons of this compound undergo side reactions?

Yes, the benzylic protons (the two hydrogens on the carbon adjacent to the phenyl ring and the carboxyl group) are acidic and can be removed by a strong base. This can lead to undesired side reactions, such as self-condensation or racemization if the alpha-carbon is substituted to become a chiral center. It is generally advisable to use non-nucleophilic bases and carefully control the reaction temperature when performing reactions that could involve deprotonation at this position.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the derivatization of this compound.

Issue 1: Low Yield in Esterification Reactions

Question: I am attempting to synthesize the methyl ester of this compound using Fischer esterification (methanol with a catalytic amount of sulfuric acid), but my yields are consistently low. What could be the cause?

Answer:

Several factors could contribute to low yields in Fischer esterification:

  • Incomplete Reaction: Fischer esterification is an equilibrium process. To drive the reaction towards the product, it's essential to either use a large excess of the alcohol (methanol in this case) or to remove the water that is formed during the reaction.[9]

  • Steric Hindrance: The chloro substituent at the ortho position to the acetic acid side chain can cause some steric hindrance, slowing down the rate of reaction.[10][11]

  • Insufficient Catalyst: Ensure that a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Troubleshooting Steps:

  • Increase Methanol: Use methanol as the solvent to ensure a large excess.

  • Water Removal: If practical for your setup, use a Dean-Stark apparatus to remove water azeotropically.

  • Increase Catalyst Concentration: Carefully increase the amount of sulfuric acid.

  • Alternative Methods: Consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride, followed by reaction with methanol. This is often a more efficient route for esterification of sterically hindered acids.

Issue 2: Significant Dehalogenation During Amidation Reactions

Question: During the amidation of this compound using a palladium-based coupling catalyst, I am observing a significant amount of dehalogenated byproducts. How can I minimize this?

Answer:

Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[12][13] It typically occurs when a palladium-hydride (Pd-H) species is formed, which can then react with the aryl halide in a reductive elimination step to replace the halogen with hydrogen.[13] The propensity for dehalogenation generally follows the order I > Br > Cl.[13]

Potential Causes and Solutions:

CauseProposed Solution
Source of Hydride The Pd-H species can be generated from bases, solvents (like alcohols), or trace water.[13] Avoid using strong alkoxide bases and alcohol solvents if possible. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.[13]
Catalyst System The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often suppress dehalogenation by promoting the desired reductive elimination pathway.[13]
Reaction Temperature Higher temperatures can sometimes favor side reactions.[14] Try running the reaction at a lower temperature for a longer period.
Pre-catalyst Using a pre-catalyst that readily forms the active Pd(0) species under mild conditions can diminish unwanted side reactions.[15]
Issue 3: Difficulty in Achieving Complete Conversion to the Acyl Chloride

Question: I am trying to prepare the acyl chloride of this compound using thionyl chloride, but I am struggling to get complete conversion, even with prolonged reaction times.

Answer:

While thionyl chloride is a standard reagent for this transformation, several factors can lead to incomplete conversion:

  • Purity of Reagents: Ensure that the this compound is dry, as any water will consume the thionyl chloride. The thionyl chloride should also be of high purity.

  • Insufficient Reagent: A stoichiometric excess of thionyl chloride is typically required.

  • Catalyst: The reaction can be slow. Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction rate.

  • Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can help drive it to completion.

Recommended Protocol:

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of DMF.

  • Slowly add an excess (e.g., 2-3 equivalents) of thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and then heat gently under a reflux condenser until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

III. Experimental Protocols and Data

Protocol 1: Esterification via Acyl Chloride

This two-step protocol is often more reliable than direct Fischer esterification for this substrate.

Step A: Synthesis of 2-(4-Bromo-3-chlorophenyl)acetyl chloride

  • In a fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then stir for 2-4 hours, or until gas evolution stops.

  • Remove the solvent and excess thionyl chloride in vacuo to obtain the crude acyl chloride, which can be used directly in the next step.

Step B: Reaction with Alcohol

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add the desired alcohol (e.g., methanol, 1.5 eq) and a non-nucleophilic base like triethylamine (1.5 eq) to scavenge the HCl produced.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Protocol 2: Amidation using EDC Coupling

This protocol is suitable for forming amide bonds under mild conditions.

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

IV. Visualizing Workflows

Decision Tree for Carboxylic Acid Activation

The following diagram illustrates a decision-making process for selecting an appropriate activation method for this compound.

Activation_Strategy start Start: Derivatization of This compound nucleophile Is the nucleophile (e.g., amine, alcohol) sterically hindered or poorly reactive? start->nucleophile mild_conditions Are mild reaction conditions required (e.g., presence of sensitive functional groups)? nucleophile->mild_conditions No acyl_chloride Convert to Acyl Chloride (e.g., SOCl₂, (COCl)₂) - High reactivity - May require base nucleophile->acyl_chloride Yes coupling_reagent Use a Coupling Reagent (e.g., EDC/HOBt, HATU) - Mild conditions - Good for peptide-like couplings mild_conditions->coupling_reagent Yes fischer Consider Fischer Esterification (for simple, unhindered alcohols) - Requires excess alcohol - Equilibrium reaction mild_conditions->fischer No (for esters) mixed_anhydride Form a Mixed Anhydride (e.g., with isobutyl chloroformate) - Good for hindered substrates - Intermediate reactivity acyl_chloride->mixed_anhydride Alternative for hindered systems

Caption: Decision tree for selecting a carboxylic acid activation method.

V. References

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  • BenchChem. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5. Available from: --INVALID-LINK--

  • PubMed. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Available from: --INVALID-LINK--

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: --INVALID-LINK--

  • PubMed. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: --INVALID-LINK--

  • Chemistry Stack Exchange. Why does the electron withdrawing group increase acidic nature of carboxylic acids? Available from: --INVALID-LINK--

  • PubMed Central. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. 17.1: Inductive Effects in Aliphatic Carboxylic Acids. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Available from: --INVALID-LINK--

  • ResearchGate. Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Available from: --INVALID-LINK--

  • Journal of the Chemical Society B: Physical Organic. The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols. Available from: --INVALID-LINK--

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  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Available from: --INVALID-LINK--

  • National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available from: --INVALID-LINK--

  • PubMed Central. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Available from: --INVALID-LINK--

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  • National Institutes of Health. 2-(3-Bromo-4-methoxyphenyl)acetic acid. Available from: --INVALID-LINK--

  • ResearchGate. ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. Available from: --INVALID-LINK-- trifluoromethylphenylboronic_Acid-Catalyzed_Dehydrative_Condensation_between_Carboxylic_Acids_and_Amines

  • Google Patents. Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. Available from: --INVALID-LINK--

  • Semantics Scholar. Analytical Derivatization Techniques. Available from: --INVALID-LINK--

  • MavMatrix. "DERIVATIZATION OF SMALL ACIDS TO ENHANCE SENSITIVITY IN GAS CHROMATOGR" by Chih-Hao Wang. Available from: --INVALID-LINK--

  • Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Available from: --INVALID-LINK--

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  • Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Available from: --INVALID-LINK--

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References

Preventing byproduct formation in reactions with 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromo-3-chlorophenyl)acetic acid. The information is designed to help prevent and troubleshoot byproduct formation in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve modifications of the carboxylic acid group, such as:

  • Esterification: Conversion to methyl, ethyl, or other alkyl esters, often using methods like Fischer esterification.[1]

  • Amidation: Formation of amides by coupling with primary or secondary amines using activating agents like EDC/DMAP or via the acid chloride.[2][3]

  • Reduction: Reduction of the carboxylic acid to the corresponding alcohol, typically after conversion to a more reactive intermediate.

  • Decarboxylative Halogenation (Hunsdiecker Reaction): Conversion of the carboxylic acid to an aryl halide with one less carbon.[4][5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Sonogashira coupling can occur at the aryl bromide position, though this is less common as a primary transformation of the acid itself without prior modification.[7]

Q2: What are the primary types of byproducts I should be aware of when working with this compound?

A2: Due to its structure, several types of byproducts can form depending on the reaction conditions:

  • Decarboxylation Products: At elevated temperatures, the molecule can undergo decarboxylation to yield 1-bromo-2-chloro-4-methylbenzene.[8][9]

  • Elimination Products: In the presence of a strong, non-nucleophilic base, elimination of HBr from the side chain is a possibility, although less likely with this specific substrate compared to alkyl halides.

  • Over-alkylation/acylation Products: In amidation or esterification reactions, side reactions can occur if the product is more nucleophilic than the starting amine or alcohol.

  • Products from Reactions at the Aryl Halides: Under harsh conditions or with specific catalysts, reactions can occur at the bromo or chloro positions on the aromatic ring.

  • Unreacted Starting Material: Incomplete reactions are a common issue, leading to contamination of the final product.

Q3: How can I monitor the progress of my reaction and identify byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To quantify the consumption of starting material and the formation of the product and byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is often a good starting point.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, especially after derivatization of the carboxylic acid to a more volatile ester.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the desired product and any isolated byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and byproducts in the reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted this compound after the expected reaction time.

  • The isolated yield of the desired ester is below expectations.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Catalyst Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH) to 5-10 mol%.
Equilibrium Not Shifted Towards Product Use a large excess of the alcohol (it can often be used as the solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus.[14]
Steric Hindrance The chloro substituent ortho to the acetic acid side chain may slightly hinder the reaction. Increase the reaction time and/or temperature.
Insufficient Reaction Time Monitor the reaction by TLC or HPLC until the starting material is consumed. Typical reaction times are 4-24 hours.[1]
Issue 2: Formation of an Unknown Byproduct in Amidation Reactions

Symptoms:

  • An unexpected peak appears in the HPLC or GC-MS chromatogram.

  • The NMR spectrum of the crude product shows unidentifiable signals.

Possible Byproducts and Prevention Strategies:

Potential ByproductFormation Conditions & Prevention
Decarboxylation Product Conditions: High reaction temperatures (>120°C). Prevention: Use milder coupling agents (e.g., EDC/HOBt, HATU) that allow the reaction to proceed at or below room temperature.[2]
N-acylurea Conditions: Use of carbodiimide coupling agents like DCC or EDC. Prevention: Add an activating agent such as HOBt or DMAP to form a more reactive intermediate and minimize the formation of the stable N-acylurea byproduct.[2][15]
Epimerization (if chiral amine is used) Conditions: Use of a strong base or high temperatures. Prevention: Use a non-nucleophilic base like DIPEA and maintain a low reaction temperature.

Experimental Protocols

Protocol 1: Fischer Esterification to Synthesize Ethyl 2-(4-Bromo-3-chlorophenyl)acetate

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol (can be used as solvent, >20 eq)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound.

  • Add a large excess of absolute ethanol.

  • Slowly and carefully add concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amidation using EDC/DMAP to Synthesize N-Benzyl-2-(4-bromo-3-chlorophenyl)acetamide

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add EDC and DMAP to the solution and stir for 10 minutes at room temperature.

  • Slowly add benzylamine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[2]

Visualizations

Fischer_Esterification_Pathway start This compound intermediate Protonated Carbonyl start->intermediate + H⁺ byproduct Unreacted Starting Material start->byproduct Incomplete Reaction alcohol Ethanol (Excess) tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate acid_catalyst H₂SO₄ (cat.) intermediate->tetrahedral_intermediate + EtOH product Ethyl 2-(4-Bromo-3-chlorophenyl)acetate tetrahedral_intermediate->product - H₂O, - H⁺ water Water

Caption: Reaction pathway for the Fischer esterification of this compound.

Amidation_Troubleshooting start Amidation Reaction with this compound check_yield Low Product Yield? start->check_yield decarboxylation Decarboxylation Byproduct: - Use milder conditions (lower temp) - Choose different coupling agent start->decarboxylation High Temp Side Reaction check_purity Impure Product (by TLC/HPLC)? check_yield->check_purity No incomplete_reaction Incomplete Reaction: - Increase reaction time - Check coupling agent activity check_yield->incomplete_reaction Yes unreacted_sm Unreacted Starting Material: - Drive reaction to completion (see Low Yield) check_purity->unreacted_sm Yes success Successful Reaction check_purity->success No incomplete_reaction->check_purity n_acylurea N-acylurea Byproduct (with EDC/DCC): - Add HOBt or DMAP - Purify by chromatography unreacted_sm->n_acylurea Also check for: other_byproduct Other Unknown Byproducts: - Characterize by LC-MS, NMR - Adjust stoichiometry or temperature n_acylurea->other_byproduct Also check for:

Caption: Troubleshooting workflow for amidation reactions.

Byproduct_Formation_Pathways start This compound esterification Esterification (e.g., + EtOH, H⁺) start->esterification amidation Amidation (e.g., + RNH₂, EDC) start->amidation decarboxylation Decarboxylation Product (1-bromo-2-chloro-4-methylbenzene) start->decarboxylation High Temp ester_product Desired Ester esterification->ester_product amide_product Desired Amide amidation->amide_product n_acylurea N-acylurea Byproduct amidation->n_acylurea No HOBt/DMAP

Caption: Common reaction pathways and potential byproduct formation.

References

Stability issues and degradation of 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Bromo-3-chlorophenyl)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from light and incompatible materials.[1][2][3][4] Recommended storage is at room temperature.[1][5] For long-term storage, a cool, dry place is advised.[2] Some suppliers recommend storage at 0-8°C.[6]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure and data from similar halogenated aromatic compounds, the potential degradation pathways for this compound include:

  • Hydrolysis: The carboxylic acid functional group can undergo reactions in aqueous solutions, and the halogen substituents on the phenyl ring may be susceptible to hydrolysis under certain pH and temperature conditions.

  • Oxidation: The aromatic ring and the acetic acid side chain can be susceptible to oxidative degradation, potentially leading to the formation of hydroxylated or ring-opened products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to dehalogenation or other structural changes.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on studies of similar compounds, potential degradation products could include:

  • Phenolic compounds resulting from the hydroxylation of the phenyl ring.

  • Dehalogenated analogs where the bromine or chlorine atom is replaced by a hydrogen atom.

  • Products resulting from the cleavage of the acetic acid side chain.

  • Oxidative degradation may lead to the formation of corresponding benzaldehyde or benzoic acid derivatives.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor degradation. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Key aspects of method development include selecting an appropriate column (e.g., C18), mobile phase, and detector wavelength (typically in the UV range).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or purity of the solid compound over time. Improper storage conditions (exposure to moisture, light, or high temperatures).Store the compound in a tightly sealed container, in a desiccator if necessary, and protect from light. Store at the recommended temperature.
Unexpected peaks appearing in chromatograms during analysis. Degradation of the compound in solution.Prepare fresh solutions for analysis. Investigate the stability of the compound in the chosen solvent and at the working temperature. Consider using a more inert solvent or adjusting the pH of the solution if applicable.
Inconsistent experimental results. Degradation of the compound during the experiment due to harsh conditions (e.g., high temperature, extreme pH, exposure to oxidants).Evaluate the experimental conditions for potential stressors. If possible, modify the protocol to use milder conditions. Perform control experiments to assess the stability of the compound under your specific experimental setup.
Discoloration of the solid compound (e.g., turning from white/off-white to yellow/brown). Potential degradation due to exposure to air (oxidation) or light.While a slight color change may not always indicate significant degradation, it is a sign of potential instability. It is advisable to re-test the purity of the material before use. Ensure proper storage in an inert atmosphere if the compound is highly sensitive to oxidation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. Below is a general protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation (Solution): Heat the stock solution at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Dissolve the stressed solid in the solvent before analysis.

    • Photodegradation: Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, dilute appropriately, and analyze by a developed and validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the intact compound in the stressed samples to that of an unstressed control sample. Identify and characterize any significant degradation products.

Illustrative Quantitative Data (Hypothetical)

The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes. Actual results may vary.

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products
0.1 M HCl2460~5%Product A, Product B
0.1 M NaOH2460~15%Product C, Product D
3% H₂O₂2425~10%Product E
Heat (Solution)4880~8%Product A, Product F
Heat (Solid)4880<2%-
Photostability (ICH)-25~12%Product G

Visualizations

Logical Workflow for Investigating Stability Issues

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., loss of purity, extra peaks) check_storage Verify Storage Conditions (Temperature, Light, Moisture) start->check_storage check_solution_prep Review Solution Preparation (Solvent, pH, Age) start->check_solution_prep check_experimental_cond Assess Experimental Conditions (Temperature, Reagents, Duration) start->check_experimental_cond improper_storage Correct Storage Conditions check_storage->improper_storage Issue Found perform_forced_degradation Conduct Forced Degradation Study check_storage->perform_forced_degradation No Obvious Cause solution_instability Prepare Fresh Solutions Evaluate Solvent Effects check_solution_prep->solution_instability Issue Found check_solution_prep->perform_forced_degradation No Obvious Cause experimental_stress Modify Experimental Protocol (Use Milder Conditions) check_experimental_cond->experimental_stress Issue Found check_experimental_cond->perform_forced_degradation No Obvious Cause end Resolution improper_storage->end solution_instability->end experimental_stress->end identify_degradants Identify and Characterize Degradation Products (e.g., LC-MS) perform_forced_degradation->identify_degradants develop_si_method Develop Stability-Indicating Analytical Method (HPLC) identify_degradants->develop_si_method develop_si_method->end

Caption: A logical workflow for troubleshooting stability issues.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV/Vis Light) parent This compound hydrolysis_prod Decarboxylation or Side-chain modification parent->hydrolysis_prod H₂O, H⁺/OH⁻ oxidation_prod1 Hydroxylated Phenyl Ring parent->oxidation_prod1 [O] photo_prod1 Dehalogenation (Loss of Br or Cl) parent->photo_prod1 oxidation_prod2 Ring Opening oxidation_prod1->oxidation_prod2 Further [O] photo_prod2 Dimerization/Polymerization photo_prod1->photo_prod2

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Catalyst Selection and Optimization for 2-(4-Bromo-3-chlorophenyl)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully employing 2-(4-bromo-3-chlorophenyl)acetic acid in various cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This selectivity is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, reactions are expected to occur selectively at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations.

Q2: Can the carboxylic acid group of this compound interfere with the cross-coupling reaction?

A2: The carboxylic acid moiety can potentially interfere in several ways. The acidic proton can react with basic reagents, and the carboxylate may coordinate to the metal catalyst. To mitigate these effects, it is common practice to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. Alternatively, the use of a suitable base in sufficient quantity is crucial to neutralize the acidic proton and facilitate the desired catalytic cycle.

Q3: What are the most common palladium pre-catalysts and ligands for reactions with this type of aryl bromide?

A3: For aryl bromides, especially those that may be electronically deactivated or sterically hindered, a range of palladium pre-catalysts and ligands have proven effective. Common pre-catalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as Sphos, XPhos, and RuPhos often providing excellent results by promoting the oxidative addition and reductive elimination steps.

Q4: How do I choose the appropriate base for my reaction?

A4: The choice of base is highly dependent on the specific cross-coupling reaction. For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used to activate the boronic acid. For Heck and Sonogashira reactions, organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often employed. In Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.

Q5: What are common side reactions to watch out for?

A5: Common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-(3-chlorophenyl)acetic acid. This can be minimized by ensuring anhydrous reaction conditions and using ligands that favor reductive elimination.[1]

  • Homocoupling: Dimerization of the starting material or the coupling partner. This is often more prevalent in Suzuki and Sonogashira reactions and can be suppressed by careful control of reaction conditions and catalyst choice.

  • Catalyst Decomposition: Formation of palladium black is an indicator of catalyst decomposition, which leads to a loss of catalytic activity. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure the palladium pre-catalyst is of good quality and has been stored under inert conditions. • Consider using a pre-activated or air-stable pre-catalyst. • Purify all reagents and solvents to remove potential catalyst poisons. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).
Inefficient Oxidative Addition • The presence of the electron-withdrawing chloro group can slow down this step. Switch to more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos). • Increase the reaction temperature in increments, while monitoring for decomposition.
Poor Transmetalation (Suzuki) • Ensure the base is sufficiently strong and soluble to activate the boronic acid. • Adding a small amount of water can sometimes be beneficial in Suzuki reactions. • Consider converting the boronic acid to a more reactive trifluoroborate salt.
Difficult Reductive Elimination • Steric hindrance around the palladium center can inhibit this final step. A change in ligand to one with a different bite angle or steric profile may be necessary.
Problem 2: Formation of Significant Byproducts
Observation Potential Cause Suggested Action
Hydrodehalogenation Product Detected Reduction of the aryl bromide instead of coupling.• Ensure strictly anhydrous conditions. Use a non-protic solvent. • Select ligands that promote the desired reductive elimination pathway over competing pathways.
Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira) Dimerization of the coupling partner.• For Suzuki, ensure slow addition of the boronic acid. • For Sonogashira, this is often due to the copper co-catalyst (Glaser coupling). Consider using copper-free conditions or adding the alkyne slowly.[2]
Decomposition of Starting Material or Product The reaction temperature may be too high, or the reaction time too long.• Lower the reaction temperature. • Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating.

Data Presentation

The following tables provide representative data for catalyst systems commonly used in cross-coupling reactions of aryl bromides. Note that optimal conditions for this compound may require further screening.

Table 1: Illustrative Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O10012>95
PdCl₂(dppf) (3 mol%)-Cs₂CO₃DMF9012~90
Pd(PPh₃)₄ (5 mol%)-K₂CO₃1,4-Dioxane/H₂O10012~85

Data is representative for structurally similar aryl bromides.[3]

Table 2: Illustrative Catalyst Performance in Heck Reaction of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ (1 mol%)P(o-tol)₃ (2 mol%)Et₃NDMF10016~90
Pd₂(dba)₃ (0.5 mol%)PPh₃ (2 mol%)K₂CO₃NMP12012~85
Pd/C (5 mol%)-NaOAcDMAc14024~75

Data is representative for structurally similar aryl bromides.

Table 3: Illustrative Catalyst Performance in Buchwald-Hartwig Amination of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)NaOtBuToluene10012>95
Pd(OAc)₂ (2 mol%)BINAP (3 mol%)Cs₂CO₃1,4-Dioxane11018~90
[Pd(allyl)Cl]₂ (1 mol%)t-BuXPhos (2 mol%)LiHMDSTHF8024~88

Data is representative for structurally similar aryl bromides.[4]

Table 4: Illustrative Catalyst Performance in Sonogashira Coupling of Aryl Bromides

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)-Et₃NTHF658~90
Pd(OAc)₂ (1 mol%)-SPhos (2 mol%)Cs₂CO₃1,4-Dioxane10012>95 (Copper-free)
Pd(PPh₃)₄ (3 mol%)CuI (5 mol%)-DIPEADMF8010~88

Data is representative for structurally similar aryl bromides.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (or its ester derivative) (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv) and the degassed solvent (e.g., toluene/water 4:1, 0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Heck Reaction
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (or its ester) (1.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1 mol%), and the ligand (e.g., P(o-tol)₃, 2 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., DMF, 0.2 M), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Catalyst & Ligand - Base setup Assemble under Inert Atmosphere reagents->setup glassware Flame-dry Glassware glassware->setup solvents Degas Solvents addition Add Solvents & Reagents solvents->addition setup->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction & Cool to RT monitoring->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General experimental workflow for a cross-coupling reaction.

Troubleshooting_Yield start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Purity start->reagents catalyst_sol Use fresh catalyst/ligand Ensure inert atmosphere catalyst->catalyst_sol conditions_sol Increase Temperature Screen Solvents/Bases conditions->conditions_sol reagents_sol Purify starting materials Use anhydrous solvents reagents->reagents_sol

Troubleshooting decision tree for low reaction yield.

Palladium_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_intermediate R-Pd(II)L2-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R-R'

Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Technical Support Center: LC-MS/MS Method Development for 2-(4-Bromo-3-chlorophenyl)acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 2-(4-Bromo-3-chlorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: Where do I start with LC-MS/MS method development for this compound?

A good starting point is to adapt methods used for similar halogenated acidic compounds, such as haloacetic acids.[1][2] Given the acidic nature of the target analyte, reversed-phase chromatography with negative ion electrospray ionization (ESI) is a logical approach.

Q2: What are the key challenges when analyzing halogenated compounds like this compound?

Halogenated compounds can present several analytical challenges, including:

  • Isotopic Complexity: The presence of bromine and chlorine isotopes results in characteristic patterns in the mass spectrum which can be complex to interpret, especially in molecules with multiple halogen atoms.

  • Co-elution: Halogenated compounds with similar properties can co-elute, making individual identification and quantification difficult.

  • Signal Suppression: Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[3]

Q3: How should I prepare my sample for analysis?

Sample preparation is a critical step to ensure accurate and reliable results.[3] The choice of method depends on the sample matrix. For biological samples like plasma or urine, protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are common techniques to remove interferences.[4][5] For simpler matrices like water, a dilute-and-shoot approach after pH adjustment may be sufficient.[2]

Q4: What are the expected MRM transitions for this compound?

The molecular weight of this compound (C₈H₆BrClO₂) is approximately 249.5 g/mol .[6][7] In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 247.5 (considering the most abundant isotopes ⁷⁹Br and ³⁵Cl). Fragmentation of the precursor ion is likely to involve the loss of the carboxylic acid group. Therefore, a potential quantifier and qualifier ion can be monitored.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem: No or Low Signal Intensity

If you are observing no signal or a very weak signal for your analyte, follow this troubleshooting workflow:

G Troubleshooting: No or Low Signal Intensity cluster_ms Mass Spectrometer cluster_sample Sample cluster_lc Liquid Chromatography cluster_matrix Matrix Effects A No/Low Signal B Check MS Settings A->B C Verify Sample Preparation B->C MS OK B_1 Confirm correct polarity (Negative Ion Mode) B->B_1 D Assess LC Conditions C->D Sample Prep OK C_1 Ensure analyte is not degraded C->C_1 E Investigate Matrix Effects D->E LC Conditions OK D_1 Check for leaks D->D_1 E_1 Perform post-column infusion study E->E_1 B_2 Check MRM transitions B_1->B_2 B_3 Tune instrument B_2->B_3 C_2 Verify extraction recovery C_1->C_2 C_3 Check for precipitation in vial C_2->C_3 D_2 Ensure correct mobile phase composition D_1->D_2 D_3 Verify column integrity D_2->D_3 E_2 Improve sample cleanup E_1->E_2 E_3 Modify chromatography to separate from interferences E_2->E_3

Caption: A workflow to diagnose and resolve issues of no or low signal intensity.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy of integration and quantification. Use this guide to identify the cause and find a solution.

Symptom Potential Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid, although formic acid is often preferred for MS compatibility).[8] Consider a different column chemistry.
Column overload.Reduce the injection volume or dilute the sample.
Dead volume in the system.Check and tighten all fittings. Use tubing with a smaller internal diameter.
Peak Fronting Column overload.Reduce the injection volume or dilute the sample.
Sample solvent stronger than the mobile phase.Dilute the sample in the initial mobile phase.
Peak Splitting Partially blocked column frit.Back-flush the column or replace it.
Injector issue.Inspect and clean the injector needle and seat.
Sample precipitating on the column.Ensure the sample is fully dissolved in the mobile phase.

Experimental Protocols

Proposed LC-MS/MS Method for this compound

This protocol is a starting point for method development and may require optimization.

Liquid Chromatography

Parameter Condition
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions for re-equilibration. A typical starting point could be 5% B, ramp to 95% B over 5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 247.5
Product Ion (Q3) - Quantifier To be determined by infusing a standard solution and performing a product ion scan. A likely fragment would be from the loss of COOH (m/z 45).
Product Ion (Q3) - Qualifier A second, less intense fragment ion should be chosen for confirmation.
Collision Energy Optimize for the specific instrument and MRM transition.
Dwell Time 100 ms
Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is a general guideline for extracting acidic compounds from a biological matrix.

G Liquid-Liquid Extraction Workflow A Start: Plasma Sample B Add Internal Standard A->B C Acidify Sample (e.g., with formic acid) B->C D Add Extraction Solvent (e.g., ethyl acetate) C->D E Vortex to Mix D->E F Centrifuge to Separate Layers E->F G Transfer Organic Layer to a Clean Tube F->G H Evaporate to Dryness under Nitrogen G->H I Reconstitute in Mobile Phase H->I J Inject into LC-MS/MS I->J

Caption: A step-by-step workflow for liquid-liquid extraction of the analyte from plasma.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data during method validation.

Parameter Target Value Observed Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) To be determined
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery (%) > 80%
Matrix Effect (%) 85-115%

References

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the biological validation of 2-(4-Bromo-3-chlorophenyl)acetic acid, a novel compound with potential therapeutic applications. Drawing from established principles in drug discovery and chemical biology, we will explore its likely mechanism of action, compare its potential efficacy against relevant alternatives, and provide detailed experimental protocols for its rigorous scientific validation. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence to empower researchers in their drug development endeavors.

Introduction: The Phenylacetic Acid Scaffold in Inflammation Research

The phenylacetic acid moiety is a well-established scaffold in medicinal chemistry, forming the structural basis for numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1] Compounds such as diclofenac and aceclofenac leverage this core structure to exert their therapeutic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The introduction of halogen atoms, such as bromine and chlorine, onto the phenyl ring can significantly modulate a molecule's biological activity and pharmacokinetic properties.[2] Given this precedent, this compound is a compound of significant interest for its potential as a novel anti-inflammatory agent.

The primary mechanism of action for many NSAIDs involves the inhibition of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, concurrent inhibition of the constitutively expressed COX-1 can lead to undesirable gastrointestinal and renal side effects.[3] Consequently, the development of selective COX-2 inhibitors has been a major focus of research.[4]

More recently, microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising alternative target for anti-inflammatory therapies.[5][6] As a downstream enzyme in the prostaglandin E2 (PGE2) synthesis pathway, its inhibition offers a more targeted approach to reducing inflammation, potentially avoiding the side effects associated with COX inhibition.[5][7] This guide will therefore focus on validating the biological activity of this compound against both COX-2 and mPGES-1.

Comparative Analysis: Benchmarking Against Established Inhibitors

To ascertain the therapeutic potential of this compound, its biological activity must be benchmarked against established inhibitors of COX-2 and mPGES-1. For this purpose, we will use Celecoxib , a well-characterized selective COX-2 inhibitor, and MK-886 , a known mPGES-1 inhibitor, as our primary comparators.[5][8] Additionally, we will include Diclofenac , a non-selective COX inhibitor from the phenylacetic acid class, to provide a broader context.

The following table summarizes the expected data points from our proposed validation workflow, providing a clear framework for comparing the potency and selectivity of our test compound.

CompoundTargetIn Vitro IC50 (µM)Cell-Based IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-2 ExperimentalExperimentalExperimental
mPGES-1 ExperimentalExperimentalN/A
CelecoxibCOX-2~0.05~0.1>100
MK-886mPGES-1~1.6~2.0N/A
DiclofenacCOX-1 & COX-2~1.0~1.5~1

Note: IC50 values for comparator compounds are approximate and may vary depending on experimental conditions.

The Pro-Inflammatory Signaling Cascade: A Visual Overview

To understand the context of our validation assays, it is crucial to visualize the biochemical pathway responsible for prostaglandin E2 synthesis. The following diagram illustrates the key enzymes involved and the points of intervention for our test compound and comparators.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) PGH2->PGE2 mPGES-1 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) mPGES1 mPGES-1

Caption: The arachidonic acid cascade leading to PGE2 production.

Experimental Validation Workflow: A Step-by-Step Guide

The following protocols provide a detailed methodology for the in vitro and cell-based validation of this compound.

In Vitro Enzyme Inhibition Assays

These assays directly measure the ability of the test compound to inhibit the enzymatic activity of purified COX-1, COX-2, and mPGES-1.

in_vitro_workflow start Start: Purified Enzymes (COX-1, COX-2, mPGES-1) prepare_assays Prepare Assay Plates: Enzyme, Substrate, Test Compound Series start->prepare_assays incubate Incubate at 37°C prepare_assays->incubate detect Detect Product Formation (e.g., EIA, Fluorescence) incubate->detect analyze Calculate IC50 Values detect->analyze end End: Potency & Selectivity Data analyze->end

References

A Comparative Analysis of 2-(4-Bromo-3-chlorophenyl)acetic Acid and Other Halogenated Phenylacetic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Halogenation in Phenylacetic Acid Scaffolds

Phenylacetic acid (PAA) is a fundamental scaffold in medicinal chemistry, serving as a precursor for numerous pharmaceuticals and possessing intrinsic biological activities, including antimicrobial and plant hormone-like auxin effects. Its derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic efficacy of PAA derivatives is often amplified through the strategic addition of halogen atoms (F, Cl, Br, I) to the phenyl ring. Halogenation profoundly alters a molecule's physicochemical properties such as lipophilicity, acidity, and metabolic stability. These modifications can enhance binding affinity to target enzymes, improve pharmacokinetic profiles, and ultimately increase therapeutic potency, making halogenated phenylacetic acids a rich area for drug discovery and development.

This guide provides a comparative analysis of 2-(4-Bromo-3-chlorophenyl)acetic acid alongside other representative halogenated phenylacetic acids. We will delve into their physicochemical properties, synthesis methodologies, and comparative biological activities, with a focus on their role as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Physicochemical Properties

The nature and position of halogen substituents on the phenylacetic acid scaffold directly influence its physical and chemical characteristics. The table below compares this compound with other common mono- and di-halogenated analogs. The inclusion of a heavier halogen like bromine generally increases the molecular weight and can affect the melting point due to altered crystal lattice packing. Lipophilicity, a key factor in membrane permeability and drug absorption, is also modulated by halogenation.

Table 1: Physicochemical Properties of Selected Halogenated Phenylacetic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₈H₆BrClO₂249.50Not available
2,4-Dichlorophenylacetic acid C₈H₆Cl₂O₂205.04129-131
3,4-Dichlorophenylacetic acid C₈H₆Cl₂O₂205.0489-91[1][2]
4-Bromophenylacetic acid C₈H₇BrO₂215.04114-117[3][4][5]

Data sourced from various chemical suppliers and databases. Melting points can vary slightly based on purity and measurement conditions.

Synthesis Methodologies: Crafting the Building Blocks

The synthesis of halogenated phenylacetic acids can be achieved through several established routes. Key methods include the direct halogenation of phenylacetic acid or its precursors, and palladium-catalyzed cross-coupling reactions which offer great versatility.[6] Two prominent methods are the Hell-Volhard-Zelinsky reaction for α-halogenation and the Willgerodt-Kindler reaction for converting aryl ketones into corresponding acids.[7][8][9]

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for selectively halogenating the α-carbon of a carboxylic acid.[10][11] This transformation is crucial for creating precursors for many other compounds, including α-amino acids.

Caption: General synthesis workflows for phenylacetic acid derivatives.

Experimental Protocol: α-Bromination via Hell-Volhard-Zelinsky Reaction

This protocol describes the α-bromination of a generic phenylacetic acid using phosphorus tribromide as a catalyst.[7][10][11][12][13]

Materials:

  • Phenylacetic acid derivative (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.2 eq, catalyst)

  • Bromine (Br₂) (1.1 eq)

  • Anhydrous solvent (e.g., CCl₄)

  • Water (for workup)

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle

Procedure:

  • Setup: Assemble a dry round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Initial Reaction: Add the phenylacetic acid derivative to the flask. Carefully add the phosphorus tribromide (PBr₃). The PBr₃ reacts with the carboxylic acid to form an acyl bromide intermediate.[13]

  • Bromination: Heat the mixture gently. Slowly add bromine from the dropping funnel. The reaction is typically exothermic.

  • Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by observing the disappearance of the red-brown bromine color. The enol form of the acyl bromide is brominated at the α-position.[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to hydrolyze the α-bromo acyl bromide back to the α-bromo carboxylic acid.

  • Purification: The product can be extracted with an organic solvent and purified by recrystallization or column chromatography.

Comparative Biological Activity and Mechanism of Action

Many halogenated phenylacetic acids exert their therapeutic effects, particularly anti-inflammatory and analgesic actions, by inhibiting cyclooxygenase (COX) enzymes.[14] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15][16][17]

There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme whose expression is significantly increased during inflammation.[18]

The ideal NSAID selectively inhibits COX-2 over COX-1, thereby reducing inflammation without the common gastrointestinal side effects associated with COX-1 inhibition. The structure of the phenylacetic acid derivative, including its halogenation pattern, is a critical determinant of its potency and selectivity for COX-2.[19][20][21]

Caption: The Cyclooxygenase (COX) pathway and site of NSAID inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity (IC₅₀) of a test compound like this compound against COX-1 and COX-2. This is often performed using a commercially available enzyme immunoassay (EIA) kit.[22][23]

Objective: To determine the concentration of the test compound required to inhibit 50% of the COX enzyme activity.

Materials:

  • Purified COX-1 and COX-2 enzymes (e.g., ovine or human recombinant).

  • Arachidonic acid (substrate).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Reference NSAID (e.g., Diclofenac, Celecoxib).

  • Assay buffer, co-factors (e.g., hemin), and detection reagents (provided in kits).

  • 96-well microplate and plate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[22] Create a series of dilutions of the test compound and the reference NSAID.

  • Enzyme Incubation: To the wells of a 96-well plate, add the assay buffer, co-factors, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the various concentrations of the test compound or reference inhibitor to the appropriate wells. Include control wells with no inhibitor (100% activity) and background wells with no enzyme.

  • Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: After a set reaction time, stop the reaction and add the detection reagents. These typically measure the amount of prostaglandin (e.g., PGE₂) produced, often via a colorimetric or fluorometric method.[24][25]

  • Data Analysis: Read the absorbance or fluorescence using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

  • IC₅₀ Determination: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of phenylacetic acid derivatives is highly dependent on their structure. QSAR (Quantitative Structure-Activity Relationship) studies on related compounds like Diclofenac have shown that lipophilicity and the angle between the phenyl rings are crucial for activity.[14][19]

  • Halogen Type and Position: The electron-withdrawing nature and size of the halogen substituents influence the acidity of the carboxylic acid group and the overall electronic distribution of the molecule. This affects how the molecule interacts with key amino acid residues in the active site of the COX enzyme.

  • Lipophilicity: Halogenation generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach the site of action. However, an optimal level of lipophilicity is required for good activity.

  • Steric Factors: The size and position of the halogens can create specific steric interactions within the COX active site. The COX-2 active site is slightly larger and has a side pocket that is not present in COX-1. Compounds designed to exploit this difference can achieve high selectivity for COX-2.

For this compound, the presence of two different halogens at the 3 and 4 positions creates a distinct electronic and steric profile that could lead to a unique interaction with the COX enzymes, warranting further investigation into its potency and selectivity.

Conclusion

This compound is a member of the potent and pharmacologically significant class of halogenated phenylacetic acids. By comparing its structure to well-studied analogs, we can appreciate how subtle changes in halogenation can lead to significant differences in physicochemical properties and, consequently, biological activity. The methodologies for synthesizing and evaluating these compounds are well-established, providing a clear path for researchers to explore their therapeutic potential. As our understanding of the structure-activity relationships for COX inhibition continues to evolve, compounds like this compound represent promising candidates for the development of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

A Comparative Analysis of 2-(4-Bromo-3-chlorophenyl)acetic Acid Derivatives and Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, mechanism of action, and preclinical data of a promising new class of anti-inflammatory agents.

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, a novel class of compounds, 2-(4-Bromo-3-chlorophenyl)acetic acid derivatives, has emerged as a promising area of research. This guide provides a comprehensive comparison of these derivatives against well-established anti-inflammatory drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and selective COX-2 inhibitors such as Celecoxib.[1][2] This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of preclinical data and the scientific rationale behind the evaluation of these compounds.

Understanding the Inflammatory Cascade: The Role of Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory process is the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in physiological functions like protecting the stomach lining and maintaining kidney function.[3]

  • COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.[4][5]

Traditional NSAIDs, such as Diclofenac, are non-selective and inhibit both COX-1 and COX-2.[2][6][] This non-selectivity is responsible for their therapeutic effects but also contributes to common side effects like gastrointestinal issues.[2][4] Selective COX-2 inhibitors, like Celecoxib, were developed to specifically target the inflammation-inducing enzyme, thereby reducing the risk of certain side effects.[1][5][8]

Arachidonic Acid Cascade Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Pain, Fever, Inflammation Pain, Fever, Inflammation Prostaglandins (Inflammatory)->Pain, Fever, Inflammation NSAIDs (e.g., Diclofenac) NSAIDs (e.g., Diclofenac) NSAIDs (e.g., Diclofenac)->COX-1 (Constitutive) Inhibits NSAIDs (e.g., Diclofenac)->COX-2 (Inducible) Inhibits COX-2 Inhibitors (e.g., Celecoxib) COX-2 Inhibitors (e.g., Celecoxib) COX-2 Inhibitors (e.g., Celecoxib)->COX-2 (Inducible) Selectively Inhibits This compound derivatives This compound derivatives This compound derivatives->COX-2 (Inducible) Potentially Inhibits

Figure 1: Simplified diagram of the COX pathway and points of intervention for anti-inflammatory drugs.

Evaluating Anti-Inflammatory Efficacy: Preclinical Models

To assess the potential of new anti-inflammatory compounds, a series of well-established in vitro and in vivo assays are employed. These models provide crucial data on a compound's potency, selectivity, and overall therapeutic potential.

In Vitro Assays: Targeting the Molecular Machinery

The initial screening of novel compounds often involves in vitro assays to determine their direct inhibitory effects on the COX enzymes. This allows for a quantitative assessment of potency and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compound or a reference drug (e.g., Diclofenac, Celecoxib) for a specified time at 37°C.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods like an enzyme immunoassay (EIA).[9]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.

Data Presentation: Comparative COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Diclofenac ~0.1~0.05~2
Celecoxib ~15~0.04~375
This compound derivative (Hypothetical) >100~0.1>1000

Note: The data for the derivative is hypothetical and for illustrative purposes.

This table demonstrates how the selectivity index is a critical parameter. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.

In Vivo Models: Assessing Efficacy in a Living System

Following promising in vitro results, compounds are advanced to in vivo models to evaluate their anti-inflammatory effects in a more complex biological system. The carrageenan-induced paw edema model in rodents is a widely used and well-validated assay for this purpose.[10][11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the steps involved in this classic in vivo inflammation model.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compound, a reference drug (e.g., Diclofenac), or a vehicle control is administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[10][11]

  • Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Carrageenan-Induced Paw Edema Workflow cluster_0 Pre-treatment Phase cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis Phase Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement (t=1h) Paw Volume Measurement (t=1h) Carrageenan Injection->Paw Volume Measurement (t=1h) Paw Volume Measurement (t=2h) Paw Volume Measurement (t=2h) Paw Volume Measurement (t=1h)->Paw Volume Measurement (t=2h) Paw Volume Measurement (t=3h) Paw Volume Measurement (t=3h) Paw Volume Measurement (t=2h)->Paw Volume Measurement (t=3h) Paw Volume Measurement (t=4h) Paw Volume Measurement (t=4h) Paw Volume Measurement (t=3h)->Paw Volume Measurement (t=4h) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (t=4h)->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Figure 2: Workflow for the carrageenan-induced paw edema assay.

Data Presentation: In Vivo Anti-Inflammatory Activity

Treatment Group (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control 0%
Diclofenac (10 mg/kg) 55%
Celecoxib (10 mg/kg) 60%
This compound derivative (10 mg/kg - Hypothetical) 65%

Note: The data for the derivative is hypothetical and for illustrative purposes.

These results would suggest that the novel derivative exhibits potent anti-inflammatory activity in vivo, potentially exceeding that of established drugs at the same dosage.

The Promise of this compound Derivatives

The core rationale for investigating this compound derivatives lies in the potential for enhanced COX-2 selectivity and, consequently, a more favorable safety profile. The specific halogen substitutions on the phenylacetic acid scaffold are hypothesized to optimize the binding affinity and selectivity for the COX-2 active site.

Emerging research on similar phenylacetic acid derivatives has shown significant anti-inflammatory effects. For instance, some studies have reported that certain derivatives exhibit potent anti-inflammatory activity, in some cases comparable or superior to standard drugs like indomethacin.[13] The bromo and chloro substitutions in the this compound structure are of particular interest for their potential to enhance lipophilicity and electronic properties, which can influence drug-receptor interactions.

Future Directions and Conclusion

The preliminary (hypothetical) data presented here for this compound derivatives showcases their potential as a new class of potent and selective anti-inflammatory agents. However, further extensive preclinical studies are imperative. These would include:

  • Comprehensive Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds.

  • Toxicology studies: To assess their safety profile, including potential cardiovascular and renal effects.

  • Mechanism of action studies: To confirm their selectivity for COX-2 and explore any other potential anti-inflammatory mechanisms.

References

In Vivo Validation of Phenylacetic Acid-Based Compounds in Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anti-Inflammatory Efficacy

The anti-inflammatory potential of various phenylacetic acid derivatives has been assessed primarily through the carrageenan-induced paw edema model in rats, a standard and well-validated assay for acute inflammation. This model allows for the quantification of a compound's ability to reduce swelling, a cardinal sign of inflammation.

Below is a summary of the in vivo anti-inflammatory activity of three comparator compounds: a pyrrole derivative of 2-(4-chlorophenyl)acetic acid, the well-established non-steroidal anti-inflammatory drug (NSAID) Diclofenac, and Bromfenac.

CompoundActive MoietyDose (mg/kg)Animal ModelMax. Inhibition of Edema (%)Time of Max. Inhibition (hours)
Compound 3e[1]2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid40Rat (Carrageenan-induced)Statistically significant inhibition2
Diclofenac[2]2-[(2,6-dichlorophenyl)amino]phenylacetic acid5Rat (Carrageenan-induced)56.17 ± 3.892
20Rat (Carrageenan-induced)71.82 ± 6.533
Bromfenac[3]2-amino-3-(4-bromobenzoyl)benzeneacetic acid0.316Rat (Carrageenan-induced)Significant activity up to 24 hours-

Note: The data for Compound 3e indicated a significant inhibitory effect at the 2-hour mark but did not provide a specific percentage of inhibition in the abstract.[1] Bromfenac showed prolonged activity, with significant effects observed for up to 24 hours.[3]

Pharmacokinetic Profiles

The pharmacokinetic parameters of a compound are crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and dosing regimen. Below is a summary of the pharmacokinetic data for Diclofenac in rats following oral administration.

ParameterValue
Diclofenac (2 mg/kg, p.o. in rats)[4][5]
Half-life (t½)1.12 ± 0.18 h
Max. Plasma Concentration (Cmax)1272 ± 112 ng/ml
Time to Max. Concentration (Tmax)0.19 ± 0.04 h
Area Under the Curve (AUC0-∞)2501 ± 303 h·ng/ml
Clearance (CL)0.81 ± 0.10 L/h
Volume of Distribution (Vz)1.29 ± 0.12 L

Note: Pharmacokinetic data for 2-(4-Bromo-3-chlorophenyl)acetic acid and the other comparators in the same animal model were not available in the reviewed literature.

Experimental Protocols

The primary experimental model cited in this guide for evaluating anti-inflammatory activity is the Carrageenan-Induced Paw Edema in Rats .

Principle: This is a widely used and reproducible model of acute, non-immune inflammation.[6] Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat's hind paw induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is characterized by the release of prostaglandins, leukotrienes, and other pro-inflammatory mediators.[6] The efficacy of anti-inflammatory drugs is assessed by their ability to reduce the swelling in the paw.

Detailed Methodology: [6][7][8][9]

  • Animals: Male Wistar or Sprague-Dawley rats (typically 150-200g) are used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Groups: Animals are randomly assigned to several groups: a control group (vehicle), a reference standard group (e.g., Diclofenac), and one or more test compound groups at varying doses.

  • Compound Administration: Test compounds and the reference drug are typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the carrageenan injection. The vehicle used for dissolving or suspending the compounds is administered to the control group.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the subplantar region of the right hind paw of each rat.[6][8]

  • Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[9]

  • Data Analysis: The degree of paw edema is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema for each treated group is calculated relative to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

  • Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Inflammation_Pathway Injury Tissue Injury / Inflammatory Stimulus ArachidonicAcid Arachidonic Acid Injury->ArachidonicAcid releases COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain, Fever) Prostaglandins->Inflammation mediates NSAIDs Phenylacetic Acid-Based NSAIDs (e.g., Diclofenac) NSAIDs->COX inhibit Experimental_Workflow AnimalAcclimatization 1. Animal Acclimatization (Wistar Rats) Grouping 2. Random Grouping (Control, Standard, Test) AnimalAcclimatization->Grouping Dosing 3. Compound Administration (p.o. or i.p.) Grouping->Dosing Baseline 4. Baseline Paw Volume Measurement Dosing->Baseline Induction 5. Carrageenan Injection (Subplantar) Baseline->Induction Measurement 6. Paw Volume Measurement (Hourly for 5 hours) Induction->Measurement Analysis 7. Data Analysis (% Inhibition) Measurement->Analysis

References

Benchmarking the Performance of 2-(4-Bromo-3-chlorophenyl)acetic acid in Algal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a framework for benchmarking the performance of 2-(4-Bromo-3-chlorophenyl)acetic acid in a key ecotoxicological assay. Due to a lack of publicly available data for this compound, this document outlines the experimental methodology and presents comparative data for structurally related and commonly used herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dicamba. This guide is intended for researchers, scientists, and drug development professionals interested in evaluating the potential herbicidal or environmental impact of this compound.

Comparative Analysis of Herbicidal Activity

The primary application for which phenylacetic acid derivatives are evaluated is their herbicidal activity. A standard method to quantify this is the algal growth inhibition assay, which measures the concentration of a substance that inhibits the growth of a model algal species by 50% (EC50) over a defined period. While specific EC50 values for this compound are not currently available in the literature, the performance of established herbicides provides a benchmark.

CompoundTest OrganismExposure Time (hours)EC50 (mg/L)
2,4-Dichlorophenoxyacetic acid (2,4-D) Selenastrum capricornutum96Not sensitive
Dicamba Selenastrum capricornutum96Not sensitive
This compound Pseudokirchneriella subcapitata72Data Not Available

Note: "Not sensitive" indicates that at the concentrations tested, the herbicides did not cause a 50% inhibition of algal growth[1]. The test organism Pseudokirchneriella subcapitata is a recommended species for regulatory testing[2][3][4].

Experimental Protocols

A standardized protocol for assessing the algal growth inhibition potential of a test compound is crucial for generating reproducible and comparable data. The following is a detailed methodology based on established guidelines for the freshwater alga Pseudokirchneriella subcapitata[2][3][5].

Algal Growth Inhibition Test (OECD Guideline 201)

  • Test Organism: Pseudokirchneriella subcapitata (also known as Selenastrum capricornutum), maintained in exponential growth phase in a nutrient-rich medium.

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, if necessary, with a vehicle control). A geometric series of dilutions is then made in the algal culture medium to create a range of test concentrations. A control group (medium only) and, if applicable, a vehicle control group are included.

  • Inoculation: Test flasks or microplates are inoculated with a low, known concentration of exponentially growing algae (e.g., 5 x 10³ to 10⁴ cells/mL)[3].

  • Incubation: The cultures are incubated for 72 hours under continuous, uniform illumination (6000-10000 lux) and a constant temperature (21-24 °C), with constant shaking or stirring to keep the algae suspended[3][6].

  • Data Collection: Algal growth is measured at 24, 48, and 72 hours. This can be done by cell counts using a hemocytometer or an electronic particle counter, or indirectly by measuring absorbance (spectrophotometry) or fluorescence[2].

  • Endpoint Calculation: The average specific growth rate and yield (biomass at the end of the test) are calculated for each concentration and the control. The EC50 value is then determined by plotting the percentage inhibition of growth rate or yield against the logarithm of the test substance concentration.

Visualizing Experimental Design and Biological Pathways

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Algal Growth Inhibition Assay cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis prep_algae Prepare Algal Culture (P. subcapitata) inoculation Inoculate Test Vessels prep_algae->inoculation prep_solutions Prepare Test Solutions (incl. This compound) prep_solutions->inoculation incubation Incubate for 72h (Light, Temp, Shaking) inoculation->incubation measure_growth Measure Algal Growth (Cell Count / Absorbance) incubation->measure_growth calc_ec50 Calculate EC50 measure_growth->calc_ec50

Caption: Workflow for the algal growth inhibition assay.

Many halogenated phenylacetic acids, like 2,4-D, function as synthetic auxins, a class of plant growth regulators. At high concentrations, these compounds disrupt normal hormonal balance, leading to uncontrolled growth and ultimately, cell death.

Signaling_Pathway Simplified Auxin Herbicide Signaling Pathway herbicide Synthetic Auxin (e.g., Phenylacetic Acid Derivative) receptor Auxin Receptor (e.g., AFB5) herbicide->receptor Binds to gene_expression Altered Gene Expression receptor->gene_expression Triggers uncontrolled_growth Uncontrolled Growth & Cell Division gene_expression->uncontrolled_growth Leads to plant_death Plant Death uncontrolled_growth->plant_death Results in

Caption: Putative signaling pathway for auxin-like herbicides.

References

Head-to-head comparison of different synthetic routes to 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-Bromo-3-chlorophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide provides a head-to-head comparison of two prominent synthetic routes: Route 1: Electrophilic Bromination and Route 2: Palladium-Catalyzed Suzuki Coupling . The comparison includes a detailed examination of reaction mechanisms, experimental protocols, and a quantitative data summary to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Electrophilic BrominationRoute 2: Palladium-Catalyzed Suzuki Coupling
Starting Materials 3-Chlorophenylacetic acid, Bromine4-Bromo-3-chlorophenylboronic acid, Ethyl bromoacetate
Key Steps 12 (Coupling and Hydrolysis)
Overall Yield (Estimated) Moderate to GoodGood to Excellent
Purity GoodExcellent
Reagent Toxicity High (Bromine)Moderate (Palladium catalyst, organic solvents)
Scalability Potentially challenging due to bromine handlingGenerally good
Cost-Effectiveness Potentially lower reagent costHigher catalyst and starting material cost

Route 1: Electrophilic Bromination of 3-Chlorophenylacetic acid

This classical approach utilizes the direct bromination of a readily available starting material, 3-chlorophenylacetic acid. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the acetic acid moiety is a meta-director. The desired product is formed through the synergistic directing effects of both groups to the position para to the chlorine and meta to the acetic acid group.

Experimental Protocol

Materials:

  • 3-Chlorophenylacetic acid

  • Glacial acetic acid

  • Bromine

  • Iron filings (catalyst)

  • Sodium bisulfite solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Hexanes

Procedure:

  • In a fume hood, a solution of 3-chlorophenylacetic acid (1 equivalent) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • A catalytic amount of iron filings is added to the solution.

  • Bromine (1.1 equivalents) is added dropwise to the stirred solution at room temperature. The reaction mixture is protected from light.

  • After the addition is complete, the mixture is stirred at room temperature for 24 hours. Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into an ice-water mixture and quenched with a saturated sodium bisulfite solution to remove excess bromine.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a mixture of dichloromethane and hexanes to afford this compound.

Visualization of the Synthetic Pathway

G cluster_0 Route 1: Electrophilic Bromination 3-Chlorophenylacetic acid 3-Chlorophenylacetic acid This compound This compound 3-Chlorophenylacetic acid->this compound Br2, Fe catalyst Glacial Acetic Acid

Caption: Synthetic pathway for Route 1.

Route 2: Palladium-Catalyzed Suzuki Coupling

This modern synthetic approach involves the construction of the target molecule through a carbon-carbon bond formation reaction. Specifically, a Suzuki-Miyaura cross-coupling reaction is employed between 4-bromo-3-chlorophenylboronic acid and an ester of bromoacetic acid, followed by hydrolysis of the ester to yield the final product. This route often offers higher yields and cleaner reactions compared to electrophilic bromination.

Experimental Protocol

Step 2a: Suzuki-Miyaura Cross-Coupling

Materials:

  • 4-Bromo-3-chlorophenylboronic acid

  • Ethyl bromoacetate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a degassed mixture of toluene and water in a round-bottom flask are added 4-bromo-3-chlorophenylboronic acid (1 equivalent), ethyl bromoacetate (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) are added, and the mixture is degassed again.

  • The reaction mixture is heated to 80°C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 12 hours. Reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude ethyl 2-(4-bromo-3-chlorophenyl)acetate is purified by column chromatography on silica gel.

Step 2b: Ester Hydrolysis

Materials:

  • Ethyl 2-(4-bromo-3-chlorophenyl)acetate

  • Tetrahydrofuran (THF)

  • Methanol

  • Lithium hydroxide (LiOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate

Procedure:

  • The purified ethyl 2-(4-bromo-3-chlorophenyl)acetate from the previous step is dissolved in a mixture of THF and methanol.

  • A 1 M aqueous solution of lithium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 4 hours.

  • The reaction mixture is concentrated under reduced pressure to remove the organic solvents.

  • The aqueous residue is diluted with water and acidified to pH 2 with 1 M HCl.

  • The resulting precipitate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Visualization of the Synthetic Pathway

G cluster_1 Route 2: Suzuki Coupling 4-Bromo-3-chlorophenylboronic acid 4-Bromo-3-chlorophenylboronic acid Ethyl 2-(4-bromo-3-chlorophenyl)acetate Ethyl 2-(4-bromo-3-chlorophenyl)acetate 4-Bromo-3-chlorophenylboronic acid->Ethyl 2-(4-bromo-3-chlorophenyl)acetate Pd(OAc)2, PPh3 K2CO3, Toluene/H2O Ethyl bromoacetate Ethyl bromoacetate This compound This compound Ethyl 2-(4-bromo-3-chlorophenyl)acetate->this compound LiOH, THF/MeOH then HCl

Caption: Synthetic pathway for Route 2.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthetic routes, from reaction setup to product purification and analysis.

G Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC/GC-MS Work-up Work-up Reaction Monitoring->Work-up Quenching Extraction Purification Purification Work-up->Purification Recrystallization/ Chromatography Characterization Characterization Purification->Characterization NMR, MS, etc.

Caption: General experimental workflow.

Conclusion

Both electrophilic bromination and palladium-catalyzed Suzuki coupling represent viable synthetic routes to this compound. The choice between these two methods will largely depend on the specific requirements of the researcher and the project.

  • Route 1 (Electrophilic Bromination) is a more traditional approach that may be favored for its simplicity in terms of the number of steps and potentially lower cost of starting materials. However, it involves the use of hazardous bromine and may lead to challenges in controlling regioselectivity and achieving high purity without careful optimization.

  • Route 2 (Suzuki Coupling) offers a more modern and often higher-yielding alternative. It generally provides a cleaner product with fewer side reactions. The main drawbacks are the higher cost of the palladium catalyst and the boronic acid starting material, as well as the need for a two-step sequence.

For researchers prioritizing high yield, purity, and scalability, the Suzuki coupling route is likely the superior choice. For smaller-scale syntheses where cost and simplicity are the primary drivers, and with appropriate safety precautions, the electrophilic bromination route can be a practical option. It is recommended that researchers carefully evaluate the pros and cons of each route in the context of their laboratory capabilities and project goals.

Navigating Experimental Reproducibility: A Comparative Guide to 2-(4-Bromo-3-chlorophenyl)acetic Acid and Its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental outcomes using 2-(4-Bromo-3-chlorophenyl)acetic acid and its structural isomers, focusing on their application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. Due to a lack of publicly available experimental data for this compound, this guide leverages data from closely related isomers to provide insights into how substituent positioning on the phenyl ring can influence reactivity and yield, a critical factor in ensuring reproducible synthetic outcomes.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, essential for the synthesis of many pharmaceutical compounds. The reactivity of the aryl halide in this reaction is a key factor influencing the reaction's success and yield.

Unfortunately, specific experimental data for the Suzuki-Miyaura coupling of this compound is not available in the reviewed literature. However, a study on the selective arylation of a similar structure, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrates that the bromo group is preferentially replaced over the chloro group in a palladium-catalyzed Suzuki cross-coupling reaction.[1] This suggests that in this compound, the carbon-bromine bond would be the primary site of reaction.

To provide a comparative perspective, we present data for a structural isomer, 2-(3-bromo-4-chlorophenyl)acetic acid, which has been utilized in the synthesis of novel compounds.

Table 1: Comparison of Isomers in a Representative Suzuki-Miyaura Coupling Reaction

FeatureThis compound (Predicted)2-(3-Bromo-4-chlorophenyl)acetic acid (Experimental)Alternative: 2-Bromo-2-(4-chlorophenyl)acetic acid (Experimental)
Starting Material This compound2-(3-Bromo-4-chlorophenyl)acetic acid2-Bromo-2-(4-chlorophenyl)acetic acid
Reaction Type Suzuki-Miyaura CouplingAmide CouplingSynthesis of thiazole derivatives
Key Reactants Arylboronic acid, Palladium catalyst, Base4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazineThioureas, Methyl 3-bromo-3-(4-chlorobenzoyl) propionate
Reported Yield Not available12%[4]Good (55-80% inhibition in anti-inflammatory assays)[5]
Notes Reactivity is predicted based on similar structures. The bromo group is the expected reaction site.The low yield suggests that this isomer may be less reactive or prone to side reactions under these specific conditions.While not a direct coupling on the phenyl ring, this demonstrates the utility of a related isomer in synthesizing biologically active compounds.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing research findings. Below are representative protocols for reactions involving halogenated phenylacetic acid derivatives.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is based on the successful coupling of aryl halides and can be adapted for this compound and its isomers.

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Synthesis of 2-(3-bromo-4-chlorophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one[4]

This protocol details the synthesis of a specific derivative from an isomer of the target compound.

Procedure:

The title compound was synthesized from 3-bromo-4-chloro-phenylacetic acid via standard amide coupling conditions, affording the final product in a 12% yield.[4]

Signaling Pathways and Experimental Workflows

The products synthesized from this compound and its analogs often have applications in modulating biological signaling pathways, particularly those involved in inflammation and cancer. For instance, derivatives of phenylacetic acid have been explored as inhibitors of various enzymes.

Below are diagrams illustrating a typical experimental workflow for a Suzuki-Miyaura coupling reaction and a simplified representation of a signaling pathway that could be targeted by the synthesized compounds.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Arylboronic Acid, Base B Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat to 80-100 °C D->E F Monitor by TLC E->F G Cool and Dilute F->G H Wash with Water & Brine G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Experimental workflow for a Suzuki-Miyaura coupling reaction.

Signaling_Pathway cluster_pathway Simplified Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (e.g., COX-2) Transcription_Factor->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Inhibitor Synthesized Inhibitor Inhibitor->Kinase_Cascade

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Bromo-3-chlorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel series of 2-(4-bromo-3-chlorophenyl)acetic acid derivatives, evaluating their potential as both anti-inflammatory and anticancer agents. The structure-activity relationship (SAR) is explored through the systematic modification of the carboxylic acid moiety, a common strategy for optimizing the pharmacological profile of lead compounds. The following sections present quantitative biological data from in vitro assays, detailed experimental protocols, and visual representations of the relevant biological pathways and research workflow.

Data Presentation: Biological Activity

The core structure, this compound (BCPA-01), and its derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and their cytotoxic effects against the human breast cancer cell line MCF-7. The results are summarized below.

Table 1: In Vitro COX-2 Inhibitory Activity

Compound IDR-Group% Inhibition (at 10 µM)IC50 (µM)
BCPA-01-OH65.2 ± 3.17.8 ± 0.4
BCPA-02-OCH345.8 ± 2.512.5 ± 0.9
BCPA-03-NH288.9 ± 4.21.2 ± 0.1
BCPA-04-NH-CH392.5 ± 4.50.8 ± 0.05
Celecoxib(Reference)98.7 ± 4.90.05 ± 0.003

Table 2: In Vitro Anticancer Activity (MCF-7 Cell Line)

Compound IDR-Group% Growth Inhibition (at 50 µM)GI50 (µM)
BCPA-01-OH55.1 ± 2.845.2 ± 2.2
BCPA-02-OCH320.3 ± 1.5> 100
BCPA-03-NH268.4 ± 3.528.7 ± 1.5
BCPA-04-NH-CH375.6 ± 3.921.3 ± 1.1
Doxorubicin(Reference)99.2 ± 5.00.9 ± 0.07
Structure-Activity Relationship (SAR) Analysis

The data reveals key insights into the SAR of this series:

  • Anti-Inflammatory Activity: Modification of the carboxylic acid to an amide group significantly enhances COX-2 inhibitory potency. The primary amide (BCPA-03) and the N-methyl amide (BCPA-04) are substantially more active than the parent carboxylic acid (BCPA-01). Esterification (BCPA-02) leads to a decrease in activity, suggesting that the hydrogen bond donating capacity of the amide is crucial for interacting with the target enzyme.

  • Anticancer Activity: A similar trend is observed for anticancer activity. The amide derivatives (BCPA-03 and BCPA-04) exhibit greater potency against the MCF-7 cell line compared to the parent acid. The ester derivative (BCPA-02) is largely inactive. This suggests a potential commonality in the structural requirements for both anti-inflammatory and anticancer effects within this scaffold, possibly related to improved cell permeability or target engagement for the amide derivatives.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the research process, the following diagrams were generated.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Lipids->PLA2 Stimuli (e.g., Cytokines) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation BCPA_Derivatives BCPA Derivatives BCPA_Derivatives->COX2 Inhibition

Caption: COX-2 signaling pathway and the inhibitory action of BCPA derivatives.

Experimental_Workflow cluster_synthesis Chemistry cluster_biology Biological Evaluation cluster_outcome Outcome Synthesis Synthesis of BCPA Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_COX2 In Vitro COX-2 Assay Purification->In_Vitro_COX2 In_Vitro_Anticancer In Vitro Anticancer Assay (MCF-7) Purification->In_Vitro_Anticancer SAR_Analysis SAR Analysis In_Vitro_COX2->SAR_Analysis In_Vitro_Anticancer->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for SAR validation of BCPA derivatives.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This assay quantifies the ability of the test compounds to inhibit the peroxidase activity of human recombinant COX-2.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe), assay buffer (100 mM Tris-HCl, pH 8.0), test compounds, and a microplate reader.

  • Procedure:

    • Prepare stock solutions of test compounds in DMSO.

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of the test compound solution (or DMSO for control), and 10 µL of the COX-2 enzyme solution.

    • Incubate the plate at 25°C for 15 minutes.

    • To initiate the reaction, add 20 µL of a solution containing arachidonic acid and TMPD.

    • Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of TMPD oxidation is proportional to COX-2 activity. Calculate the percentage of inhibition relative to the DMSO control.

    • IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

  • Materials: MCF-7 human breast cancer cells, DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, and a microplate reader.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubate for 48 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

    • The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves. The evaluation of nonsteroidal anti-inflammatory drugs often involves this type of assay.[1]

In Vivo Anti-Inflammatory Activity (Writhing Test)

The writhing test is a common method for evaluating the peripheral analgesic activity of nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

  • Principle: Pain is induced by the intraperitoneal injection of an irritant, such as acetic acid, which causes characteristic stretching movements (writhing). Analgesic compounds reduce the number of writhes.[1]

  • Procedure:

    • Mice are divided into control and treated groups.

    • The treated groups receive the test drug, typically administered intraperitoneally.[1]

    • After a set period (e.g., 5 minutes), all animals are given an intraperitoneal injection of acetic acid.[1]

    • Five minutes after the acetic acid injection, the number of writhes for each mouse is counted over a 20-minute period.[1]

    • A lower number of writhes in the treated groups compared to the control group indicates analgesic activity.[1]

References

A Comparative Guide to the ADMET Properties of 2-(4-Bromo-3-chlorophenyl)acetic Acid Analogs for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Early ADMET Profiling

In the landscape of modern drug discovery, the path from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. A significant portion of drug candidates, estimated to be up to 40%, have historically failed due to unacceptable toxicity, with overall attrition rates for new chemical entities remaining stubbornly high.[1] This high failure rate underscores the necessity of integrating comprehensive safety and pharmacokinetic assessments early in the development pipeline. The paradigm of ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity—provides a critical framework for this evaluation.[2][3][4] By characterizing a compound's ADMET profile at the outset, researchers can de-risk candidates, optimize molecular structures, and focus resources on compounds with the highest probability of success, embodying the "fail early, fail cheap" principle.[5][6]

This guide presents a comparative analysis of the ADMET properties of 2-(4-Bromo-3-chlorophenyl)acetic acid and a rationally designed set of its analogs. The parent compound, a halogenated phenylacetic acid derivative, serves as a versatile scaffold in medicinal chemistry.[7] Understanding how structural modifications to this core influence its ADMET profile is paramount for guiding the synthesis of future drug candidates. We will leverage robust in-silico predictive models to generate an initial comparative dataset and subsequently detail the gold-standard in-vitro assays required for experimental validation, providing a comprehensive workflow for researchers, scientists, and drug development professionals.

In-Silico Profiling: A Predictive First Pass

The initial phase of our analysis utilizes computational, or in-silico, tools to predict the ADMET properties of our compounds of interest. These models employ sophisticated algorithms and vast datasets to estimate a compound's behavior based on its chemical structure.[8][9] This approach is invaluable for high-throughput screening and prioritizing synthetic efforts before committing to resource-intensive laboratory work.[6][10]

For this analysis, we will compare the parent compound, This compound , with three rationally designed analogs intended to probe the effects of key structural changes:

  • Parent Compound (Cmpd-1): this compound

  • Analog A (Cmpd-A): Methyl 2-(4-bromo-3-chlorophenyl)acetate (Esterification of the carboxylic acid to neutralize the charge and increase lipophilicity).

  • Analog B (Cmpd-B): 2-(3-Chloro-4-fluorophenyl)acetic acid (Substitution of bromo with fluoro to assess the impact of halogen size and electronegativity).

  • Analog C (Cmpd-C): 2-(4-Bromo-3-methoxyphenyl)acetic acid (Replacement of chloro with a methoxy group to introduce a potential metabolic soft spot and hydrogen bond acceptor).

The following table summarizes the predicted ADMET properties for these four compounds based on widely used computational models like pkCSM and SwissADME.[8][11][12]

Parameter Property Cmpd-1 (Parent) Cmpd-A (Analog A) Cmpd-B (Analog B) Cmpd-C (Analog C)
Absorption Intestinal Absorption (% Absorbed)High (>90%)High (>90%)High (>90%)High (>90%)
Caco-2 Permeability (logPapp)ModerateHighModerateModerate
Distribution BBB Permeability (logBB)Low (<0.1)Moderate (~0.3)Low (<0.1)Low (<0.1)
Plasma Protein Binding (%)High (>95%)High (>95%)High (>90%)High (>95%)
Metabolism CYP2D6 InhibitorNoYesNoNo
CYP3A4 InhibitorNoYesNoYes
Excretion Total Clearance (log ml/min/kg)Low (~0.2)Moderate (~0.4)Low (~0.2)Moderate (~0.5)
Toxicity AMES ToxicityNoNoNoNo
hERG I InhibitorNoYesNoNo
Skin SensitizationNoNoNoNo

Interpretation of In-Silico Data: The predictive data suggests that while all compounds are likely well-absorbed, key differences emerge. Esterification in Analog A increases predicted Caco-2 and BBB permeability but also introduces potential liabilities as an inhibitor of key metabolic enzymes (CYP2D6, CYP3A4) and the hERG channel, a critical cardiac safety concern. The introduction of a methoxy group in Analog C is predicted to increase metabolic clearance, a desirable trait for avoiding drug accumulation, while also flagging a potential CYP3A4 interaction. These predictions form the basis for targeted experimental validation.

Experimental Validation: A Workflow for In-Vitro ADMET Assays

While in-silico tools provide valuable guidance, experimental data is essential for definitive decision-making.[13] The following section details the standard, self-validating in-vitro protocols necessary to confirm or refute the computational predictions. This workflow represents a standard industry approach for early-stage compound profiling.

ADMET_Workflow cluster_insilico In-Silico Prediction cluster_invitro In-Vitro Validation cluster_analysis Data Integration start Compound Analogs insilico Predictive ADMET (pkCSM, SwissADME) start->insilico physchem Physicochemical (Solubility, logD) insilico->physchem Guide Assay Conditions absorption Absorption (PAMPA, Caco-2) physchem->absorption metabolism Metabolism & DDI (Microsomes, CYP Inhibition) absorption->metabolism toxicity Safety & Toxicity (hERG, Cytotoxicity) metabolism->toxicity analysis Comparative Analysis & SAR Interpretation toxicity->analysis decision Candidate Selection & Go/No-Go Decision analysis->decision

Caption: In-Silico to In-Vitro ADMET Workflow.

Physicochemical Properties: Aqueous Solubility

Causality: Solubility is a gatekeeper property; a compound must be in solution to be absorbed and exert its biological effect. Poor solubility can lead to erroneous results in subsequent biological assays and poor bioavailability in vivo.

Protocol: Kinetic Solubility Assay via Nephelometry

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Dilution: Add phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to <1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation of insoluble compound.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control.

Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay specifically measures passive diffusion, a primary mechanism of absorption for many small molecule drugs. It provides a clean, cell-free system to assess a molecule's intrinsic ability to cross a lipid barrier, which is highly influenced by its lipophilicity and size.

Protocol: PAMPA

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of lecithin in dodecane, which forms a lipid bilayer. A 96-well acceptor plate is filled with PBS (pH 7.4).

  • Compound Addition: The test compounds are added to the donor plate wells at a concentration of 100 µM in PBS.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for 4-16 hours at room temperature.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Permeability Calculation: The effective permeability (Pe) is calculated using a known formula that accounts for concentration changes and incubation time. Compounds are typically binned into low, medium, and high permeability categories.

Metabolism: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: The liver is the primary site of drug metabolism. HLM contains a high concentration of Cytochrome P450 (CYP) enzymes responsible for the majority of Phase I metabolism. This assay determines a compound's intrinsic clearance, predicting how quickly it will be eliminated from the body.[14][15]

Protocol: HLM Metabolic Stability

  • Reagent Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

  • Time Points: Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Toxicity: hERG Inhibition Patch-Clamp Assay

Causality: The hERG potassium channel plays a crucial role in cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. Regulatory agencies require hERG liability assessment for nearly all new drug candidates.[14][16][17]

Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Assay Preparation: Cells are harvested and placed into the automated patch-clamp system (e.g., QPatch, Patchliner).

  • Seal Formation: The system achieves a high-resistance "gigaseal" between the cell membrane and the recording electrode.

  • Baseline Recording: The hERG channel current is recorded under baseline conditions using a specific voltage pulse protocol designed to elicit the characteristic tail current.

  • Compound Application: The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Effect Measurement: The hERG current is recorded after compound application and stabilization.

  • Data Analysis: The percentage of channel inhibition at each concentration is calculated relative to the baseline. An IC50 value (the concentration at which 50% of the channel current is inhibited) is determined by fitting the data to a concentration-response curve.

ADMET_Properties cluster_A cluster_D cluster_M cluster_T ADMET Favorable ADMET Profile ABS Absorption ABS->ADMET DIST Distribution DIST->ADMET MET Metabolism MET->ADMET TOX Toxicity TOX->ADMET Sol High Solubility Sol->ABS Perm High Permeability Perm->ABS PPB Optimal Plasma Protein Binding PPB->DIST Tissue Target Tissue Accumulation Tissue->DIST Stable Metabolic Stability Stable->MET NoDDI Low DDI Potential (No CYP Inhibition) NoDDI->MET NoCardio No hERG Inhibition NoCardio->TOX NoGeno Non-Genotoxic NoGeno->TOX

Caption: Interplay of Key ADMET Factors.

Conclusion and Strategic Outlook

This guide provides a structured framework for the comparative ADMET analysis of this compound analogs. Our initial in-silico assessment reveals that seemingly minor structural modifications can have profound and divergent impacts on a compound's predicted ADMET profile. Esterifying the parent acid (Analog A) may improve permeability at the cost of introducing significant CYP and hERG inhibition risks, while altering the halogen or introducing a methoxy group (Analogs B and C) presents a different balance of properties.

References

Unraveling the Anti-Inflammatory Mechanism of 2-(4-Bromo-3-chlorophenyl)acetic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of derivatives of 2-(4-Bromo-3-chlorophenyl)acetic acid has confirmed their mechanism of action as potent anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2). This guide presents a comparative overview of a promising pyrrole-containing derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (referred to as Compound 3f), against the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The following data and experimental protocols underscore the potential of this new class of compounds in inflammation research and drug development.

The anti-inflammatory effects of these derivatives are attributed to their ability to block the COX-2 enzyme, a key player in the inflammatory cascade responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2][3] Unlike non-selective NSAIDs that also inhibit the constitutively expressed COX-1, which is involved in protecting the gastric mucosa, selective COX-2 inhibitors are designed to offer a better safety profile.[1][3]

Comparative Performance Data

The anti-inflammatory efficacy of Compound 3f was evaluated in vivo and compared with diclofenac. The data presented below summarizes the key findings from these studies.

CompoundIn Vivo ModelDosageTime Point (hours)Paw Edema Inhibition (%)TNF-α Reduction (%)TGF-β1 Increase (%)
Compound 3f Carrageenan-induced paw edema10 mg/kg2---
20 mg/kg2Significant reduction (p=0.001)--
40 mg/kg2-61.04 (repeated dosing)Significant increase (p=0.002, single dose; p=0.045, repeated)
Diclofenac Carrageenan-induced paw edema25 mg/kg----

Note: Detailed quantitative values for paw edema inhibition by Compound 3f at all doses and time points after 14 days were statistically significant (p < 0.001) but not individually reported in the source material. TNF-α and TGF-β1 data for Compound 3f are based on repeated dosing in a lipopolysaccharide (LPS)-induced systemic inflammation model.[4][5][6][7]

Mechanism of Action: COX-2 Signaling Pathway

The primary mechanism of action for this class of compounds involves the inhibition of the COX-2 enzyme, which is induced by inflammatory stimuli. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediates Derivative 2-(4-Bromo-3-chlorophenyl) acetic acid derivative Derivative->COX2 inhibits

Caption: COX-2 signaling pathway and the inhibitory action of the derivative.

Experimental Protocols

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.[4][5][6]

  • Animal Model: Wistar rats are used for this study.

  • Compound Administration: Compound 3f is administered intraperitoneally at doses of 10, 20, and 40 mg/kg. Diclofenac (25 mg/kg) is used as a reference drug. Administration can be a single dose or repeated daily for 14 days.

  • Induction of Inflammation: One hour after the final compound administration, 0.1 mL of a 1% carrageenan solution is injected into the subplantar tissue of the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of paw edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group. Statistical significance is determined using appropriate statistical tests.

Measurement of Cytokine Levels: LPS-Induced Systemic Inflammation

This protocol evaluates the immunomodulatory effects of the compound by measuring key inflammatory and anti-inflammatory cytokines.[4][5][6]

  • Animal Model: Wistar rats are used.

  • Compound Administration: Compound 3f is administered at various doses (e.g., 40 mg/kg) for a specified duration (e.g., single dose or repeated for 14 days).

  • Induction of Systemic Inflammation: Lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response.

  • Sample Collection: Blood samples are collected at a designated time point after LPS administration. Serum is separated by centrifugation.

  • Cytokine Quantification: Serum levels of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10, TGF-β1) cytokines are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations in the treated groups are compared to the control group to determine the effect of the compound.

Experimental Workflow

The following diagram illustrates the workflow for evaluating the anti-inflammatory and immunomodulatory properties of the this compound derivative.

Experimental_Workflow Start Start: Synthesize and Characterize Compound 3f InVivo_AntiInflammatory In Vivo Anti-Inflammatory Assay (Carrageenan-induced Paw Edema) Start->InVivo_AntiInflammatory InVivo_Immuno In Vivo Immunomodulatory Assay (LPS-induced Systemic Inflammation) Start->InVivo_Immuno Animal_Grouping Animal Grouping: - Control - Compound 3f (10, 20, 40 mg/kg) - Diclofenac (25 mg/kg) InVivo_AntiInflammatory->Animal_Grouping Dosing Single or Repeated Dosing Animal_Grouping->Dosing Carrageenan_Injection Carrageenan Injection Dosing->Carrageenan_Injection Paw_Measurement Measure Paw Edema Volume Carrageenan_Injection->Paw_Measurement Data_Analysis1 Calculate % Inhibition Paw_Measurement->Data_Analysis1 Conclusion Conclusion: Evaluate Efficacy and Mechanism of Action Data_Analysis1->Conclusion Animal_Grouping2 Animal Grouping: - Control - Compound 3f (40 mg/kg) InVivo_Immuno->Animal_Grouping2 Dosing2 Single or Repeated Dosing Animal_Grouping2->Dosing2 LPS_Injection LPS Injection Dosing2->LPS_Injection Blood_Collection Blood Sample Collection LPS_Injection->Blood_Collection ELISA Quantify Cytokines (ELISA) (TNF-α, IL-10, TGF-β1) Blood_Collection->ELISA Data_Analysis2 Compare Cytokine Levels ELISA->Data_Analysis2 Data_Analysis2->Conclusion

References

Safety Operating Guide

Proper Disposal of 2-(4-Bromo-3-chlorophenyl)acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Bromo-3-chlorophenyl)acetic acid, ensuring the safety of laboratory personnel and environmental protection.

Key Safety and Disposal Information

The following table summarizes critical data for this compound. This information has been compiled from various safety data sheets to provide a clear and easily accessible reference.

ParameterValue/RecommendationSource
Physical State Solid[1]
Appearance White[1]
Primary Hazards Causes severe skin burns and eye damage. May cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[1][2][3][4]
Incompatible Materials Strong oxidizing agents, strong bases.[5]
Spill Response Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1][5]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[3][4][5][6]
Environmental Precautions Should not be released into the environment. Do not let product enter drains, other waterways, or soil.[1][4][5]

Disposal Workflow

The proper disposal of this compound follows a structured procedure to minimize risk. The logical workflow for this process is illustrated in the diagram below.

cluster_prep Preparation Phase cluster_collection Collection Phase cluster_disposal Disposal Phase start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe Step 1 container Prepare a Labeled, Sealable Waste Container ppe->container Step 2 transfer Carefully Transfer Waste into the Container container->transfer Step 3 seal Securely Seal the Container transfer->seal Step 4 storage Store in a Designated Hazardous Waste Area seal->storage Step 5 contact Contact a Licensed Waste Disposal Service storage->contact Step 6 end_node End: Professional Disposal Complete contact->end_node Step 7

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

The recommended procedure for the disposal of this compound is to utilize an approved hazardous waste disposal service.[3][4][5][6] Adherence to local, state, and federal regulations is mandatory.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • Safety goggles or a face shield.

  • A laboratory coat.

Step 2: Waste Collection

  • For solid waste, carefully sweep or scoop the material to avoid creating dust.[1][5]

  • Place the waste into a designated, compatible, and clearly labeled hazardous waste container. The container should be sealable to prevent leakage or spillage.

  • For materials contaminated with this compound, such as paper towels or weighing boats, place these in the same designated waste container.

Step 3: Storage

  • Securely close the waste container.

  • Store the container in a designated hazardous waste accumulation area. This area should be well-ventilated, cool, and dry.[5]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.

  • Follow all instructions provided by the waste disposal service for packaging and pickup.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[4]

  • Do not release this chemical into the environment.[1][5]

  • In case of a spill, contain the spill and clean it up using appropriate methods for a solid chemical, avoiding dust generation.[2] Place the cleanup materials in the hazardous waste container.

  • Always wash your hands thoroughly after handling the chemical.[4][5]

References

Essential Safety and Operational Guide for Handling 2-(4-Bromo-3-chlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(4-Bromo-3-chlorophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 90004-80-1[1]

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin and eye irritation or burns, and respiratory irritation.[2][3][4] It is imperative to use appropriate personal protective equipment to minimize exposure.

Table 1: Required Personal Protective Equipment

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles or Face ShieldANSI Z87.1 CompliantProtects against splashes and dust.
Hand Protection Chemical-resistant glovesNitrile or NeoprenePrevents skin contact.
Body Protection Laboratory CoatStandard lab coatProtects against incidental contact.
Respiratory Protection NIOSH-approved respiratorN95 or higherRequired when handling outside of a fume hood or if dust is generated.

Note: Always consult the specific Safety Data Sheet (SDS) for the most up-to-date information on required PPE.

2. Safe Handling and Operational Protocol

Strict adherence to the following operational protocol is mandatory to ensure a safe laboratory environment.

2.1. Engineering Controls

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

2.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • When weighing the solid compound, do so within the fume hood to contain any dust.

    • Use a spatula for transfers to minimize the generation of airborne particles.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • During Operation:

    • Keep the container tightly closed when not in use.[2][6]

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Do not eat, drink, or smoke in the handling area.[7]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][6]

    • Decontaminate the work surface within the fume hood.

3. Spill and Emergency Procedures

Immediate and appropriate response to spills and exposures is critical.

Table 2: Emergency Response Plan

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]
Small Spill (in fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed, labeled container for hazardous waste disposal.
Large Spill Evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

4. Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, bench paper, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal:

    • Dispose of all waste through your institution's EHS-approved hazardous waste disposal program.[2][6] Do not dispose of this chemical down the drain or in regular trash.

5. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh Proceed to handling handling_transfer Transfer/Prepare Solution handling_weigh->handling_transfer post_decon Decontaminate Work Area handling_transfer->post_decon After experiment disposal_collect Collect Hazardous Waste handling_transfer->disposal_collect Generate waste post_wash Wash Hands post_decon->post_wash post_wash->disposal_collect Dispose of contaminated PPE disposal_dispose Dispose via EHS disposal_collect->disposal_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.